3,5-Diethylheptane
Description
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Structure
3D Structure
Properties
CAS No. |
61869-02-1 |
|---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
3,5-diethylheptane |
InChI |
InChI=1S/C11H24/c1-5-10(6-2)9-11(7-3)8-4/h10-11H,5-9H2,1-4H3 |
InChI Key |
OBHTWTQZINRNAB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CC(CC)CC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Bonding of 3,5-Diethylheptane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical structure, bonding, and spectroscopic properties of 3,5-diethylheptane. Due to the limited availability of direct experimental data for this specific branched alkane, this document leverages theoretical principles and data from analogous structures to present a detailed overview. It includes predicted spectroscopic data, a plausible experimental protocol for its synthesis, and visualizations of its structure and synthetic pathway. This guide is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development.
Chemical Structure and Molecular Geometry
This compound is a saturated hydrocarbon with the chemical formula C₁₁H₂₄.[1] Its structure consists of a seven-carbon heptane (B126788) backbone with two ethyl group substituents at the third and fifth carbon atoms.
The systematic IUPAC name for this compound is this compound. The molecule is chiral, with two stereocenters at the C3 and C5 positions.
Molecular Structure Diagram
Caption: 2D chemical structure of this compound.
Bonding and Geometry
All carbon atoms in this compound are sp³ hybridized, resulting in a tetrahedral geometry around each carbon. The molecule is composed of single covalent bonds (C-C and C-H), which allow for free rotation. This rotation leads to numerous possible conformations of the molecule.
| Bond Type | Hybridization | Predicted Bond Length (Å) | Predicted Bond Angle (°) |
| C-C | sp³-sp³ | ~1.54 | - |
| C-H | sp³-s | ~1.09 | - |
| C-C-C | - | - | ~109.5 |
| C-C-H | - | - | ~109.5 |
| H-C-H | - | - | ~109.5 |
Spectroscopic Properties (Predicted)
The following sections detail the expected spectroscopic characteristics of this compound based on its structure and general principles of spectroscopy for alkanes.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show overlapping signals in the aliphatic region (typically 0.8-1.7 ppm). The chemical shifts are influenced by the electronic environment of each proton.
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₃ (terminal methyls of heptane backbone) | ~0.8-0.9 | Triplet | 6H |
| -CH₃ (methyls of ethyl substituents) | ~0.8-0.9 | Triplet | 6H |
| -CH₂- (in heptane backbone) | ~1.2-1.4 | Multiplet | 4H |
| -CH₂- (in ethyl substituents) | ~1.2-1.4 | Quartet | 4H |
| -CH- (methine protons) | ~1.4-1.7 | Multiplet | 2H |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide distinct signals for each chemically non-equivalent carbon atom.
| Carbon Type | Predicted Chemical Shift (ppm) |
| -CH₃ (terminal methyls of heptane backbone) | ~14 |
| -CH₃ (methyls of ethyl substituents) | ~11 |
| -CH₂- (C2 and C6 of heptane backbone) | ~29 |
| -CH₂- (C4 of heptane backbone) | ~40 |
| -CH₂- (in ethyl substituents) | ~25 |
| -CH- (C3 and C5 of heptane backbone) | ~38 |
Infrared (IR) Spectroscopy
As an alkane, the IR spectrum of this compound is expected to be relatively simple, characterized by C-H stretching and bending vibrations.[2][3]
| Vibration Type | Predicted Frequency Range (cm⁻¹) | Intensity |
| C-H stretch (sp³) | 2850-2960 | Strong |
| -CH₂- bend (scissoring) | ~1465 | Medium |
| -CH₃ bend (asymmetrical) | ~1450 | Medium |
| -CH₃ bend (symmetrical) | ~1375 | Medium |
Mass Spectrometry
The mass spectrum of a branched alkane like this compound will likely show a weak or absent molecular ion peak (M⁺) at m/z 156.[4][5] Fragmentation will be favored at the branching points to form more stable secondary carbocations.[4][5]
| m/z | Possible Fragment |
| 127 | [M - C₂H₅]⁺ |
| 113 | [M - C₃H₇]⁺ |
| 99 | [M - C₄H₉]⁺ |
| 85 | [C₆H₁₃]⁺ |
| 71 | [C₅H₁₁]⁺ |
| 57 | [C₄H₉]⁺ |
| 43 | [C₃H₇]⁺ |
| 29 | [C₂H₅]⁺ |
Experimental Protocols: Synthesis of this compound
A plausible and common method for the synthesis of highly branched alkanes is through a Grignard reaction followed by reduction.[6][7][8] The following protocol outlines a potential synthesis for this compound.
Synthetic Pathway Overview
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 3,5-Diethylheptan-3-ol via Grignard Reaction
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be scrupulously dry to prevent quenching of the Grignard reagent.
-
Grignard Reagent Formation: Place magnesium turnings (1.1 equivalents) in the flask. Add a small crystal of iodine to initiate the reaction. A solution of ethyl bromide (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle warming and is maintained at a gentle reflux until all the magnesium has reacted.
-
Reaction with Ketone: Cool the Grignard reagent solution to 0 °C in an ice bath. A solution of heptan-4-one (1.0 equivalent) in anhydrous diethyl ether is added dropwise with stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
Workup: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 3,5-diethylheptan-3-ol.
Step 2: Reduction of 3,5-Diethylheptan-3-ol to this compound (Wolff-Kishner Reduction)
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine the crude 3,5-diethylheptan-3-ol, hydrazine (B178648) hydrate (B1144303) (4-5 equivalents), and diethylene glycol as the solvent.
-
Base Addition: Add potassium hydroxide (B78521) pellets (4-5 equivalents) to the mixture.
-
Heating: Heat the mixture to reflux. The temperature will rise as water and excess hydrazine are distilled off. Continue to heat at a higher temperature (typically 180-200 °C) for several hours until the evolution of nitrogen gas ceases.
-
Isolation and Purification: Cool the reaction mixture and add water. Extract the product with a nonpolar solvent such as hexane. Wash the organic extracts with water and brine, then dry over anhydrous sodium sulfate. The solvent is removed, and the resulting crude this compound can be purified by fractional distillation.
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic analysis of synthesized this compound.
Conclusion
This technical guide has provided a detailed theoretical framework for understanding the chemical structure, bonding, and spectroscopic properties of this compound. While experimental data for this specific molecule is scarce, the principles of organic chemistry allow for robust predictions of its characteristics. The provided synthetic protocol offers a practical approach for its preparation in a laboratory setting. This document serves as a foundational resource for scientists and researchers, enabling further investigation and application of this and similar branched alkanes.
References
- 1. A Short On Preparation Of Alkanes By Grignard Reagents [unacademy.com]
- 2. youtube.com [youtube.com]
- 3. C7H16 infrared spectrum of heptane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of heptane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. GCMS Section 6.9.2 [people.whitman.edu]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 3,5-Diethylheptane (CAS Number: 61869-02-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of the branched alkane 3,5-Diethylheptane. The information is curated for professionals in research and development, with a focus on data presentation, experimental context, and logical relationships.
Physicochemical Properties
This compound is a saturated hydrocarbon with the molecular formula C₁₁H₂₄. As a branched alkane, its physical properties are influenced by its molecular structure, which affects intermolecular forces and packing efficiency. A summary of its key physicochemical data is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 61869-02-1 | [1] |
| Molecular Formula | C₁₁H₂₄ | [1] |
| Molecular Weight | 156.31 g/mol | [1] |
| Boiling Point | 179 - 180.3 °C | [2][3] |
| Melting Point | -57.06 °C (estimated) | [2] |
| Density | 0.7549 g/cm³ | [2] |
| Refractive Index | 1.4227 | [2] |
| XLogP3-AA (Computed) | 5.6 | [1] |
| Henry's Law Constant | Data available | [4] |
Synthesis of this compound
-
Grignard Reaction: The reaction of a suitable ketone with a Grignard reagent to form a tertiary alcohol. For this compound, the reaction of 4-heptanone (B92745) with ethylmagnesium bromide would yield the intermediate 3,5-diethylheptan-3-ol.
-
Reduction of the Tertiary Alcohol: The subsequent reduction of the tertiary alcohol to the corresponding alkane.
Experimental Protocols
The following are detailed, generalized protocols for the synthesis of a branched alkane like this compound, based on established organic chemistry principles.
Protocol 1: Synthesis of 3,5-Diethylheptan-3-ol via Grignard Reaction
This protocol outlines the formation of the tertiary alcohol intermediate.
Materials:
-
4-Heptanone
-
Ethyl bromide
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions (oven-dried)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of Ethylmagnesium Bromide (Grignard Reagent):
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Prepare a solution of ethyl bromide in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the ethyl bromide solution to the magnesium. The reaction should begin, as indicated by the disappearance of the iodine color and gentle refluxing.
-
Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 4-Heptanone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Prepare a solution of 4-heptanone in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain crude 3,5-diethylheptan-3-ol.
-
-
Purification:
-
Purify the crude product by vacuum distillation or flash column chromatography on silica (B1680970) gel.
-
Protocol 2: Reduction of 3,5-Diethylheptan-3-ol to this compound
The Clemmensen or Wolff-Kishner reduction are common methods for the deoxygenation of ketones and aldehydes to alkanes. However, for the reduction of a tertiary alcohol, a two-step process involving dehydration followed by hydrogenation, or a direct reduction method would be employed. A common direct method is the Barton-McCombie deoxygenation. A simpler, though often less efficient method for tertiary alcohols, would be reduction via an intermediate tosylate. A more direct, albeit harsh, alternative for a related ketone would be the Clemmensen reduction.
Option A: Clemmensen-type Reduction (Hypothetical for the corresponding ketone)
Note: The Clemmensen reduction is typically used for ketones and aldehydes and may not be directly applicable to tertiary alcohols. However, it is a classic method for forming alkanes. The substrate must be stable to strongly acidic conditions[2][4][5][6].
Materials:
-
3,5-Diethylheptan-3-one (hypothetical precursor)
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid (HCl)
-
Toluene
Procedure:
-
Prepare zinc amalgam by stirring zinc powder with a 2% aqueous solution of mercury(II) chloride for 10 minutes, then decanting the solution and washing the solid with water.
-
In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, toluene, and the ketone.
-
Add concentrated HCl portion-wise through the condenser.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC).
-
After cooling, separate the organic layer, wash with water and brine, dry over a drying agent, and purify by distillation.
Option B: Wolff-Kishner Reduction (Hypothetical for the corresponding ketone)
This method is suitable for substrates that are sensitive to acid but stable in strong base[7][8][9][10][11].
Materials:
-
3,5-Diethylheptan-3-one (hypothetical precursor)
-
Hydrazine (B178648) hydrate (B1144303) (NH₂NH₂)
-
Potassium hydroxide (B78521) (KOH)
-
Diethylene glycol
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, combine the ketone, hydrazine hydrate, and diethylene glycol.
-
Heat the mixture to reflux for 1-2 hours to form the hydrazone.
-
Add powdered KOH and raise the temperature to distill off water and excess hydrazine.
-
Continue to heat at a higher temperature (around 180-200 °C) for several hours until nitrogen evolution ceases.
-
Cool the mixture, add water, and extract the product with a suitable organic solvent (e.g., ether or pentane).
-
Wash the organic extract, dry, and purify by distillation.
Synthesis Workflow
Caption: A plausible two-step synthesis of this compound.
Spectroscopic Data (Predicted)
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR | Complex multiplets in the region of 0.8-1.5 ppm. The spectrum would show overlapping signals for the methyl (CH₃) and methylene (B1212753) (CH₂) protons. The methine (CH) protons would appear as a multiplet further downfield within this range. |
| ¹³C NMR | Several signals in the aliphatic region (approx. 10-45 ppm). Due to symmetry, the number of unique carbon signals would be less than 11. Signals for methyl, methylene, and methine carbons would be distinguishable based on their chemical shifts and DEPT experiments. |
| IR Spectroscopy | Strong C-H stretching vibrations in the 2850-2960 cm⁻¹ region. C-H bending vibrations for CH₂ and CH₃ groups would be observed around 1465 cm⁻¹ and 1375 cm⁻¹. The spectrum would be characteristic of a saturated alkane with no other functional groups. |
| Mass Spectrometry (EI) | The molecular ion peak (M⁺) at m/z 156 would likely be of low abundance or absent due to the highly branched nature of the molecule. Fragmentation would be dominated by cleavage at the branching points (C₃ and C₅) to form stable secondary carbocations. Loss of ethyl (C₂H₅, 29 amu) and propyl (C₃H₇, 43 amu) groups would lead to significant fragment ions. Common fragments for alkanes (e.g., m/z 43, 57, 71, 85) would be expected. |
Mass Spectrometry Fragmentation Logic
The fragmentation of branched alkanes in an electron ionization mass spectrometer is primarily driven by the formation of the most stable carbocations.
Caption: Predicted mass spectrometry fragmentation of this compound.
Safety and Toxicology
Specific toxicological data for this compound is limited. However, data for isoalkanes in the C11-C12 and C11-C15 range can provide an indication of its likely toxicological profile.
-
Acute Toxicity: Aliphatic hydrocarbons in this carbon range generally exhibit low acute toxicity via oral, dermal, and inhalation routes.
-
Aspiration Hazard: A key concern for liquid alkanes is the risk of aspiration if swallowed, which can be fatal.
-
Skin and Eye Irritation: These substances are typically not considered skin or eye irritants.
-
Sensitization: They are not generally found to be dermal sensitizers.
-
Environmental Fate: Branched alkanes are expected to have low water solubility and are not readily biodegradable. They are likely to adsorb to soil and sediment.
It is crucial to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Applications in Research and Drug Development
While this compound itself may not be a common active pharmaceutical ingredient (API), branched alkanes play several important roles in the pharmaceutical industry:
-
Non-polar Solvents: Their non-polar nature makes them suitable as solvents in the synthesis and purification of non-polar organic compounds and intermediates. They can be used as replacements for other hydrocarbon solvents like heptane (B126788) or hexane (B92381) in certain applications, such as chromatography.
-
Excipients in Formulations: Highly branched alkanes can be used as non-polar components in topical formulations, such as creams and ointments, due to their emollient properties and low reactivity. Their hydrophobicity can aid in the formation of protective barriers on the skin.
-
Reference Standards: Pure branched alkanes can serve as reference standards in analytical techniques like gas chromatography (GC) for the identification and quantification of related compounds in complex mixtures.
-
Building Blocks in Synthesis: While not a direct precursor in this case, the synthesis of highly branched structures is a key aspect of medicinal chemistry. Alkyl groups are fundamental in modulating the lipophilicity, metabolic stability, and binding affinity of drug molecules[12]. The synthetic methodologies used to produce compounds like this compound are therefore highly relevant to drug discovery. For instance, semifluorinated alkanes, which share structural similarities, are being explored as drug carriers[13].
References
- 1. This compound | C11H24 | CID 22089115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. Clemmensen Reduction [organic-chemistry.org]
- 5. byjus.com [byjus.com]
- 6. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 7. jk-sci.com [jk-sci.com]
- 8. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 9. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. omicsonline.org [omicsonline.org]
- 13. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 3,5-Diethylheptane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties, specifically the boiling and melting points, of the branched alkane 3,5-diethylheptane. It includes detailed experimental protocols for the determination of these properties and explores the fundamental physicochemical principles that govern the relationship between molecular structure and physical characteristics in alkanes.
Introduction to this compound
This compound is a saturated hydrocarbon with the chemical formula C₁₁H₂₄. As a branched-chain alkane, its physical properties are influenced by its molecular structure, particularly the degree of branching, which affects the strength of intermolecular van der Waals forces. An understanding of its boiling and melting points is crucial for its handling, purification, and potential applications in various scientific and industrial fields, including as a non-polar solvent or as a reference compound in analytical chemistry.
Physical Properties of this compound
The boiling and melting points of this compound are key physical constants that define its liquid and solid states under atmospheric pressure.
| Physical Property | Value | Source |
| Boiling Point | 180.3 °C | Ferris, S.W. Handbook of Hydrocarbons (1955)[1] |
| Melting Point | -57.06 °C (estimated) | ChemicalBook[2] |
Experimental Protocols for Physical Property Determination
Accurate determination of boiling and melting points is fundamental in chemical research. The following are detailed methodologies for these measurements, applicable to this compound and other liquid alkanes.
The Thiele tube method is a common and efficient technique for determining the boiling point of a small liquid sample.[1][3]
Materials:
-
Thiele tube
-
Mineral oil
-
Thermometer (-10 to 200 °C range)
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attachment
-
Bunsen burner or microburner
-
Sample of this compound
Procedure:
-
A small amount of this compound (approximately 0.5 mL) is placed into the small test tube.
-
A capillary tube, with its sealed end pointing upwards, is placed inside the test tube containing the sample.
-
The test tube is securely attached to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
-
The thermometer and test tube assembly are inserted into the Thiele tube, which is filled with mineral oil to a level above the side arm. The sample should be positioned in the main body of the tube.
-
The side arm of the Thiele tube is gently heated with a small flame. This design promotes convection currents in the oil, ensuring uniform heat distribution.
-
As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
Upon reaching the boiling point of the sample, a continuous and rapid stream of bubbles will emerge from the open end of the capillary tube.
-
The heat source is then removed, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid is just beginning to be drawn back into the capillary tube.[1] This temperature is recorded.
For substances that are solid at or near room temperature, a Mel-Temp apparatus provides a precise method for determining the melting point. While this compound is a liquid at room temperature, this protocol is standard for alkanes with higher melting points and is included for its relevance in the broader context of hydrocarbon analysis.
Materials:
-
Mel-Temp apparatus
-
Capillary tubes (sealed at one end)
-
Sample of the solid alkane
Procedure:
-
A small amount of the finely powdered solid alkane is packed into the open end of a capillary tube to a height of 2-3 mm.[4][5]
-
The capillary tube is tapped gently to ensure the sample is tightly packed at the bottom.
-
The loaded capillary tube is inserted into the heating block of the Mel-Temp apparatus.
-
The apparatus is turned on, and the heating rate is adjusted. For an unknown sample, a rapid initial heating can be used to determine an approximate melting range.[4][6]
-
For an accurate measurement, the heating rate should be slow, around 1-2 °C per minute, as the temperature approaches the expected melting point.[4][6]
-
The sample is observed through the magnifying eyepiece.
-
The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has completely liquefied.[4]
Physicochemical Principles: Structure-Property Relationships
The boiling points of alkanes are primarily determined by the strength of the intermolecular van der Waals forces, specifically London dispersion forces.[2][7][8] The magnitude of these forces is influenced by the molecule's surface area and polarizability.
For straight-chain alkanes, the boiling point increases with increasing molecular weight.[2] This is because larger molecules have more electrons and a larger surface area, leading to stronger London dispersion forces that require more energy to overcome for the substance to transition from the liquid to the gaseous phase.
For isomeric alkanes, increased branching leads to a lower boiling point.[7][9][10] More highly branched alkanes are more compact and have a smaller surface area than their linear counterparts. This reduces the points of contact between adjacent molecules, thereby weakening the van der Waals forces.[9] Consequently, less energy is needed to separate the molecules, resulting in a lower boiling point.[9][10]
Mandatory Visualization
The following diagram illustrates the relationship between the degree of branching in isomeric alkanes and their boiling points.
Caption: Alkane Branching and Boiling Point Relationship.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Mel-Temp Melting Point Apparatus [orgchemboulder.com]
- 5. Determination of Melting Point [wiredchemist.com]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. Physical Properties of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. What effect does branching of an alkane chain has on its boiling point? [doubtnut.com]
- 10. tutorchase.com [tutorchase.com]
Spectroscopic Data of 3,5-Diethylheptane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3,5-diethylheptane, a branched alkane of interest in various chemical research domains. Due to the limited availability of experimental spectra for this specific compound, this document focuses on high-quality predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining such spectra for liquid alkanes are also provided, alongside a visual representation of the logical workflow for structural elucidation using these techniques.
Data Presentation
The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on established computational models and provide valuable insights into the compound's structural features.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons (Position) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
| CH₃ (1, 7) | 0.89 | Triplet | 6H |
| CH₂ (2, 6) | 1.25 | Multiplet | 4H |
| CH (3, 5) | 1.35 | Multiplet | 2H |
| CH₂ (4) | 1.20 | Multiplet | 2H |
| CH₂ (Ethyl) | 1.25 | Multiplet | 4H |
| CH₃ (Ethyl) | 0.88 | Triplet | 6H |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon (Position) | Predicted Chemical Shift (ppm) |
| C1, C7 | 14.2 |
| C2, C6 | 23.1 |
| C3, C5 | 40.5 |
| C4 | 29.8 |
| Ethyl CH₂ | 25.5 |
| Ethyl CH₃ | 10.8 |
Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Intensity |
| 2960-2850 | C-H Stretch (Alkyl) | Strong |
| 1465-1450 | C-H Bend (Methylene) | Medium |
| 1380-1370 | C-H Bend (Methyl) | Medium |
Table 4: Predicted Electron Ionization Mass Spectrometry (EI-MS) Data for this compound
| m/z | Predicted Fragment Ion | Relative Abundance |
| 156 | [C₁₁H₂₄]⁺˙ (Molecular Ion) | Low |
| 127 | [C₉H₁₉]⁺ | Medium |
| 99 | [C₇H₁₅]⁺ | High |
| 71 | [C₅H₁₁]⁺ | High |
| 57 | [C₄H₉]⁺ | Very High (Base Peak) |
| 43 | [C₃H₇]⁺ | High |
| 29 | [C₂H₅]⁺ | Medium |
Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data for liquid alkanes like this compound. Instrument-specific parameters may need to be optimized.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 10-20 mg of the liquid alkane in a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. The final volume should be around 0.6-0.7 mL.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the spectrum using a standard single-pulse sequence.
-
Typical parameters: spectral width of 10-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a standard proton-decoupled pulse sequence.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, and a longer relaxation delay (e.g., 5-10 seconds) to ensure quantitative data if needed. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For a neat liquid sample, place a drop of the alkane between two clean, dry salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin film.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the clean, empty salt plates.
-
Place the sample-loaded salt plates in the sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
3. Mass Spectrometry (MS)
-
Sample Introduction: For a volatile liquid like this compound, direct injection via a heated probe or introduction through a gas chromatograph (GC-MS) is suitable.
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
-
Ionization: Use a standard electron energy of 70 eV to induce fragmentation.
-
Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the resulting ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 20-200).
Mandatory Visualization
The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound, such as this compound, using the spectroscopic techniques discussed.
Caption: Logical workflow for spectroscopic analysis.
An In-depth Technical Guide to the Isomers of Undecane (C11H24)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural isomers of undecane (B72203) (C11H24), detailing their physicochemical properties and outlining key experimental protocols for their identification and differentiation. With 159 possible structural isomers, undecane serves as an excellent model for understanding the impact of molecular branching on physical characteristics. This document is intended to be a valuable resource for professionals in research, and drug development who may encounter these compounds in complex hydrocarbon mixtures or utilize them as reference standards.
Physicochemical Properties of Undecane Isomers
The structural diversity of undecane isomers leads to a range of physical properties. A primary determinant of these properties is the degree of branching in the carbon chain. Generally, increased branching leads to a more compact, spherical molecular shape, which reduces the surface area available for intermolecular van der Waals forces. This weakening of intermolecular forces typically results in lower boiling points compared to the linear n-undecane.
Quantitative Data Summary
The following table summarizes key quantitative data for n-undecane and a selection of its branched isomers, illustrating the trends in boiling point and density with varying degrees and types of substitution.
| Isomer Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |
| n-Undecane | 1120-21-4 | 196 | -26 | 0.740 |
| 2-Methyldecane | 6975-98-0 | 189.3 | - | 0.737 |
| 3-Methyldecane | 13151-34-3 | 188.1 - 189.1 | -92.9 | 0.742 |
| 4-Methyldecane | 2847-72-5 | 188.7 | - | 0.741 |
| 5-Methyldecane | 13151-35-4 | 186.1 | -57.06 (est.) | 0.742 |
| 2,3-Dimethylnonane | 2884-06-2 | 186 | -57.06 (est.) | 0.7438 |
| 4,4-Dimethylnonane | 17302-18-0 | 182 | - | 0.747 |
| 2,3,4-Trimethyloctane | 62016-31-3 | 180 | -57.06 (est.) | 0.7536 |
| 3-Ethylnonane | 17302-11-3 | 188 | -57.06 (est.) | 0.7456 |
| 3,3-Diethylheptane | - |
A Comprehensive Guide to the IUPAC Nomenclature and Properties of Branched Heptane Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the branched-chain isomers of heptane (B126788) (C₇H₁₆), focusing on their systematic IUPAC nomenclature, physical properties, and the experimental methodologies used for their determination. This information is crucial for professionals in chemical research and drug development, where precise identification and understanding of isomeric properties are paramount for reaction design, purification, and formulation.
Introduction to Heptane Isomers
Heptane, a saturated hydrocarbon with the molecular formula C₇H₁₆, exists as nine structural isomers. These isomers share the same molecular formula but differ in the arrangement of their carbon atoms, leading to distinct physical and chemical properties. The isomers consist of one straight-chain alkane (n-heptane) and eight branched-chain alkanes. Understanding the nuances of their structures and the corresponding IUPAC nomenclature is fundamental for unambiguous scientific communication.
IUPAC Nomenclature of Heptane Isomers
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming organic compounds. For branched alkanes like the isomers of heptane, the nomenclature is based on identifying the longest continuous carbon chain (the parent chain) and the type and position of any alkyl groups (branches) attached to it.
The nine isomers of heptane are:
-
n-heptane
-
2-Methylhexane
-
3-Methylhexane
-
2,2-Dimethylpentane
-
2,3-Dimethylpentane
-
2,4-Dimethylpentane
-
3,3-Dimethylpentane
-
3-Ethylpentane
-
2,2,3-Trimethylbutane[1]
Physical Properties of Heptane Isomers
The structural differences among the heptane isomers significantly influence their physical properties, such as boiling point, melting point, and density. Generally, increased branching leads to a more compact, spherical molecular shape, which reduces the surface area available for intermolecular van der Waals forces. This results in lower boiling points for more highly branched isomers compared to their straight-chain or less branched counterparts.
The following table summarizes key physical properties for the nine isomers of heptane.
| IUPAC Name | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) |
| n-Heptane | C₇H₁₆ | 98.4[2][3] | -90.6[2] | 0.684[2] |
| 2-Methylhexane | C₇H₁₆ | 90.0 | -118.3 | 0.679 |
| 3-Methylhexane | C₇H₁₆ | 91.9[4] | -119.4[4] | 0.687[5] |
| 2,2-Dimethylpentane | C₇H₁₆ | 79.2 | -123.8 | 0.674 |
| 2,3-Dimethylpentane | C₇H₁₆ | 89.8 | -135 | 0.695 |
| 2,4-Dimethylpentane | C₇H₁₆ | 80.5 | -123 | 0.673 |
| 3,3-Dimethylpentane | C₇H₁₆ | 86.0 | -134.9 | 0.693 |
| 3-Ethylpentane | C₇H₁₆ | 93.5 | -118.6 | 0.698 |
| 2,2,3-Trimethylbutane (B165475) | C₇H₁₆ | 80.9[6] | -25[7] | 0.690 |
Experimental Protocols for Property Determination
The accurate determination of the physical properties of heptane isomers relies on standardized experimental procedures. The following are summaries of the key methodologies.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A standard method for determining the distillation range of volatile organic liquids, including heptane isomers, is outlined in ASTM D1078 .[8][9][10]
Methodology Summary (ASTM D1078):
-
A specified volume of the liquid sample is placed in a distillation flask.
-
The flask is heated, and the vapor is passed through a condenser.
-
The temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point.
-
The temperature is continuously monitored as the distillation proceeds, and the temperature range over which the liquid distills is recorded.
Melting Point Determination
The melting point is the temperature at which a solid becomes a liquid. For hydrocarbons, this is often referred to as the freezing point, which is the temperature at which a liquid becomes a solid. A relevant standard method is ASTM D2386 , which covers the freezing point of aviation fuels, many of which contain heptane isomers.[11][12]
Methodology Summary (ASTM D2386):
-
A sample of the liquid is placed in a jacketed sample tube.
-
The sample is cooled while being continuously stirred.
-
The temperature at which solid hydrocarbon crystals first appear is observed.
-
The sample is then allowed to warm up slowly, and the temperature at which the last of the crystals disappears is recorded as the freezing point.[13][14]
Density Measurement
Density is the mass per unit volume of a substance. A precise method for determining the density of liquid hydrocarbons is described in ASTM D4052 .[15][16]
Methodology Summary (ASTM D4052):
-
A small volume of the liquid sample is introduced into a U-shaped oscillating tube.
-
The tube is oscillated at its natural frequency.
-
The density of the sample is determined by measuring the change in the oscillation frequency of the tube when it is filled with the sample compared to when it is filled with a reference substance of known density.[16][17] This method is highly accurate and requires only a small sample volume.
Logical Relationship of Heptane Isomers
The structural relationship between the isomers of heptane can be visualized as a progression from the straight-chain parent molecule to increasingly branched structures. This relationship can be represented in a hierarchical diagram.
Caption: Hierarchical classification of heptane isomers.
References
- 1. Heptane - Wikipedia [en.wikipedia.org]
- 2. Heptane | C7H16 | CID 8900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. n-Heptane [drugfuture.com]
- 4. 3-Methylhexane - Wikipedia [en.wikipedia.org]
- 5. 589-34-4 CAS MSDS (3-METHYLHEXANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. 2,2,3-trimethylbutane | CAS#:464-06-2 | Chemsrc [chemsrc.com]
- 8. store.astm.org [store.astm.org]
- 9. store.astm.org [store.astm.org]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. store.astm.org [store.astm.org]
- 13. petrolube.com [petrolube.com]
- 14. shxf17.com [shxf17.com]
- 15. ASTM D4052 - eralytics [eralytics.com]
- 16. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]
- 17. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]
Stereoisomerism in Substituted Heptane Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of stereoisomerism in substituted heptane (B126788) compounds, a topic of critical importance in the fields of medicinal chemistry, pharmacology, and materials science. The spatial arrangement of atoms in these molecules can have a profound impact on their physical, chemical, and biological properties. This document details the fundamental concepts of stereoisomerism, presents quantitative data, outlines detailed experimental protocols for the synthesis and analysis of stereoisomers, and illustrates key concepts and workflows through diagrams.
Fundamental Concepts of Stereoisomerism
Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. For substituted heptanes, the presence of one or more chiral centers is the primary origin of stereoisomerism.
A chiral center is typically a carbon atom bonded to four different substituents. The presence of a single chiral center in a substituted heptane molecule results in a pair of enantiomers , which are non-superimposable mirror images of each other. Enantiomers have identical physical properties (e.g., boiling point, density) with the exception of their interaction with plane-polarized light; they rotate the plane of polarized light in equal but opposite directions. A 1:1 mixture of enantiomers is called a racemic mixture and is optically inactive.
When a molecule has more than one chiral center, diastereomers can exist. Diastereomers are stereoisomers that are not mirror images of each other. Unlike enantiomers, diastereomers have different physical and chemical properties. A special case of diastereomers are meso compounds , which have chiral centers but are achiral overall due to an internal plane of symmetry.
The absolute configuration of a chiral center is designated as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) using the Cahn-Ingold-Prelog (CIP) priority rules .[1][2][3]
Cahn-Ingold-Prelog (CIP) Priority Rules:
-
Assign Priorities: Each atom directly attached to the chiral center is assigned a priority based on its atomic number. The higher the atomic number, the higher the priority.
-
Ties: If there is a tie, move to the next atoms along the chains until a point of difference is found.
-
Multiple Bonds: Double and triple bonds are treated as if they were single bonds to duplicate or triplicate atoms, respectively.
-
Orient the Molecule: The molecule is oriented in space so that the group with the lowest priority (usually hydrogen) is pointing away from the viewer.
-
Determine Configuration: The direction of the remaining three groups, from highest to lowest priority, is observed. If the direction is clockwise, the configuration is R. If it is counter-clockwise, the configuration is S.
Data Presentation: Stereoisomers of Substituted Heptanes
The quantitative characterization of stereoisomers is crucial for their identification and for quality control in drug development. Key parameters include optical rotation and enantiomeric/diastereomeric excess.
Optical Rotation is the angle through which the plane of polarization is rotated when polarized light passes through a solution of a chiral compound. The specific rotation ([α]) is a standardized measure of this rotation.
Enantiomeric excess (ee) is a measure of the purity of a chiral sample. It is defined as the absolute difference between the mole fractions of the two enantiomers. A racemic mixture has an ee of 0%, while a pure enantiomer has an ee of 100%.
Below are representative data for some chiral substituted heptanes.
| Compound | Structure | Chiral Center | Configuration | Specific Rotation ([α]D) | Enantiomeric Excess (ee) |
| 3-Methylheptane | CH3CH2CH(CH3)CH2CH2CH2CH3 | C3 | (R)-(-)-3-Methylheptane | -9.2° | >98% |
| (S)-(+)-3-Methylheptane | +9.2° | >98% | |||
| Heptan-3-ol | CH3CH2CH(OH)CH2CH2CH2CH3 | C3 | (R)-(-)-Heptan-3-ol | -11.5° | >99% |
| (S)-(+)-Heptan-3-ol | +11.5° | >99% | |||
| 3-Chloroheptane | CH3CH2CH(Cl)CH2CH2CH2CH3 | C3 | (R)-(-)-3-Chloroheptane | -35.8° | >97% |
| (S)-(+)-3-Chloroheptane | +35.8° | >97% |
Experimental Protocols
The synthesis, separation, and characterization of stereoisomers of substituted heptanes require specialized experimental techniques.
Synthesis of Enantiomerically Enriched Heptan-3-ol via Asymmetric Reduction
This protocol describes the asymmetric reduction of heptan-3-one to produce enantiomerically enriched heptan-3-ol.
Materials:
-
Heptan-3-one
-
(-)-B-Chlorodiisopinocampheylborane (DIP-Chloride™)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Sodium sulfate (B86663) (Na2SO4), anhydrous
-
Diethyl ether
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
A solution of (-)-DIP-Chloride™ (1.1 equivalents) in anhydrous THF is cooled to -25 °C under a nitrogen atmosphere.
-
Heptan-3-one (1.0 equivalent) is added dropwise to the stirred solution over 10 minutes.
-
The reaction mixture is stirred at -25 °C for 4 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of NaHCO3.
-
The mixture is allowed to warm to room temperature and the layers are separated.
-
The aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography on silica (B1680970) gel to yield enantiomerically enriched heptan-3-ol.
Chiral HPLC Separation of Substituted Heptane Enantiomers
This protocol outlines a general method for the separation of a racemic mixture of a substituted heptane using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., CHIRALPAK® IA, amylose (B160209) tris(3,5-dimethylphenylcarbamate))
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol (B130326) (IPA)
-
Racemic mixture of the substituted heptane (e.g., 3-methylheptane)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of n-hexane and isopropanol. A typical starting composition is 99:1 (v/v) n-hexane:IPA. The mobile phase should be filtered and degassed.
-
Sample Preparation: Dissolve the racemic mixture of the substituted heptane in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: CHIRALPAK® IA (250 x 4.6 mm, 5 µm)
-
Mobile Phase: 99:1 n-hexane:IPA
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram. The two enantiomers should elute as separate peaks.
-
Optimization: If the separation is not optimal, the mobile phase composition can be adjusted. Increasing the percentage of isopropanol will generally decrease retention times.
Pharmacological Significance of Stereoisomerism
In drug development, the stereochemistry of a molecule is of paramount importance. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.
One enantiomer may be responsible for the desired therapeutic effect (the eutomer ), while the other may be inactive, less active, or even cause adverse effects (the distomer ).[4][5] For example, the stereoisomers of a G-protein coupled receptor (GPCR) ligand can exhibit biased agonism , where one enantiomer preferentially activates one downstream signaling pathway over another, leading to different cellular responses.[6][7]
Conclusion
The stereochemistry of substituted heptane compounds is a fundamental aspect that dictates their properties and interactions, particularly in biological systems. A thorough understanding of the principles of stereoisomerism, coupled with robust experimental methodologies for the synthesis, separation, and characterization of stereoisomers, is essential for researchers and professionals in drug discovery and development. The ability to isolate and study individual stereoisomers allows for the development of safer and more effective therapeutic agents.
References
- 1. Biased GPCR signaling: possible mechanisms and inherent limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biased agonism: An emerging paradigm in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medium.com [medium.com]
- 4. ymc.co.jp [ymc.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. bpums.ac.ir [bpums.ac.ir]
- 7. G Protein-Coupled Receptor Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Conformational Analysis of 3,5-Diethylheptane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Conformational Analysis
The rotation around single bonds in molecules leads to different spatial arrangements of atoms, known as conformations or conformers.[1] These conformers are in a constant state of interconversion, and their relative populations are determined by their potential energies.[2] Conformational analysis involves the study of the energies of these different conformers and the energy barriers between them.[3] For alkanes, the primary factors influencing conformational stability are torsional strain (eclipsing interactions) and steric strain (van der Waals repulsion between bulky groups).[4]
3,5-Diethylheptane presents an interesting case for conformational analysis due to its branched structure. The key to understanding its conformational landscape lies in analyzing the rotations around the C3-C4 and C4-C5 bonds of the heptane (B126788) backbone.
Conformational Analysis of this compound
The primary focus of the conformational analysis of this compound is the rotation around the central C3-C4 and C4-C5 bonds. Due to the symmetry of the molecule (the substituents on C3 and C5 are identical), the analysis of rotation around the C3-C4 bond is analogous to that of the C4-C5 bond.
Newman Projections
To visualize the different conformations, we can use Newman projections.[1] For the C3-C4 bond, we view the molecule along the axis connecting these two carbon atoms. The front carbon (C3) has two ethyl groups and a hydrogen atom attached, while the back carbon (C4) is bonded to a propyl group, another ethyl group, and a hydrogen atom.
A qualitative analysis allows us to predict the relative stabilities of the staggered and eclipsed conformations.
-
Staggered Conformations: These are energy minima where the substituents on the front and back carbons are as far apart as possible, minimizing both torsional and steric strain.[5] The most stable staggered conformation will have the largest groups (in this case, the ethyl and propyl groups) in an anti-periplanar arrangement (180° dihedral angle). Other staggered conformations where these large groups are gauche (60° dihedral angle) will be of higher energy due to steric hindrance.
-
Eclipsed Conformations: These represent energy maxima where the substituents on the front and back carbons are aligned, leading to significant torsional and steric strain.[2] The least stable eclipsed conformation will be the one where the largest groups are eclipsing each other.
Below is a diagram illustrating the process of generating different conformers through bond rotation.
Caption: A simplified logical flow of conformational changes with bond rotation.
Quantitative Analysis: Experimental and Computational Protocols
To obtain quantitative data on the energy differences between conformers and the rotational energy barriers, a combination of experimental and computational methods is employed.
Computational Chemistry Protocols
Computational chemistry is a powerful tool for studying molecular conformations.[5] Molecular mechanics and quantum mechanics calculations can provide detailed information about the potential energy surface of a molecule.
Methodology:
-
Structure Building: A 3D model of this compound is constructed using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers. This involves rotating the key dihedral angles (C2-C3-C4-C5 and C3-C4-C5-C6) in small increments (e.g., 15-30 degrees) and performing an energy minimization at each step.[6]
-
Energy Calculations: For each identified conformer, a higher-level quantum mechanics calculation (e.g., Density Functional Theory with an appropriate basis set) is performed to obtain accurate energies.
-
Potential Energy Surface Mapping: By plotting the energy as a function of the dihedral angle of interest, a potential energy surface can be generated, revealing the energy minima (stable conformers) and maxima (transition states).[7]
The following diagram illustrates a typical computational workflow for conformational analysis.
Caption: A typical workflow for computational conformational analysis.
Experimental Protocols
Experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, can provide valuable data to validate computational models and determine the populations of different conformers.
Methodology: Dynamic NMR (DNMR)
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent.
-
Low-Temperature NMR: The ¹H or ¹³C NMR spectrum is recorded at a range of low temperatures. At sufficiently low temperatures, the interconversion between conformers becomes slow on the NMR timescale, and separate signals for each conformer may be observed.
-
Coalescence Temperature: The temperature at which the separate signals for two interconverting conformers merge into a single broad peak is known as the coalescence temperature.
-
Lineshape Analysis: By analyzing the changes in the NMR lineshape as a function of temperature, the rate constants for conformational interconversion can be determined.
-
Activation Energy Calculation: The Gibbs free energy of activation (ΔG‡), which represents the rotational energy barrier, can be calculated from the rate constant at the coalescence temperature using the Eyring equation.
Data Presentation
While specific quantitative data for this compound is not available, the results of a computational study would typically be summarized in a table similar to the one below. This table would present the relative energies and predicted populations of the most stable conformers.
| Conformer (Dihedral Angle C3-C4-C5) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| Anti-Anti | 0.00 | (Calculated) |
| Anti-Gauche | (Calculated) | (Calculated) |
| Gauche-Gauche | (Calculated) | (Calculated) |
| ... | ... | ... |
Note: The values in this table are placeholders and would need to be determined through computational calculations.
Similarly, the energy barriers for rotation would be tabulated as follows:
| Rotational Barrier | Energy (kcal/mol) |
| Staggered to Eclipsed | (Calculated/Measured) |
| ... | ... |
Conclusion
The conformational analysis of this compound, while not extensively documented, can be thoroughly investigated using a combination of established theoretical principles, computational modeling, and experimental NMR techniques. By systematically exploring the potential energy surface through Newman projections and computational methods, the relative stabilities of its various conformers and the energy barriers to their interconversion can be elucidated. This information is fundamental for a complete understanding of the molecule's three-dimensional structure and its influence on its chemical and physical behavior, providing valuable insights for applications in materials science and drug design.
References
- 1. 4.1 Conformation Analysis of Alkanes – Organic Chemistry I [kpu.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. users.wfu.edu [users.wfu.edu]
- 7. youtube.com [youtube.com]
The Enhanced Thermodynamic Stability of Branched Alkanes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the principles governing the thermodynamic stability of branched alkanes compared to their linear isomers. A thorough understanding of these concepts is crucial for professionals in chemical research and drug development, where molecular stability can significantly influence reaction outcomes, product efficacy, and shelf-life. This document outlines the core thermodynamic concepts, presents quantitative data for comparison, details experimental methodologies for stability determination, and provides visualizations of the underlying principles.
Core Concepts of Thermodynamic Stability in Alkanes
The thermodynamic stability of a molecule refers to its relative energy state compared to its isomers. A more stable molecule exists in a lower energy state. For alkanes, this stability is primarily assessed through two key thermodynamic quantities: the standard enthalpy of formation (ΔH°f) and the standard enthalpy of combustion (ΔH°c).
-
Standard Enthalpy of Formation (ΔH°f): This is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. A more negative or less positive ΔH°f value indicates a lower energy state and therefore greater thermodynamic stability.
-
Standard Enthalpy of Combustion (ΔH°c): This is the heat released when one mole of a substance undergoes complete combustion with oxygen under standard conditions. Since all alkane isomers with the same molecular formula produce the same products (carbon dioxide and water) upon combustion, a lower heat of combustion implies that the starting molecule was already in a more stable, lower energy state.[1][2]
A consistent observation in alkane chemistry is that branched isomers are thermodynamically more stable than their straight-chain counterparts.[3][4] This is evidenced by their more negative heats of formation and less exothermic heats of combustion.[5]
Factors Influencing the Stability of Branched Alkanes
The enhanced stability of branched alkanes arises from a complex interplay of electronic and structural factors. While seemingly counterintuitive, as branching can introduce steric hindrance, the overall energy state is lowered through several mechanisms.
-
Electron Correlation and Electrostatic Effects: The prevailing explanation for the increased stability of branched alkanes lies in electron correlation and electrostatic effects.[3][6] A branched structure is more compact, leading to a decrease in the molecular surface area per atom. This compactness alters the electronic structure, resulting in more favorable intramolecular electrostatic interactions and correlation energies, which collectively lower the total energy of the molecule.[6] Some analyses have shown that branched alkanes possess less destabilizing steric energy compared to linear alkanes, and this is coupled with electrostatic energy terms that favor branching.[3]
-
Protobranching: A related concept is "protobranching," which describes stabilizing intramolecular 1,3-alkyl-alkyl interactions. Branched alkanes feature a greater number of these net attractive interactions compared to their linear isomers, contributing to their overall lower enthalpy.[4] For instance, isobutane (B21531) has three such stabilizing dispositions, whereas n-butane has only two.[4]
It is critical to distinguish thermodynamic stability from physical properties like boiling point. Branched alkanes have lower boiling points than their linear isomers because their compact, more spherical shape reduces the available surface area for intermolecular London dispersion forces. Weaker intermolecular forces require less energy to overcome, resulting in lower boiling points. This is a property of the bulk substance, not the intrinsic stability of an individual molecule.
Quantitative Thermodynamic Data
The following tables summarize the standard enthalpy of formation and combustion for isomers of butane, pentane, and hexane. The data consistently demonstrates that as the degree of branching increases, the enthalpy of formation becomes more negative, and the enthalpy of combustion becomes less exothermic, confirming the greater stability of branched structures.
Table 1: Thermodynamic Data for Butane Isomers (C₄H₁₀)
| Isomer | IUPAC Name | ΔH°f (gas, kJ/mol) | ΔH°c (gas, kJ/mol) |
| n-Butane | Butane | -125.7 | -2877 |
| Isobutane | 2-Methylpropane | -134.2 | -2868 |
| Data sourced from the NIST Chemistry WebBook.[7][8] |
**Table 2: Thermodynamic Data for Pentane Isomers (C₅H₁₂) **
| Isomer | IUPAC Name | ΔH°f (gas, kJ/mol) | ΔH°c (liquid, kJ/mol) |
| n-Pentane | Pentane | -146.8 | -3509 |
| Isopentane | 2-Methylbutane | -154.5 | -3506 |
| Neopentane | 2,2-Dimethylpropane | -168.3 | -3492 |
| Data sourced from the NIST Chemistry WebBook and Study.com.[2][9][10][11][12][13] |
Table 3: Thermodynamic Data for Hexane Isomers (C₆H₁₄)
| Isomer | IUPAC Name | ΔH°f (gas, kJ/mol) | ΔH°c (liquid, kJ/mol) |
| n-Hexane | Hexane | -167.2 | -4163 |
| Isohexane | 2-Methylpentane | -174.5 | -4157 |
| Neohexane | 2,2-Dimethylbutane | -185.9 | -4143 |
| Data sourced from the NIST Chemistry WebBook.[14][15][16][17][18] |
Experimental Protocol: Determination of Heat of Combustion by Bomb Calorimetry
The heat of combustion is experimentally determined using a bomb calorimeter, which measures the heat released from a reaction at a constant volume.[19]
Objective: To determine and compare the standard enthalpy of combustion (ΔH°c) for a linear and a branched alkane isomer.
Materials:
-
Parr-type oxygen bomb calorimeter
-
High-pressure oxygen tank with regulator
-
Sample pellets of a linear alkane (e.g., n-heptane) and a branched alkane (e.g., 2,4-dimethylpentane) of known mass (~1 g each)
-
Benzoic acid (standard for calibration)
-
Fuse wire (e.g., nickel-chromium) of known length and mass
-
Crucible
-
Precision balance (±0.0001 g)
-
Digital thermometer (±0.001 °C)
-
Deionized water (2000 mL)
-
Pellet press
Procedure:
Part A: Calibration of the Calorimeter
-
Sample Preparation: Press approximately 1 g of benzoic acid into a pellet and weigh it accurately.
-
Fuse Wire Preparation: Cut a 10 cm piece of fuse wire and weigh it.
-
Bomb Assembly: Secure the benzoic acid pellet in the crucible. Attach the fuse wire to the electrodes inside the bomb, ensuring it is in firm contact with the pellet.
-
Sealing and Pressurization: Add 1 mL of deionized water to the bottom of the bomb to ensure the final products are in their standard states. Seal the bomb tightly.
-
Flush the bomb with a small amount of oxygen to purge the air, then pressurize it with pure oxygen to approximately 25-30 atm.[20] Check for leaks by submerging the pressurized bomb in water.
-
Calorimeter Setup: Place the bomb inside the calorimeter bucket. Accurately add 2000 mL of deionized water to the bucket, ensuring the bomb is fully submerged.
-
Temperature Equilibration: Place the bucket in the insulated jacket of the calorimeter, close the lid, and start the stirrer. Allow the system to equilibrate for 5 minutes, then record the temperature at one-minute intervals for an additional 5 minutes to establish a stable initial temperature baseline.
-
Ignition: Fire the bomb by pressing the ignition button.
-
Post-Ignition Monitoring: Record the temperature every 30 seconds as it rises, continuing until it peaks and begins to fall. Continue recording at one-minute intervals for 5 minutes to establish the final temperature baseline.
-
Post-Run Analysis: Carefully release the pressure from the bomb. Open it, and measure the mass of any unburned fuse wire.
Part B: Determination of Alkane Heat of Combustion 11. Repeat steps 1-10 for the linear alkane sample. 12. Repeat steps 1-10 for the branched alkane sample.
Data Analysis:
-
Calculate the Heat Capacity of the Calorimeter (C_cal):
-
Calculate the heat released by the combustion of benzoic acid (q_benzoic) using its known heat of combustion.
-
Calculate the heat released by the combustion of the fuse wire (q_wire).
-
The total heat absorbed by the calorimeter is q_cal = q_benzoic + q_wire.
-
Determine the corrected temperature change (ΔT) from the temperature-time plot.
-
Calculate C_cal = q_cal / ΔT.
-
-
Calculate the Heat of Combustion of the Alkane (q_alkane):
-
For each alkane experiment, the total heat released is q_total = C_cal * ΔT.
-
Calculate the heat from the fuse wire (q_wire).
-
The heat of combustion for the alkane sample is q_alkane = q_total - q_wire.
-
-
Calculate the Molar Enthalpy of Combustion (ΔH°c):
-
Divide q_alkane by the number of moles of the alkane sample to obtain the molar heat of combustion at constant volume (ΔU°c).
-
Convert ΔU°c to the standard enthalpy of combustion (ΔH°c) using the equation: ΔH°c = ΔU°c + Δn_gas * RT, where Δn_gas is the change in the number of moles of gas in the balanced combustion equation.
-
Visualizations
The following diagrams illustrate the key relationships and workflows discussed in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. Using Heats of Combustion to Compare the Stability of Isomeric Alkanes | Chemistry | Study.com [study.com]
- 3. Density functional steric analysis of linear and branched alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Alkane - Wikipedia [en.wikipedia.org]
- 6. quora.com [quora.com]
- 7. Isobutane [webbook.nist.gov]
- 8. Butane [webbook.nist.gov]
- 9. Pentane [webbook.nist.gov]
- 10. Pentane [webbook.nist.gov]
- 11. Pentane [webbook.nist.gov]
- 12. Pentane [webbook.nist.gov]
- 13. Pentane [webbook.nist.gov]
- 14. n-Hexane [webbook.nist.gov]
- 15. n-Hexane [webbook.nist.gov]
- 16. n-Hexane [webbook.nist.gov]
- 17. n-Hexane [webbook.nist.gov]
- 18. n-Hexane [webbook.nist.gov]
- 19. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]
- 20. personal.utdallas.edu [personal.utdallas.edu]
An In-depth Technical Guide to the Synthesis of 3,5-Diethylheptane
This technical guide provides a comprehensive overview of the synthesis of 3,5-diethylheptane, a branched alkane of interest to researchers, scientists, and professionals in drug development. This document details the prevalent synthetic methodologies, experimental protocols, and relevant physicochemical data.
Physicochemical Properties of this compound
This compound is a saturated hydrocarbon with the chemical formula C₁₁H₂₄. A summary of its key quantitative properties is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 61869-02-1 | [2] |
| Molecular Formula | C₁₁H₂₄ | [1][2] |
| Molecular Weight | 156.31 g/mol | [1] |
| Boiling Point | 179 °C | [2] |
| Melting Point | -57.06 °C (estimated) | [2] |
| Density | 0.7549 g/cm³ | [2] |
| Refractive Index | 1.4227 | [2] |
Synthesis Methodology: A Two-Step Approach via Grignard Reagent
The synthesis of branched alkanes such as this compound is effectively achieved through a versatile two-step process utilizing Grignard reagents.[3] This methodology involves the initial formation of a tertiary alcohol through the reaction of a Grignard reagent with a ketone, followed by the reduction of the alcohol to the desired alkane.[3] This approach offers significant flexibility in the design of the target molecule by allowing for the variation of both the Grignard reagent and the ketone starting materials.[3]
The logical workflow for this synthetic approach is illustrated in the diagram below.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound, adapted from general procedures for the synthesis of branched alkanes using Grignard reagents.[3]
Step 1: Synthesis of 3,5-Diethylheptan-4-ol
This procedure outlines the formation of the tertiary alcohol intermediate, 3,5-diethylheptan-4-ol, through the reaction of propylmagnesium bromide with 4-heptanone.
Materials:
-
Magnesium turnings
-
3-Bromopropane
-
Anhydrous diethyl ether
-
4-Heptanone
-
Saturated aqueous NH₄Cl solution
-
Crushed ice
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a solution of 3-bromopropane in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the Grignard reaction. Once the reaction begins, add the remaining 3-bromopropane solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of propylmagnesium bromide.
-
Reaction with Ketone: Cool the Grignard reagent solution to 0 °C in an ice bath. Prepare a solution of 4-heptanone in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.
-
Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Carefully pour the reaction mixture over a mixture of crushed ice and saturated aqueous NH₄Cl solution to quench the reaction.
-
Extraction and Isolation: Separate the ether layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with water, then with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure to yield the crude 3,5-diethylheptan-4-ol. The crude product can be purified by distillation.
Step 2: Reduction of 3,5-Diethylheptan-4-ol to this compound
This procedure describes the reduction of the tertiary alcohol to the final alkane product. The Wolff-Kishner reduction is a suitable method for this transformation.
Materials:
-
3,5-Diethylheptan-4-ol
-
Potassium hydroxide (B78521)
-
Diethylene glycol
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 3,5-diethylheptan-4-ol and potassium hydroxide in diethylene glycol. Add hydrazine hydrate to the mixture.
-
Reaction: Heat the reaction mixture to reflux.
-
Distillation: Replace the reflux condenser with a distillation head and distill off the water and excess hydrazine until the temperature of the reaction mixture reaches 200 °C.
-
Work-up: Cool the reaction mixture to room temperature and add water.
-
Extraction and Purification: Extract the product with pentane. Combine the organic layers, wash with water, then with brine, and dry over anhydrous sodium sulfate. Filter the solution and distill off the pentane to yield the pure this compound.
Discovery and Literature Context
While a singular "discovery" paper for this compound is not readily identifiable from the available literature, its existence and properties are documented in chemical databases and handbooks.[1][2] The synthesis of such branched alkanes is rooted in the foundational principles of organic chemistry, particularly the development and application of the Grignard reaction by Victor Grignard in the early 20th century.[4][5][6][7] The methodologies described in this guide are standard and widely applicable for the synthesis of a vast array of complex organic molecules, which is a testament to the enduring utility of these classic reactions in modern organic synthesis.[3]
References
- 1. This compound | C11H24 | CID 22089115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. A Short On Preparation Of Alkanes By Grignard Reagents [unacademy.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 5 Ways to Make Alkyl Halides, Alkanes, and Organometallics Interesting for Students [labster.com]
- 7. chemguide.co.uk [chemguide.co.uk]
Navigating the Procurement of 3,5-Diethylheptane: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, the acquisition of specific, non-commercial chemical compounds is a frequent challenge. This guide provides a comprehensive overview of the procurement and technical specifications of 3,5-Diethylheptane, a branched alkane notable for its absence from standard chemical catalogs. Due to its limited commercial availability, this document focuses on the necessity of custom synthesis and outlines the essential technical data and potential synthetic pathways.
Commercial Unavailability and the Custom Synthesis Imperative
Physicochemical Characteristics of this compound
A summary of the key physicochemical properties of this compound, gathered from chemical databases, is presented below. These data are crucial for its application in experimental settings and for quality control upon receipt from a custom synthesis provider.
| Property | Value | Source |
| CAS Number | 61869-02-1 | PubChem[1] |
| Molecular Formula | C₁₁H₂₄ | PubChem[1] |
| Molecular Weight | 156.31 g/mol | PubChem[1] |
| Boiling Point | 179-180.3 °C | ChemicalBook, chemBlink[2][3] |
| Density | 0.7549 g/cm³ | ChemicalBook[3] |
| Refractive Index | 1.4227 | ChemicalBook[3] |
| Melting Point | -57.06 °C (estimated) | ChemicalBook[3] |
Potential Suppliers for Custom Synthesis
For compounds like this compound that are not commercially available, researchers must engage with companies specializing in custom chemical synthesis. The following table lists examples of such companies that advertise expertise in the synthesis of alkanes and other complex organic molecules.
| Supplier | Service | Relevant Expertise |
| BOC Sciences | Custom Synthesis | Offers synthesis of alkanes for use as reference compounds and precursors.[][] |
| SynQuest Laboratories | Custom Synthesis | Specializes in the synthesis of a wide range of organic compounds. |
| Toronto Research Chemicals | Custom Synthesis | Provides complex organic synthesis services for research applications. |
Proposed Experimental Protocol: Synthesis of this compound
While a specific, published synthesis for this compound is not readily found, a plausible synthetic route can be proposed based on established organic chemistry principles for the formation of branched alkanes. A common method involves the use of a Grignard reagent reacting with a suitable ketone, followed by dehydration and hydrogenation.
Reaction Scheme:
-
Grignard Reaction: 3-Pentanone (B124093) reacts with propylmagnesium bromide to form 3-ethyl-3-heptanol.
-
Dehydration: The tertiary alcohol is dehydrated, typically using an acid catalyst, to yield a mixture of alkenes (e.g., 3-ethyl-2-heptene and 3-ethyl-3-heptene).
-
Hydrogenation: The resulting alkene mixture is hydrogenated using a catalyst such as palladium on carbon (Pd/C) to saturate the double bond, yielding the final product, this compound.
Detailed Methodology:
-
Step 1: Grignard Reaction
-
In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, magnesium turnings are placed under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of 1-bromopropane (B46711) in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent (propylmagnesium bromide).
-
Once the Grignard reagent is formed, a solution of 3-pentanone in anhydrous diethyl ether is added dropwise at a controlled temperature (e.g., 0 °C).
-
The reaction mixture is then stirred at room temperature until the reaction is complete (monitored by TLC or GC).
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 3-ethyl-3-heptanol.
-
-
Step 2: Dehydration
-
The crude alcohol is mixed with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid).
-
The mixture is heated to induce dehydration, and the resulting alkene is distilled from the reaction mixture.
-
-
Step 3: Hydrogenation
-
The collected alkene mixture is dissolved in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate).
-
A catalytic amount of 10% palladium on carbon is added to the solution.
-
The mixture is subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred vigorously until the reaction is complete (monitored by the cessation of hydrogen uptake or GC analysis).
-
The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the crude this compound.
-
The final product should be purified by fractional distillation.
-
Quality Control: The identity and purity of the synthesized this compound should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizing the Procurement and Synthesis Workflow
To aid in the understanding of the process of obtaining a custom-synthesized chemical, the following diagrams illustrate the key logical and experimental workflows.
Caption: A flowchart illustrating the procurement process for a non-commercially available chemical like this compound.
Caption: A diagram outlining the proposed synthetic pathway for this compound.
References
Safety data sheet (SDS) for 3,5-Diethylheptane
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. A complete and official Safety Data Sheet (SDS) for 3,5-Diethylheptane was not available at the time of writing. The information herein is compiled from publicly available data for this compound and general safety protocols for flammable aliphatic hydrocarbons.[1][2] Users should exercise caution and consult with a certified safety professional before handling this chemical.
Chemical and Physical Properties
This section summarizes the computed physical and chemical properties of this compound.[3]
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₄ | PubChem[3] |
| Molecular Weight | 156.31 g/mol | PubChem[3] |
| CAS Number | 61869-02-1 | PubChem[3] |
| IUPAC Name | This compound | PubChem[3] |
| Computed XLogP3 | 5.6 | PubChem[3] |
| Computed Boiling Point | Data not available | |
| Computed Density | Data not available |
Hazard Identification and Safety Precautions
As a branched aliphatic hydrocarbon, this compound is expected to be a flammable liquid and may cause irritation upon contact.[1][2] Vapors may be narcotic at high concentrations.[1]
| Hazard | Description | Precautionary Measures |
| Flammability | Assumed to be a flammable liquid. Vapors may form explosive mixtures with air. | Keep away from heat, sparks, open flames, and other ignition sources.[1] Use explosion-proof electrical equipment.[4] Ground and bond containers when transferring material to prevent static discharge.[4] |
| Inhalation | High concentrations of vapors may cause drowsiness, dizziness, and narcotic effects.[1][2] | Handle in a well-ventilated area or in a chemical fume hood.[5][6] Avoid breathing vapors.[7] |
| Skin Contact | May cause skin irritation upon prolonged or repeated contact. | Wear appropriate protective gloves and a lab coat.[6][8] Wash hands thoroughly after handling.[7] |
| Eye Contact | May cause eye irritation. | Wear safety glasses with side shields or chemical goggles.[6] |
| Ingestion | May be harmful if swallowed. Aspiration into the lungs can cause chemical pneumonitis. | Do not eat, drink, or smoke when using this product.[7] |
First Aid Measures
The following are general first aid procedures for exposure to volatile organic compounds and flammable liquids.[9][10][11][12]
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air.[9][11][12] If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration.[11] Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing.[10] Flush skin with plenty of soap and water for at least 15 minutes.[9][10] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][12] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.
| Aspect | Protocol |
| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood.[5][6] Keep containers tightly closed when not in use.[7] Avoid contact with skin and eyes.[7] Wear appropriate personal protective equipment (PPE).[6] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][7] Store in a flammable liquid storage cabinet.[13] Keep away from sources of ignition.[1] |
| Transport | When moving containers, use a secondary container to prevent breakage and contain potential spills.[13] |
Experimental Protocols
A specific experimental protocol for this compound is not available. The following section outlines a general workflow for the safe handling of a liquid chemical like this compound in a research laboratory setting.
General Laboratory Workflow for Handling Liquid Chemicals
This workflow is a generalized procedure and should be adapted to specific experimental needs and institutional safety guidelines.
Caption: General laboratory workflow for safe chemical handling.
Personal Protective Equipment (PPE)
The following is a general guide to PPE for handling flammable and irritant liquids.
| PPE | Specifications |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before use.[8] |
| Body Protection | Flame-retardant lab coat.[1] Closed-toe shoes. |
| Respiratory Protection | Generally not required if handled in a properly functioning chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with organic vapor cartridges. |
Spill and Emergency Procedures
In the event of a spill or emergency, follow these general guidelines.
| Situation | Procedure |
| Small Spill | Eliminate all ignition sources.[14] Absorb the spill with an inert material (e.g., sand, vermiculite).[14] Place the absorbed material in a sealed container for disposal. Ventilate the area. |
| Large Spill | Evacuate the area. Alert emergency personnel. Eliminate all ignition sources.[14] Contain the spill if possible without risk. |
| Fire | Use a dry chemical, CO₂, or foam extinguisher.[14] Do not use water, as it may be ineffective.[14] If the fire is large or cannot be controlled, evacuate the area and call the fire department. |
References
- 1. ehs.okstate.edu [ehs.okstate.edu]
- 2. agilent.com [agilent.com]
- 3. This compound | C11H24 | CID 22089115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. thesafetygeek.com [thesafetygeek.com]
- 6. Tips for Hazardous Chemical Handling | Technical Safety Services [techsafety.com]
- 7. biogenex.com [biogenex.com]
- 8. lsu.edu [lsu.edu]
- 9. cprcertificationnow.com [cprcertificationnow.com]
- 10. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]
- 11. First Aid - Dealing with Toxins and Toxic Fumes [moh.gov.sa]
- 12. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]
- 13. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 14. ALIPHATIC AND AROMATIC HYDROCARBONS, CONTAINS (FLAMMABLE LIQUIDS, N.O.S.) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
The Reactivity of Branched Alkanes with Radicals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of branched alkanes with free radicals. Understanding these fundamental reactions is crucial in various fields, including organic synthesis, atmospheric chemistry, and drug metabolism, where radical-mediated processes can lead to the formation of new chemical entities or the degradation of existing ones. This document details the underlying principles governing these reactions, presents quantitative data on their kinetics and selectivity, and provides detailed experimental protocols for their study.
Core Principles of Radical Reactions with Branched Alkanes
The reaction of a radical with an alkane typically proceeds via a chain mechanism involving three key stages: initiation, propagation, and termination. The most significant step in determining the reactivity and selectivity of the overall reaction is the hydrogen abstraction step during propagation, where the radical removes a hydrogen atom from the alkane to form an alkyl radical.
The reactivity of a C-H bond in an alkane towards radical attack is primarily governed by two factors:
-
Bond Dissociation Energy (BDE): The energy required to homolytically cleave a C-H bond. Weaker C-H bonds are more susceptible to abstraction. In branched alkanes, the BDEs of C-H bonds follow the order: tertiary < secondary < primary. This is due to the stabilizing effect of alkyl substituents on the resulting alkyl radical.
-
Stability of the Resulting Alkyl Radical: The stability of the alkyl radical formed after hydrogen abstraction plays a crucial role. Alkyl radical stability increases in the order: methyl < primary < secondary < tertiary. This trend is explained by:
-
Hyperconjugation: The delocalization of the unpaired electron into the σ-bonds of adjacent alkyl groups. More substituted radicals have more opportunities for hyperconjugation, leading to greater stability.
-
Inductive Effects: Alkyl groups are weakly electron-donating, which helps to stabilize the electron-deficient radical center.
-
Due to these factors, radical attack on a branched alkane will preferentially occur at the most substituted carbon atom, leading to the formation of the most stable tertiary radical intermediate.
Quantitative Data on Reactivity
The following tables summarize key quantitative data related to the reactivity of branched alkanes with radicals.
Bond Dissociation Energies (BDEs) of C-H Bonds in Alkanes
The strength of a C-H bond is a critical determinant of its reactivity towards radical abstraction. Weaker bonds are more readily broken.
| Alkane | Type of C-H Bond | Bond Dissociation Energy (kcal/mol) |
| Methane (CH₄) | Methyl | 105.1 |
| Ethane (CH₃CH₃) | Primary (1°) | 101.1 |
| Propane (CH₃CH₂CH₃) | Primary (1°) | 101.1 |
| Secondary (2°) | 98.6 | |
| n-Butane (CH₃(CH₂)₂CH₃) | Primary (1°) | 101.1 |
| Secondary (2°) | 98.7 | |
| Isobutane ((CH₃)₃CH) | Primary (1°) | 101.1 |
| Tertiary (3°) | 96.5 | |
| 2-Methylbutane ((CH₃)₂CHCH₂CH₃) | Primary (1°, on C1 and C4) | 101.1 |
| Secondary (2°, on C3) | 98.6 | |
| Tertiary (3°, on C2) | 96.5 |
Data sourced from various standard reference texts.
Rate Constants for Hydrogen Abstraction by Radicals
The rate constant (k) provides a quantitative measure of the reaction rate. The data below is for reactions at 298 K.
| Alkane | Radical | Type of H | Rate Constant (cm³ molecule⁻¹ s⁻¹) |
| n-Butane | Cl• | Secondary | 1.4 x 10⁻¹⁰ |
| Isobutane | Cl• | Tertiary | 1.3 x 10⁻¹⁰ |
| Br• | Tertiary | 1.02 x 10⁻¹³ | |
| 2-Methylbutane | Cl• | Overall | 1.96 x 10⁻¹⁰ [1] |
| 2,3-Dimethylbutane | Cl• | Tertiary | 1.2 x 10⁻¹⁰ |
Note: Rate constants can vary with temperature and experimental conditions.
Product Distribution in Radical Halogenation
The selectivity of a radical halogenation reaction is reflected in the distribution of the resulting alkyl halide isomers.
| Alkane | Halogen | Product | Experimental Yield (%) |
| Isobutane | Chlorine (Cl₂) | 1-Chloro-2-methylpropane | 63 |
| 2-Chloro-2-methylpropane | 37 | ||
| Bromine (Br₂) | 1-Bromo-2-methylpropane | <1 | |
| 2-Bromo-2-methylpropane | >99[2] | ||
| 2-Methylbutane | Chlorine (Cl₂) | 1-Chloro-2-methylbutane | 30[3][4] |
| 2-Chloro-2-methylbutane | 22[3][4] | ||
| 2-Chloro-3-methylbutane | 33[3][4] | ||
| 1-Chloro-3-methylbutane | 15[3][4] | ||
| Bromine (Br₂) | 2-Bromo-2-methylbutane | Major Product[2][5][6] |
The data clearly illustrates the higher selectivity of bromination, which overwhelmingly favors substitution at the tertiary position, compared to the less selective chlorination which gives a mixture of products.[2]
Experimental Protocols
Competitive Halogenation for Determining Relative Reactivity
This experiment is designed to determine the relative rates of hydrogen abstraction from different C-H bonds by comparing the product ratios from the halogenation of a branched alkane.
Materials:
-
Branched alkane (e.g., 2-methylbutane)
-
Halogenating agent (e.g., N-bromosuccinimide (NBS) for bromination, or sulfuryl chloride (SO₂Cl₂) for chlorination)
-
Radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide)
-
Inert solvent (e.g., carbon tetrachloride or dichloromethane)
-
Reaction vessel (e.g., round-bottom flask with a reflux condenser)
-
Light source (e.g., UV lamp or a high-wattage incandescent bulb)
-
Gas chromatograph with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the branched alkane (e.g., 2-methylbutane, 1.0 equivalent) and the radical initiator (e.g., AIBN, 0.05 equivalents) in the inert solvent.
-
Initiation: Place the reaction vessel in a water bath to maintain a constant temperature (e.g., 80 °C for AIBN). Position the light source to irradiate the reaction mixture.
-
Halogenation: Slowly add the halogenating agent (e.g., NBS, 0.9 equivalents) to the reaction mixture over a period of 30-60 minutes. The reaction is often accompanied by a color change.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by GC. The disappearance of the starting material and the appearance of products can be tracked.
-
Work-up: Once the reaction is complete (as indicated by GC analysis or the disappearance of the halogenating agent), cool the reaction mixture to room temperature. Wash the organic layer with an aqueous solution of sodium thiosulfate (B1220275) (to remove any remaining halogen) and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Product Analysis: Analyze the final product mixture using GC-FID or GC-MS. The relative peak areas of the different isomeric products correspond to their relative amounts.
-
Calculation of Relative Reactivity: The relative reactivity of different C-H bonds can be calculated by normalizing the product yields by the number of equivalent hydrogens at each position.
Gas Chromatography (GC) Analysis of Halogenated Alkanes
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Capillary column suitable for separating volatile organic compounds (e.g., a DB-5 or equivalent 5% phenyl-methylpolysiloxane column).
Typical GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C (FID) or as per MS requirements.
-
Carrier Gas: Helium or Hydrogen, with a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 200 °C.
-
Final hold: Hold at 200 °C for 5 minutes.
-
Note: The temperature program should be optimized for the specific mixture of products being analyzed.
-
-
Injection Volume: 1 µL of a dilute solution of the product mixture in a suitable solvent (e.g., dichloromethane).
Laser Flash Photolysis for Kinetic Studies
Laser flash photolysis is a powerful technique for directly measuring the rate constants of radical reactions.
Experimental Setup:
-
Photolysis Laser: A pulsed laser capable of generating radicals via photolysis of a precursor molecule (e.g., an excimer laser or a Nd:YAG laser with frequency-doubling/tripling).
-
Radical Precursor: A molecule that photolyzes to produce the desired radical (e.g., Cl₂ for Cl•, or a ketone that undergoes photolysis to generate alkyl radicals).
-
Probe Light Source: A continuous wave lamp (e.g., xenon arc lamp) that passes through the reaction cell.
-
Reaction Cell: A quartz cell containing a gaseous mixture of the radical precursor, the branched alkane, and an inert buffer gas.
-
Monochromator and Detector: A monochromator to select a specific wavelength of the probe light that is absorbed by the radical of interest, and a fast detector (e.g., a photomultiplier tube) to monitor the change in light intensity over time.
-
Data Acquisition System: A fast oscilloscope or digitizer to record the detector signal as a function of time after the laser flash.
Procedure:
-
A short, intense pulse of light from the photolysis laser is used to generate a transient concentration of radicals in the reaction cell.
-
The change in absorbance of the probe light, which is proportional to the concentration of the radical, is monitored over time.
-
By measuring the decay rate of the radical concentration in the presence of varying concentrations of the branched alkane, the pseudo-first-order rate constant can be determined.
-
A plot of the pseudo-first-order rate constant versus the concentration of the branched alkane yields a straight line with a slope equal to the bimolecular rate constant for the hydrogen abstraction reaction.
Visualizations of Key Concepts
References
- 1. shimadzu.com [shimadzu.com]
- 2. 9.4 Chlorination vs Bromination – Organic Chemistry I [kpu.pressbooks.pub]
- 3. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurements with Nanosecond Laser Flash Photolysis Instrumentation - Ruđer Bošković Institute [irb.hr]
- 5. smashingscience.org [smashingscience.org]
- 6. organic chemistry - Products of radical bromination and mechanism - Chemistry Stack Exchange [chemistry.stackexchange.com]
An In-depth Technical Guide to the Solubility of 3,5-Diethylheptane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-diethylheptane, a branched alkane, in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound, this guide leverages data from its straight-chain isomer, n-undecane, to infer solubility principles. The fundamental principle of "like dissolves like" governs the solubility of this nonpolar compound. This document details the theoretical basis for its solubility, presents qualitative solubility information, and provides a standardized experimental protocol for determining solubility. A generalized workflow for solubility determination is also presented visually.
Introduction
This compound (C₁₁H₂₄) is a branched-chain alkane. Understanding its solubility in organic solvents is crucial for a variety of applications, including its use as a non-polar solvent, in reaction chemistry, and for cleaning and extraction processes. Alkanes, being non-polar hydrocarbons, are generally soluble in non-polar organic solvents and insoluble in polar solvents like water.[1][2][3][4][5] This behavior is dictated by the intermolecular forces between the solute and solvent molecules.
Theoretical Framework for Solubility
The solubility of a substance is primarily governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are likely to be soluble in one another.
-
This compound: As a branched alkane, the primary intermolecular forces are weak van der Waals forces (specifically, London dispersion forces).
-
Organic Solvents:
-
Non-polar solvents (e.g., hexane, toluene, heptane, octane): These also exhibit primarily London dispersion forces. The energy required to break the existing forces in both the solute and the solvent is comparable to the energy released when new solute-solvent interactions are formed. This results in good solubility.[1][2]
-
Polar aprotic solvents (e.g., acetone, ethyl acetate): These solvents have dipole-dipole interactions in addition to London dispersion forces. While there is a mismatch in polarity, the non-polar alkyl chain of this compound can interact with the non-polar regions of these solvent molecules, often leading to some degree of solubility.
-
Polar protic solvents (e.g., ethanol, methanol): These solvents are characterized by strong hydrogen bonds. For an alkane to dissolve, it must disrupt these strong hydrogen bonds, which requires a significant amount of energy. Since the new interactions between the alkane and the alcohol molecules (van der Waals forces) are much weaker, they do not release enough energy to compensate for the energy needed to break the hydrogen bonds.[6] However, the presence of an alkyl group in the alcohol (like the ethyl group in ethanol) provides a non-polar region that can interact with the alkane, leading to some miscibility.[7]
-
Solubility Profile of this compound
Table 1: Qualitative Solubility of n-Undecane (as a proxy for this compound) in Various Organic Solvents
| Solvent | Solvent Type | Expected Solubility of this compound |
| Hexane | Non-polar | Soluble[8] |
| Heptane | Non-polar | Soluble[8] |
| Octane | Non-polar | Soluble[8] |
| Toluene | Non-polar (aromatic) | Soluble[8] |
| Ethanol | Polar protic | Soluble[9] |
| Ether (Diethyl ether) | Slightly polar | Soluble[9] |
Note: Branched alkanes generally have slightly different physical properties, including solubility, compared to their straight-chain isomers due to differences in molecular packing and surface area. However, the general trends in solubility are expected to be very similar.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a substance in a solvent.[10][11][12][13]
4.1. Principle
An excess amount of the solute (this compound) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. After equilibration, the saturated solution is separated from the excess undissolved solute, and the concentration of the solute in the clear solution is determined analytically.
4.2. Materials and Equipment
-
This compound (solute)
-
Organic solvent of interest
-
Glass vials or flasks with airtight screw caps
-
Analytical balance
-
Volumetric flasks and pipettes
-
Orbital shaker or magnetic stirrer with a temperature-controlled environment (e.g., incubator or water bath)
-
Centrifuge
-
Syringe filters (chemically compatible with the solvent)
-
Analytical instrument for concentration measurement (e.g., Gas Chromatography with Flame Ionization Detection - GC-FID, or a calibrated densitometer)
4.3. Detailed Procedure
-
Preparation:
-
Ensure all glassware is clean and dry.
-
Prepare a series of standard solutions of this compound in the chosen solvent for calibration of the analytical instrument.
-
-
Equilibration:
-
Add a measured volume of the organic solvent to a flask.
-
Add an excess amount of this compound to the solvent. The excess should be clearly visible to ensure that a saturated solution is formed.
-
Seal the flask tightly to prevent solvent evaporation.
-
Place the flask in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[10][11] The time required may vary depending on the solvent and should be determined empirically by taking measurements at different time points until the concentration remains constant.
-
-
Phase Separation:
-
After equilibration, allow the mixture to stand undisturbed in the temperature-controlled environment for several hours to allow the excess solute to settle.
-
To ensure complete separation of the undissolved solute, centrifuge the sample at a controlled temperature.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a pipette or syringe.
-
To remove any remaining microscopic undissolved droplets, pass the aliquot through a chemically resistant syringe filter.
-
Accurately dilute the filtered sample with the pure solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID) to determine the concentration of this compound.
-
-
Data Calculation:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL, mg/L, or mol/L.
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Conclusion
While specific quantitative solubility data for this compound is scarce, its chemical nature as a branched alkane allows for reliable qualitative predictions based on the principle of "like dissolves like." It is expected to be readily soluble in non-polar organic solvents and show some degree of solubility in polar organic solvents. For precise quantitative measurements, the detailed shake-flask experimental protocol provided in this guide offers a robust and standardized approach. This information is fundamental for the effective application of this compound in research and industrial settings.
References
- 1. All about Solubility of Alkanes [unacademy.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Physical Properties of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 7. quora.com [quora.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. grokipedia.com [grokipedia.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. bioassaysys.com [bioassaysys.com]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. dissolutiontech.com [dissolutiontech.com]
Quantum Chemical Blueprint of 3,5-Diethylheptane: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural and electronic properties of 3,5-Diethylheptane. This document is intended for researchers, scientists, and professionals in the fields of computational chemistry and drug development, offering a detailed protocol for in-silico analysis of non-polar, branched alkanes.
Introduction
This compound is a branched alkane with the chemical formula C₁₁H₂₄. As a representative of saturated hydrocarbons with multiple chiral centers and significant conformational flexibility, it serves as an excellent model system for understanding the intricate interplay of steric and electronic effects that govern the behavior of larger, more complex molecules. Quantum chemical calculations provide a powerful lens through which to examine these properties with high precision, offering insights that complement and guide experimental studies.
This guide outlines the theoretical foundation and practical workflow for conducting a thorough quantum chemical analysis of this compound, from initial structure generation to the prediction of spectroscopic and thermodynamic properties.
Computational Methodology
The following section details the proposed experimental protocols for the quantum chemical calculations of this compound. These methods are established in the field for their accuracy and efficiency in treating systems of this nature.
Conformational Analysis
Due to the rotational freedom around its numerous single bonds, this compound can exist in a multitude of conformations. A thorough conformational search is the foundational step to identify the lowest energy (most stable) conformers.
-
Protocol: A conformational search can be initiated using a molecular mechanics force field (e.g., MMFF94) to rapidly generate a diverse set of initial structures. These structures are then subjected to a preliminary geometry optimization at a lower level of theory (e.g., PM7 semi-empirical method) to identify a smaller set of unique, low-energy conformers.
Geometry Optimization and Frequency Calculations
The most promising conformers from the initial search must be optimized at a higher level of theory to obtain accurate geometric parameters and to confirm that they represent true energy minima.
-
Protocol: The geometries of the selected conformers are to be optimized using Density Functional Theory (DFT), a method that offers a good balance between computational cost and accuracy. A suitable functional, such as B3LYP or the dispersion-corrected ωB97X-D, is recommended. The 6-31G(d) basis set is a cost-effective choice for initial optimizations, with further refinement using a larger basis set like cc-pVTZ for the most stable conformers.
-
Following optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
Single-Point Energy Calculations
To obtain highly accurate relative energies of the different conformers, single-point energy calculations are performed on the optimized geometries using a more robust theoretical method or a larger basis set.
-
Protocol: Single-point energy calculations can be performed using a larger basis set, such as cc-pVTZ or aug-cc-pVTZ, with the same DFT functional used for optimization. For even higher accuracy, coupled-cluster methods like CCSD(T) can be employed, though at a significantly higher computational cost.
NMR Chemical Shift Calculations
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Quantum chemical calculations can predict NMR chemical shifts, aiding in the interpretation of experimental spectra.
-
Protocol: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR shielding tensors. These calculations are typically performed at the DFT level (e.g., B3LYP/6-311+G(2d,p)) on the optimized geometries of the most stable conformers. The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory (δ = σ_TMS - σ_iso).
Data Presentation
The quantitative results from the aforementioned calculations should be organized into clear and concise tables for comparative analysis.
Table 1: Calculated Energies of this compound Conformers
| Conformer ID | Relative Electronic Energy (kcal/mol) | Relative ZPVE-Corrected Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Conf-1 | 0.00 | 0.00 | 0.00 |
| Conf-2 | 0.58 | 0.55 | 0.62 |
| Conf-3 | 1.23 | 1.19 | 1.30 |
| ... | ... | ... | ... |
| (Note: Data is exemplary and would be populated with results from actual calculations.) |
Table 2: Selected Optimized Geometric Parameters for the Most Stable Conformer (Conf-1)
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Length | C1-C2 | 1.535 |
| C3-C4 | 1.542 | |
| C-H (avg) | 1.098 | |
| Bond Angle | C2-C3-C4 | 112.5 |
| H-C-H (avg) | 108.9 | |
| Dihedral Angle | C2-C3-C4-C5 | 178.5 (anti) |
| (Note: Data is exemplary and would be populated with results from actual calculations.) |
Table 3: Calculated ¹³C and ¹H NMR Chemical Shifts (ppm) for the Most Stable Conformer (Conf-1)
| Atom | Calculated ¹³C Chemical Shift (δ) | Atom | Calculated ¹H Chemical Shift (δ) |
| C1 | 11.5 | H1 (avg) | 0.92 |
| C2 | 29.8 | H2 (avg) | 1.25 |
| C3 | 45.2 | H3 (avg) | 1.45 |
| ... | ... | ... | ... |
| (Note: Data is exemplary and referenced to TMS calculated at the same level of theory.) |
Visualization of Computational Workflow
The logical flow of the quantum chemical analysis of this compound is depicted in the following diagram.
Caption: Workflow for the quantum chemical analysis of this compound.
Conclusion
This technical guide has outlined a robust and comprehensive computational strategy for the in-depth quantum chemical characterization of this compound. The detailed protocols for conformational analysis, geometry optimization, frequency calculations, and NMR chemical shift predictions provide a clear roadmap for researchers. The systematic application of these methods, coupled with clear data presentation and visualization of the workflow, will enable a thorough understanding of the structural and electronic properties of this and other complex branched alkanes, ultimately contributing valuable insights to the broader fields of chemistry and drug discovery.
Methodological & Application
Application Notes and Protocols for the Synthesis of 3,5-Diethylheptane from Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of the branched alkane 3,5-diethylheptane, utilizing a robust two-step methodology commencing with a Grignard reagent. The protocol is designed for professionals in organic synthesis, particularly those in research and drug development who require access to complex, non-linear hydrocarbon scaffolds. The synthesis involves the nucleophilic addition of an ethylmagnesium bromide Grignard reagent to 4-heptanone (B92745) to form the tertiary alcohol intermediate, 3,5-diethylheptan-4-ol. This intermediate is subsequently deoxygenated via a reductive process using triethylsilane and a strong acid to yield the final product, this compound. Detailed experimental protocols, quantitative data, and visual diagrams of the reaction pathway and workflow are provided to ensure reproducibility and clarity.
Introduction
Grignard reagents are powerful nucleophilic organomagnesium halides (R-MgX) that are fundamental tools in organic chemistry for the formation of new carbon-carbon bonds. Their application in the synthesis of branched alkanes is a cornerstone of modern organic synthesis, enabling the construction of sterically complex and diverse molecular architectures. This two-step approach, involving the formation of a tertiary alcohol followed by its reduction, offers significant flexibility in the design of the target alkane by varying the Grignard reagent and the ketone starting materials.
The target molecule, this compound, is a branched alkane whose synthesis via this method serves as an excellent case study for the construction of complex hydrocarbon frameworks. Such frameworks are often key components of pharmacologically active molecules and advanced materials.
Overall Reaction Scheme
The synthesis of this compound is achieved in two sequential steps:
-
Step 1: Grignard Reaction - Synthesis of 3,5-Diethylheptan-4-ol
-
Step 2: Reduction - Deoxygenation of 3,5-Diethylheptan-4-ol to this compound
Method 1: Synthesis of 3,5-Diethylheptan-4-ol via Grignard Reaction
Application Note
The reaction of a Grignard reagent with a ketone is a classic and reliable method for the synthesis of tertiary alcohols.[1] In this protocol, ethylmagnesium bromide acts as the nucleophile, attacking the electrophilic carbonyl carbon of 4-heptanone. This reaction forms a stable magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the tertiary alcohol, 3,5-diethylheptan-4-ol.[1] It is imperative that the reaction is carried out under strictly anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water.[1] All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[1]
Reaction Pathway Diagram
Caption: General mechanism of the Grignard reaction with a ketone.
Experimental Protocol
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether
-
4-Heptanone
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Iodine (crystal)
Equipment:
-
Three-neck round-bottom flask, flame-dried
-
Reflux condenser, flame-dried
-
Dropping funnel, flame-dried
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Ethylmagnesium Bromide:
-
Place magnesium turnings (1.2 eq.) in the flame-dried three-neck flask equipped with a stir bar, reflux condenser, and a dropping funnel.
-
Add a single crystal of iodine to the flask to help activate the magnesium surface.
-
In the dropping funnel, prepare a solution of ethyl bromide (1.0 eq.) in anhydrous diethyl ether.
-
Add approximately 10% of the ethyl bromide solution to the magnesium turnings. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.
-
-
Reaction with 4-Heptanone:
-
Cool the freshly prepared Grignard reagent to 0 °C using an ice-water bath.
-
Dissolve 4-heptanone (0.95 eq.) in a minimal amount of anhydrous diethyl ether and add this solution to the dropping funnel.
-
Add the 4-heptanone solution dropwise to the stirred, cooled Grignard reagent. The addition is exothermic and should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
-
Workup and Purification:
-
Cool the reaction mixture again in an ice-water bath and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.
-
Extract the aqueous layer twice more with diethyl ether.
-
Combine all organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3,5-diethylheptan-4-ol.
-
The crude product can be purified by vacuum distillation.
-
Quantitative Data
| Parameter | Value |
| Reactants | |
| 4-Heptanone | 1.0 eq. (e.g., 10 mmol, 1.14 g) |
| Ethylmagnesium Bromide | 1.2 eq. (e.g., 12 mmol) |
| Reaction Conditions | |
| Solvent | Anhydrous Diethyl Ether |
| Temperature (Addition) | 0-10 °C |
| Temperature (Stirring) | Room Temperature |
| Reaction Time | 1 hour (post-addition) |
| Yield | |
| Expected Yield (Crude) | 85-95% |
| Expected Yield (Purified) | 75-85% |
Method 2: Reduction of 3,5-Diethylheptan-4-ol to this compound
Application Note
The deoxygenation of tertiary alcohols to their corresponding alkanes can be effectively achieved using ionic hydrogenation.[2][3] This method typically involves a silane, which acts as a hydride donor, and a strong acid to facilitate the formation of a carbocation intermediate.[2][4] Triethylsilane in the presence of an acid like trifluoroacetic acid (TFA) or a Lewis acid such as boron trifluoride etherate is a common and effective reagent system for this transformation.[2][4] The reaction proceeds via protonation of the hydroxyl group, followed by the loss of water to form a stable tertiary carbocation. This carbocation is then reduced by the hydride transfer from triethylsilane to yield the final alkane product.[3] This method is particularly suitable for tertiary alcohols as they form relatively stable carbocation intermediates.[2][4]
Reaction Pathway Diagram
References
Application Notes and Protocols for Catalytici Reforming in Branched Alkane Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of catalytic reforming for the production of branched alkanes, compounds of significant interest for enhancing the octane (B31449) number of gasoline. This document details the underlying chemical principles, catalyst preparation, experimental procedures, and product analysis techniques.
Introduction to Catalytic Reforming for Branched Alkane Production
Catalytic reforming is a crucial chemical process used in petroleum refineries to convert low-octane linear hydrocarbons (n-alkanes) into higher-octane branched alkanes (isoalkanes) and other valuable products like aromatic hydrocarbons.[1] The primary goal for producing branched alkanes is to increase the Research Octane Number (RON) of gasoline, as branched isomers burn more smoothly than their straight-chain counterparts.[2]
The core reactions in catalytic reforming include:
-
Isomerization: The rearrangement of linear alkanes to their branched isomers.[1]
-
Dehydrogenation: The removal of hydrogen from alkanes to form alkenes, and from naphthenes to form aromatics.
-
Dehydrocyclization: The conversion of alkanes and alkenes into aromatic hydrocarbons with the production of hydrogen.
-
Hydrocracking: The breaking of carbon-carbon bonds in larger hydrocarbon molecules to form smaller, lower-value light hydrocarbons.[1]
These reactions are typically carried out at high temperatures (450-525°C) and pressures (5-45 atm) in the presence of a bifunctional catalyst.[1][3]
Catalysts for Branched Alkane Production
The catalysts employed in catalytic reforming are bifunctional, meaning they possess both metal and acid sites. The metal sites, typically platinum (Pt) and sometimes a second metal like rhenium (Re) or tin (Sn), facilitate hydrogenation and dehydrogenation reactions. The acid sites, provided by supports like chlorinated alumina (B75360) or zeolites, are responsible for the isomerization and cyclization reactions.[4]
Common Catalyst Systems:
-
Pt/Al₂O₃-Cl: A widely used catalyst where platinum provides the metallic function and chlorinated alumina provides the acidic function.[5][6][7]
-
Pt/Zeolite: Zeolites such as ZSM-5, ZSM-12, MOR, and Beta are used as acidic supports, offering shape selectivity that can influence the distribution of branched products.[8][9]
-
Pt-SO₄²⁻/ZrO₂-Al₂O₃: A solid superacid catalyst known for its high activity in alkane isomerization.[10]
Quantitative Data on Catalyst Performance
The performance of various catalysts in the isomerization of n-alkanes is summarized below. The data highlights the conversion of the linear alkane feed and the selectivity towards the desired branched isomers under different reaction conditions.
| Catalyst | Feedstock | Temperature (°C) | Pressure (MPa) | H₂/HC Molar Ratio | n-Alkane Conversion (%) | Isomer Selectivity (%) | Reference |
| Pt/γ-Al₂O₃-Cl | n-Hexane | 120 - 160 | 3 | Varied | High initial activity | Superior at 120°C and 160°C | [5][6] |
| Pt-SO₄²⁻/ZrO₂-Al₂O₃ | n-Pentane | 200 | 2.0 | 4:1 | 72.9 | 92.8 (to isopentane) | [10] |
| Pt/H-Zeolite beta | n-Hexane | 623 K (350°C) | 1.0 | - | ~77 | 97 | [11] |
| Pt/H-Zeolite beta | n-Heptane | - | - | - | 75 | 93 | [11] |
| Pt-Zn/HY | n-Heptane | 500 | 0.1 | 4 | High | High | [12] |
| Zn-ZSM-5 | n-Heptane | 550 | - | - | - | >30 (to BTX) | [13] |
| Ga-ZSM-5 | n-Heptane | 550 | - | - | - | - | [13] |
| Pt/Al-HMS | n-Heptane | 440 - 520 | 0.1 | 2 | High | - | [14] |
Experimental Protocols
Protocol for Catalyst Preparation: Pt/γ-Al₂O₃-Cl
This protocol describes the preparation of a platinum on chlorinated gamma-alumina catalyst.
Materials:
-
Gamma-alumina (γ-Al₂O₃) support
-
Hexachloroplatinic acid (H₂PtCl₆·6H₂O)
-
Deionized water
-
Carbon tetrachloride (CCl₄)
-
Nitrogen (N₂) gas
-
Hydrogen (H₂) gas
Procedure:
-
Impregnation:
-
Prepare an aqueous solution of hexachloroplatinic acid corresponding to the desired platinum loading (e.g., 0.25 wt%).
-
Add the γ-Al₂O₃ support to the solution and agitate to ensure uniform wetting.
-
Evaporate the water under reduced pressure or gentle heating to deposit the platinum precursor onto the support.
-
-
Drying and Calcination:
-
Dry the impregnated support in an oven at 120°C for several hours to remove residual water.
-
Calcine the dried catalyst in a furnace under a flow of air. A typical calcination program involves ramping the temperature to 500-600°C and holding for 2-4 hours.
-
-
Chlorination:
-
Reduction:
-
After chlorination, reduce the catalyst by flowing hydrogen gas over it at a high temperature (e.g., 400-500°C) to convert the platinum species to their metallic state.
-
Protocol for Catalytic Reforming of n-Heptane
This protocol outlines a typical experimental setup and procedure for the catalytic reforming of a model compound, n-heptane.
Apparatus:
-
Fixed-bed reactor (typically stainless steel)
-
Electric furnace with temperature controller
-
Mass flow controllers for gases (H₂, N₂)
-
High-performance liquid chromatography (HPLC) pump for liquid feed
-
Back-pressure regulator
-
Condenser and gas-liquid separator
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Catalyst Loading and Activation:
-
Load a known mass of the prepared catalyst into the reactor.
-
Activate the catalyst in situ by heating under a flow of hydrogen to the desired reduction temperature (e.g., 450°C) for a specified time (e.g., 1 hour).[12]
-
-
Reaction:
-
Product Collection and Analysis:
-
Cool the reactor effluent in a condenser to separate the liquid and gaseous products.
-
Collect the liquid product for analysis.
-
Direct the gaseous product stream to an online GC for analysis.
-
Analyze the liquid product using an offline GC equipped with a flame ionization detector (FID) to determine the composition of the reformate, including the distribution of branched alkanes.[15]
-
Protocol for Product Analysis using Gas Chromatography
Instrumentation:
-
Gas chromatograph (GC) with a flame ionization detector (FID).
-
Capillary column suitable for hydrocarbon analysis (e.g., Equity-1, polar capillary columns).[15]
GC Conditions (Example for Reformulated Gasoline):
-
Column: Equity-1, 60 m x 0.25 mm I.D., 0.25 μm film thickness.
-
Oven Program: 50°C (hold for 3 min), ramp at 15°C/min to 265°C (hold for 5 min).
-
Injector Temperature: 250°C.
-
Detector Temperature: 265°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: 0.5 μL with a high split ratio (e.g., 200:1).
Data Analysis:
-
Identify the peaks corresponding to different branched and linear alkanes by comparing their retention times with those of known standards.
-
Quantify the concentration of each component by integrating the peak areas and using an internal or external standard method.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Catalytic reforming - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. mdpi.com [mdpi.com]
- 5. Preparation of Pt/Al2O3-Cl Catalyst and Investigation of Operating Variables Effects on Isomerization Reaction [jchpe.ut.ac.ir]
- 6. journals.ut.ac.ir [journals.ut.ac.ir]
- 7. scribd.com [scribd.com]
- 8. Shape selectivity of zeolite for hydroisomerization of long-chain alkanes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. akjournals.com [akjournals.com]
- 12. mdpi.com [mdpi.com]
- 13. Chemical recycling: Production of BTX by catalytic reforming of n-Heptane [publica.fraunhofer.de]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
Application Notes and Protocols for the Gas Chromatographic Separation of C11H24 Isomers
Introduction
Undecane (B72203) (C11H24) is an alkane with 159 structural isomers, each exhibiting unique physicochemical properties influenced by its degree of branching. The separation and identification of these isomers are critical in various fields, including petroleum analysis, environmental monitoring, and chemical synthesis. Due to their similar boiling points and polarities, resolving these isomers presents a significant analytical challenge. Gas chromatography (GC) is the primary technique employed for this purpose, relying on subtle differences in vapor pressure and interaction with the stationary phase to achieve separation. This document provides detailed application notes and experimental protocols for the separation of C11H24 isomers using gas chromatography.
Challenges in Isomer Separation
The primary challenge in separating C11H24 isomers lies in their similar physicochemical properties. Increased branching in alkane isomers generally leads to lower boiling points compared to their linear counterpart, n-undecane. However, the boiling points of many branched isomers are very close, making baseline separation difficult to achieve with standard GC methods.
Recommended GC Columns and Conditions
The selection of an appropriate capillary column is the most critical factor for the successful separation of undecane isomers. Non-polar stationary phases are the preferred choice as they separate alkanes primarily based on their boiling points and volatility.
Commonly Used Stationary Phases:
-
100% Dimethylpolysiloxane (e.g., DB-1, HP-1, OV-101): This is a widely used non-polar phase that provides good separation of non-polar compounds like alkanes in order of their boiling points.
-
5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5, HP-5ms): This phase offers a slightly different selectivity compared to 100% dimethylpolysiloxane due to the presence of phenyl groups, which can provide enhanced separation for certain isomers.
For highly complex mixtures containing a large number of undecane isomers, achieving complete separation on a single column can be extremely difficult. In such cases, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly higher resolving power.[1][2] This technique utilizes two columns of different selectivity (e.g., a non-polar column in the first dimension and a mid-polar or polar column in the second dimension) to provide a much greater separation space.[1]
Data Presentation: Physicochemical Properties and Retention Data
| Isomer Name | Boiling Point (°C) | General Elution Order on Non-Polar Column |
| 2,2,4,4-Tetramethylheptane | 177.3 | Early |
| 2,2,3,3-Tetramethylheptane | 185.5 | Early to Mid |
| 2,4-Dimethylnonane | 186.0 | Mid |
| 3-Methyldecane | 189.1 | Mid |
| 2-Methyldecane | 189.3 | Mid |
| 4-Methyldecane | 189.7 | Mid |
| 5-Methyldecane | 189.8 | Mid |
| n-Undecane | 195.9 | Late |
Note: The exact elution order can be influenced by the specific stationary phase and chromatographic conditions.
Experimental Protocols
Below are detailed protocols for the separation of C11H24 isomers using both one-dimensional and comprehensive two-dimensional gas chromatography.
Protocol 1: High-Resolution Single-Dimension GC-FID
This protocol is suitable for the analysis of less complex mixtures of C11H24 isomers.
Instrumentation:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
GC Column: A high-resolution capillary column such as a 50 m x 0.25 mm ID, 0.25 µm film thickness 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane.[3]
Method Parameters:
| Parameter | Setting |
| Injector | |
| Injection Mode | Split (e.g., 100:1) |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | |
| Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | |
| Initial Temperature | 40 °C, hold for 5 min |
| Ramp Rate | 2 °C/min |
| Final Temperature | 200 °C, hold for 10 min |
| Detector (FID) | |
| Temperature | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2 or He) | 25 mL/min |
Sample Preparation:
-
Prepare a standard mixture of available C11H24 isomers in a volatile solvent such as hexane (B92381) or pentane (B18724) at a concentration of approximately 10-100 µg/mL each.[4]
-
If analyzing a sample, dilute it in the same solvent to a concentration within the linear range of the FID.
-
Filter the sample through a 0.45 µm syringe filter if it contains particulates.
Procedure:
-
Instrument Setup: Install the selected GC column and condition it according to the manufacturer's instructions to ensure a stable baseline.
-
Method Loading: Program the GC with the parameters outlined in the table above.
-
Injection: Inject 1 µL of the prepared standard or sample into the GC.
-
Data Acquisition: Acquire the chromatogram. Identify peaks by comparing their retention times to those of the standards.
Protocol 2: Comprehensive Two-Dimensional GC (GCxGC-TOFMS)
This protocol is recommended for the detailed analysis of complex mixtures containing a large number of C11H24 isomers.
Instrumentation:
-
GCxGC System: Equipped with a thermal modulator and a Time-of-Flight Mass Spectrometer (TOFMS).
-
First Dimension (1D) Column: 30 m x 0.25 mm ID, 0.25 µm film thickness non-polar column (e.g., 100% dimethylpolysiloxane).[2]
-
Second Dimension (2D) Column: 1-2 m x 0.1 mm ID, 0.1 µm film thickness mid-polar column (e.g., 50% phenyl-polysiloxane).[5]
Method Parameters:
| Parameter | Setting |
| Injector | |
| Injection Mode | Split (e.g., 100:1) |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL |
| Carrier Gas | |
| Gas | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| 1D Oven Program | |
| Initial Temperature | 40 °C, hold for 2 min |
| Ramp Rate | 1.5 °C/min |
| Final Temperature | 220 °C |
| 2D Oven Program | |
| Offset from 1D Oven | +5 °C |
| Modulator | |
| Type | Thermal (e.g., Quad-Jet) |
| Modulation Period | 6 s |
| Hot Pulse Duration | 250 ms |
| Detector (TOFMS) | |
| Mass Range | 35-400 m/z |
| Acquisition Rate | 100 spectra/s |
| Ionization Energy | 70 eV |
Sample Preparation:
Follow the same sample preparation procedure as in Protocol 1.
Procedure:
-
Instrument Setup: Install and condition both the 1D and 2D columns. Set up the modulator and TOFMS according to the manufacturer's instructions.
-
Method Loading: Program the GCxGC system with the specified parameters.
-
Injection: Inject the sample.
-
Data Acquisition and Processing: Acquire the 2D chromatogram and mass spectral data. Use specialized software to process the GCxGC data, which will be visualized as a contour plot. Isomers can be identified based on their retention times in both dimensions and their mass spectra.
Mandatory Visualizations
Caption: Experimental workflow for the GC analysis of C11H24 isomers.
Caption: Key GC parameter relationships for optimizing C11H24 isomer separation.
References
Application Notes and Protocols: 3,5-Diethylheptane as a Non-Polar Solvent
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 3,5-diethylheptane as a non-polar solvent in chemical reactions. Its unique physical properties, particularly its high boiling point and branched structure, offer distinct advantages in specific applications compared to more common linear alkane solvents.
Introduction
This compound is a branched-chain alkane with the molecular formula C₁₁H₂₄. As a non-polar solvent, it is effective at dissolving other non-polar substances such as oils, fats, and other hydrocarbons.[1][2] Its branched structure influences its physical properties, such as its boiling point and viscosity, making it a viable alternative to linear alkanes like n-heptane or n-octane in various chemical processes.[3][4]
Physical and Chemical Properties
The physical properties of this compound are summarized in the table below and compared with other common non-polar solvents. The higher boiling point of this compound makes it particularly suitable for reactions requiring elevated temperatures.
| Property | This compound | n-Heptane | Toluene | Tetrahydrofuran (THF) |
| Molecular Formula | C₁₁H₂₄[5] | C₇H₁₆ | C₇H₈ | C₄H₈O |
| Molecular Weight ( g/mol ) | 156.31[5] | 100.21 | 92.14 | 72.11 |
| Boiling Point (°C) | 179 - 180.3[5][6] | 98.4 | 110.6 | 66 |
| Melting Point (°C) | -57.06 (estimate)[5] | -90.6 | -95 | -108.4 |
| Density (g/cm³ at 20°C) | 0.7549[5] | 0.684 | 0.867 | 0.889 |
| Refractive Index (at 20°C) | 1.4227[5] | 1.387 | 1.496 | 1.407 |
| Solubility in Water | Insoluble[1] | Insoluble | Insoluble | Miscible |
Applications
Due to its non-polar nature and high boiling point, this compound is a suitable solvent for a range of applications in organic synthesis and drug development.
-
High-Temperature Reactions: Its high boiling point allows for conducting reactions at temperatures exceeding the boiling points of common non-polar solvents like hexane (B92381) and heptane. This can be advantageous for reactions with high activation energies.
-
Grignard Reactions: While ethereal solvents are typically preferred for the formation of Grignard reagents, alkanes can be used as co-solvents or for the subsequent reaction with an electrophile, particularly when higher temperatures are required to improve reaction rates or solubility of reactants.[7][8]
-
Wittig Reactions: this compound can serve as a suitable solvent for Wittig reactions, especially for less reactive ylides or sterically hindered substrates that may require heating to proceed at a reasonable rate.[9][10]
-
Extractions: As with other alkanes, this compound is an effective solvent for the extraction of non-polar compounds from aqueous solutions or solid matrices.[11][12][13] Its low volatility compared to lower-boiling alkanes can reduce solvent loss during extraction and handling.
-
Crystallization: It can be used as a crystallization solvent for non-polar compounds, particularly when slow cooling from a high temperature is desired to obtain high-quality crystals.
Experimental Protocols
4.1. General Safety Precautions
This compound, like other alkanes, is flammable and should be handled with appropriate safety precautions.[14]
-
Work in a well-ventilated fume hood.
-
Keep away from open flames, sparks, and other ignition sources.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
In case of a spill, use a non-combustible absorbent material to clean it up and dispose of it according to local regulations.
4.2. Protocol for a High-Temperature Grignard Reaction
This protocol describes a general procedure for reacting a pre-formed Grignard reagent with a ketone in this compound.
Materials:
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Ketone (e.g., Acetophenone)
-
This compound, anhydrous
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate (B86663)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, and nitrogen/argon line.
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Reagent Addition: Charge the flask with the Grignard reagent solution.
-
Solvent Exchange (Optional): If the Grignard reagent is in a lower-boiling solvent like THF, and a higher reaction temperature is desired, the solvent can be carefully replaced with this compound by distillation under an inert atmosphere.
-
Substrate Addition: Dissolve the ketone in a minimal amount of anhydrous this compound and add it to the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux if the reaction is exothermic, or begin heating if required.
-
Reaction: After the addition is complete, heat the reaction mixture to the desired temperature (e.g., 100-150 °C) and monitor the reaction progress by TLC or GC.
-
Workup: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the product by column chromatography or distillation.
4.3. Protocol for Liquid-Liquid Extraction
This protocol outlines a general procedure for extracting a non-polar organic compound from an aqueous solution using this compound.
Materials:
-
Aqueous solution containing the target non-polar compound
-
This compound
-
Separatory funnel
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Preparation: Place the aqueous solution in a separatory funnel of appropriate size.
-
Extraction: Add a volume of this compound to the separatory funnel (typically 1/3 to 1/2 of the aqueous phase volume). Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate. The less dense organic layer will be on top.
-
Collection: Drain the lower aqueous layer. Pour the upper organic layer out through the top of the separatory funnel to avoid contamination.
-
Repeat Extraction: For quantitative extraction, repeat the process with fresh this compound two more times.
-
Drying: Combine the organic extracts and dry over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Isolation: Filter or decant the solvent from the drying agent. The solute can be isolated by evaporating the solvent under reduced pressure.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. All about Solubility of Alkanes [unacademy.com]
- 3. benchchem.com [benchchem.com]
- 4. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 5. This compound [chemicalbook.com]
- 6. This compound [chemister.ru]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Energy-efficient extraction of linear alkanes from various isomers using structured metal-organic framework membrane [ideas.repec.org]
- 12. Energy-efficient extraction of linear alkanes from various isomers using structured metal-organic framework membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tutorchase.com [tutorchase.com]
Application Notes: The Role of Branched Alkanes in Advanced Lubricant Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of branched alkanes as high-performance base oils in modern lubricant formulations. The unique molecular architecture of these synthetic hydrocarbons imparts superior physicochemical properties compared to conventional mineral oils and linear alkanes, making them indispensable in demanding applications.
Introduction to Branched Alkanes in Lubrication
Branched alkanes, particularly polyalphaolefins (PAOs), are synthetic hydrocarbons engineered to deliver exceptional performance and longevity in lubricants.[1][2] Unlike linear alkanes which can pack tightly and solidify at lower temperatures, the branched structure of molecules like PAOs disrupts crystallization, leading to significantly improved low-temperature fluidity.[3] This inherent structural advantage also contributes to a higher viscosity index (VI), meaning the viscosity of the lubricant changes less dramatically with temperature fluctuations.[4] Furthermore, their saturated, non-polar nature provides excellent thermal and oxidative stability, resisting breakdown at high temperatures and extending the lubricant's service life.[5]
Key Performance Characteristics
The primary advantages of incorporating branched alkanes, such as PAOs, into lubricant formulations are summarized below.
Viscosity Index (VI)
A high VI is a critical attribute for lubricants operating across a wide temperature range. Branched alkanes, due to their molecular structure, exhibit a less pronounced decrease in viscosity as temperature increases compared to mineral oils.[6] This ensures a stable lubricating film at high temperatures while maintaining good flow characteristics at low temperatures.[7] A higher VI indicates a smaller change in viscosity with temperature.[8]
Pour Point
The pour point is the lowest temperature at which a lubricant will flow.[9] The irregular shape of branched alkanes hinders the formation of the crystalline structures that cause solidification in linear alkanes and paraffinic mineral oils.[3][4] This results in significantly lower pour points, ensuring effective lubrication during cold starts and in frigid environments.
Oxidative Stability
Oxidative stability is a measure of a lubricant's resistance to degradation at high temperatures in the presence of oxygen. The saturated nature of branched alkanes makes them inherently more resistant to oxidation compared to unsaturated hydrocarbons found in some mineral oils. This leads to reduced sludge and deposit formation, maintaining engine cleanliness and prolonging the lubricant's life.[5]
Quantitative Performance Data
The following tables summarize typical quantitative data for lubricants formulated with branched alkanes (specifically PAOs) in comparison to mineral oils.
| Property | Branched Alkanes (PAO) | Mineral Oil (Typical) | Test Method |
| Viscosity Index (VI) | 125 - 145+ | 95 - 105 | ASTM D2270 |
| Pour Point (°C) | -60 to -40 | -15 to -9 | ASTM D97 |
| Oxidative Stability (RPVOT, minutes) | > 1000 | 200 - 400 | ASTM D2272 |
Table 1: Comparative Performance of Branched Alkane (PAO) vs. Mineral Oil-Based Lubricants.
| PAO Grade | Kinematic Viscosity @ 100°C (cSt) | Viscosity Index | Pour Point (°C) |
| PAO 2 | 2.0 | 125 | -60 |
| PAO 4 | 4.0 | 135 | -57 |
| PAO 6 | 6.0 | 138 | -54 |
| PAO 8 | 8.0 | 139 | -51 |
| PAO 10 | 10.0 | 140 | -48 |
Table 2: Typical Properties of Various Polyalphaolefin (PAO) Grades. [4]
Experimental Protocols
Detailed methodologies for determining the key performance parameters of lubricants containing branched alkanes are provided below.
Determination of Viscosity Index (ASTM D2270)
This standard practice covers the calculation of the viscosity index of petroleum products from their kinematic viscosities at 40°C and 100°C.[8]
Procedure:
-
Measure Kinematic Viscosity: Determine the kinematic viscosity of the lubricant sample at both 40°C and 100°C using a calibrated glass capillary viscometer as per ASTM D445.[6]
-
Obtain Reference Values: From the tables provided in ASTM D2270, find the values for 'L' and 'H' corresponding to the measured kinematic viscosity at 100°C. 'L' is the kinematic viscosity at 40°C of an oil with a VI of 0, and 'H' is the kinematic viscosity at 40°C of an oil with a VI of 100.[1]
-
Calculate Viscosity Index: Use the following formula to calculate the VI:
-
VI = [ (L - U) / (L - H) ] * 100
-
Where:
-
U = Kinematic viscosity of the sample at 40°C.
-
L = Kinematic viscosity at 40°C of a 0 VI oil with the same viscosity at 100°C as the sample.
-
H = Kinematic viscosity at 40°C of a 100 VI oil with the same viscosity at 100°C as the sample.
-
-
Determination of Pour Point (ASTM D97)
This test method determines the lowest temperature at which a petroleum product will continue to flow when cooled under prescribed conditions.[2]
Procedure:
-
Sample Preparation: Pour the lubricant sample into a test jar to the marked level. If necessary, heat the sample to ensure it is fluid enough to pour.
-
Cooling: Cool the sample at a specified rate in a cooling bath.
-
Observation: Starting at a temperature 9°C above the expected pour point, remove the test jar from the bath at every 3°C interval and tilt it to see if the lubricant flows.
-
Endpoint Determination: The pour point is the temperature at which the lubricant ceases to flow when the jar is held horizontally for 5 seconds. The reported pour point is 3°C above this temperature.[9]
Determination of Oxidative Stability (ASTM D2272 - RPVOT)
The Rotating Pressure Vessel Oxidation Test (RPVOT) evaluates the oxidation stability of lubricants under accelerated conditions.[2]
Procedure:
-
Sample Preparation: A 50g sample of the lubricant is placed in a glass container with 5g of distilled water and a polished copper catalyst coil.[8]
-
Pressurization and Heating: The container is placed in a stainless steel pressure vessel, which is then sealed and pressurized with pure oxygen to 620 kPa (90 psi). The vessel is placed in a heating bath maintained at 150°C and rotated at 100 rpm.[1][8]
-
Monitoring Pressure: The pressure inside the vessel is monitored continuously. As the lubricant oxidizes, it consumes oxygen, causing the pressure to drop.
-
Endpoint: The test is complete when the pressure drops by 175 kPa (25.4 psi) from the maximum pressure observed. The time taken to reach this point is the RPVOT result, reported in minutes.[1]
Visualizations
The following diagrams illustrate key concepts related to the application of branched alkanes in lubricant formulations.
Caption: Structure-property relationship of alkanes in lubricants.
Caption: Workflow for lubricant formulation and testing.
References
- 1. WearCheck - The Leader in Oil Analysis [wearcheck.com]
- 2. RPVOT (ASTM D2272): Why Oxidation Stability Testing Matters More Than Ever - TestOil [testoil.com]
- 3. researchgate.net [researchgate.net]
- 4. mobil.com.cn [mobil.com.cn]
- 5. store.astm.org [store.astm.org]
- 6. lubrication.expert [lubrication.expert]
- 7. Viscosity of branched vs. linear short alkanes - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. biosynthetic.com [biosynthetic.com]
- 9. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
Application Note: Quantification of Volatile Organic Compounds in Environmental Samples using 3,5-Diethylheptane as a Reference Standard in GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. In quantitative analysis, the use of an internal standard is crucial for correcting variations in sample preparation and instrument response, thereby improving the accuracy and precision of the results.[1] This application note describes a detailed protocol for the use of 3,5-diethylheptane as a reference standard for the quantitative analysis of a target analyte in a complex matrix by GC-MS.
This compound, a branched-chain alkane, is a suitable internal standard for the analysis of various non-polar volatile organic compounds due to its chemical inertness and volatility, which allows it to be easily separated and detected by GC-MS. Its physical and chemical properties are summarized in the table below.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C11H24 | [2] |
| Molecular Weight | 156.31 g/mol | [2] |
| Boiling Point | 180.3 °C | [3] |
| IUPAC Name | This compound | [2] |
| CAS Number | 61869-02-1 | [2] |
Experimental Protocol
This protocol outlines a general procedure for the quantification of a hypothetical non-polar analyte in a water sample using this compound as an internal standard.
1. Materials and Reagents
-
Analyte Stock Solution: 1000 µg/mL solution of the target analyte in methanol (B129727).
-
Internal Standard (IS) Stock Solution: 1000 µg/mL solution of this compound in methanol.
-
Working Standard Solutions: A series of calibration standards are prepared by diluting the analyte stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL.
-
Internal Standard Spiking Solution: A 10 µg/mL solution of this compound in methanol.
-
Solvents: HPLC-grade methanol and dichloromethane (B109758).
-
Reagents: Anhydrous sodium sulfate (B86663).
-
Sample Vials: 2 mL amber glass vials with PTFE-lined screw caps.
2. Sample Preparation (Liquid-Liquid Extraction)
-
Collect 100 mL of the water sample in a clean glass container.
-
Add 100 µL of the 10 µg/mL internal standard spiking solution to the water sample, resulting in a final IS concentration of 10 ng/mL.
-
Transfer the sample to a 250 mL separatory funnel.
-
Add 20 mL of dichloromethane to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate for 10 minutes.
-
Drain the lower organic layer (dichloromethane) through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Collect the dried organic extract in a clean collection tube.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the concentrated extract to a 2 mL GC vial for analysis.
3. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.[4]
-
Injector: Splitless mode.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold for 5 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.[5]
-
Quadrupole Temperature: 150 °C.[5]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Mass Scan Range: m/z 40-400.
-
Solvent Delay: 3 minutes.
4. Data Analysis and Quantification
-
Calibration Curve: Inject the working standard solutions (spiked with the internal standard at the same concentration as the samples) into the GC-MS.
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Quantification: Analyze the prepared samples. The concentration of the analyte in the sample is determined using the calibration curve. The ratio of the analyte peak area to the internal standard peak area in the sample chromatogram is used to calculate the analyte concentration from the linear regression equation of the calibration curve.
Data Presentation
Table 1: Representative Quantitative Data
| Sample ID | Analyte Peak Area | IS (this compound) Peak Area | Area Ratio (Analyte/IS) | Calculated Concentration (µg/L) |
| Calibration Std 1 | 15,000 | 300,000 | 0.05 | 1.0 |
| Calibration Std 2 | 75,000 | 300,000 | 0.25 | 5.0 |
| Calibration Std 3 | 150,000 | 300,000 | 0.50 | 10.0 |
| Calibration Std 4 | 750,000 | 300,000 | 2.50 | 50.0 |
| Calibration Std 5 | 1,500,000 | 300,000 | 5.00 | 100.0 |
| Sample 1 | 225,000 | 298,000 | 0.755 | 15.1 |
| Sample 2 | 45,000 | 301,000 | 0.149 | 2.98 |
Diagrams
Caption: Experimental workflow for sample preparation and GC-MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C11H24 | CID 22089115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [chemister.ru]
- 4. aua.gr [aua.gr]
- 5. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Purification of 3,5-Diethylheptane by Fractional Distillation
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the purification of 3,5-Diethylheptane using fractional distillation. This method is effective for separating this compound from impurities with close boiling points, such as other isomeric alkanes. The protocol includes a comprehensive list of materials and equipment, a step-by-step experimental procedure, safety precautions, and a workflow diagram.
Introduction
This compound is an alkane hydrocarbon.[1] Distillation is a fundamental laboratory technique for the purification of organic liquids based on differences in their boiling points.[2] When impurities have boiling points close to that of the target compound (typically differing by less than 25°C), simple distillation is insufficient.[3] In such cases, fractional distillation is employed.[3] This technique utilizes a fractionating column to create a temperature gradient, allowing for repeated vaporization and condensation cycles that enrich the vapor with the more volatile component, leading to a more efficient separation.[3][4] This protocol details the use of fractional distillation to purify this compound.
Data Presentation
The physical properties of this compound are summarized in the table below. For effective separation, it is crucial to know the boiling points of potential impurities, which are often other C11 isomers with similar boiling points.
| Property | Value | Reference |
| Chemical Name | This compound | [5] |
| CAS Number | 61869-02-1 | [6] |
| Molecular Formula | C11H24 | [1][5] |
| Molecular Weight | 156.31 g/mol | [5] |
| Boiling Point | 179-180.3°C | [1][5] |
| Density | 0.7549 g/cm³ | [5] |
| Refractive Index | 1.4227 | [5] |
Experimental Protocol
This protocol outlines the setup and execution of fractional distillation for the purification of this compound.
3.1 Materials and Equipment
-
Chemicals:
-
Impure this compound
-
Boiling chips or a magnetic stir bar
-
Inert gas (Nitrogen or Argon), if required for sensitive applications
-
-
Glassware and Apparatus:
-
Round-bottom flask (distilling flask)
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head (still head) with a port for a thermometer
-
Thermometer or temperature probe
-
Condenser (Liebig, Graham, or Allihn)
-
Receiving flask(s)
-
Heating mantle with a stirrer
-
Lab jacks
-
Clamps and stands to secure the apparatus
-
Tubing for condenser water inlet and outlet
-
Glass wool or other packing material (if using a packed column)
-
3.2 Procedure
-
Apparatus Setup:
-
Place the heating mantle on a lab jack.
-
Add the impure this compound and a few boiling chips to the round-bottom flask (no more than two-thirds full).
-
Securely clamp the round-bottom flask in the heating mantle.
-
Attach the fractionating column vertically to the neck of the round-bottom flask. For better insulation, the column can be wrapped in glass wool or aluminum foil.
-
Place the distillation head on top of the fractionating column.
-
Insert the thermometer into the distillation head. The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser.
-
Attach the condenser to the side-arm of the distillation head and secure it with a clamp.
-
Connect the tubing to the condenser. The water inlet should be at the lower nipple and the outlet at the upper nipple.
-
Position the receiving flask at the end of the condenser to collect the distillate.
-
Ensure all glass joints are properly sealed.
-
-
Distillation Process:
-
Turn on the water flow to the condenser at a steady, gentle rate.
-
Begin heating the distilling flask using the heating mantle. The heating rate should be slow and steady to establish a proper temperature gradient in the column.[3]
-
As the mixture heats, the vapor will begin to rise through the fractionating column.[4]
-
Observe the temperature on the thermometer. Initially, the temperature will rise and then stabilize at the boiling point of the most volatile impurity (the component with the lowest boiling point).
-
Collect this first fraction (forerun) in a separate receiving flask. This fraction will be enriched with lower-boiling point impurities.
-
Once the first fraction has been distilled, the temperature may drop slightly before rising again to the boiling point of the next component.
-
When the temperature stabilizes at the boiling point of this compound (approximately 179-180°C), switch to a clean receiving flask to collect the purified product.[1][5]
-
Maintain a slow and steady distillation rate. The temperature should remain constant during the collection of the pure fraction.
-
If the temperature begins to rise significantly above the boiling point of this compound, it indicates that higher-boiling impurities are starting to distill. At this point, stop the distillation or collect this final fraction in a separate flask.
-
Do not distill the flask to dryness. Stop heating when a small amount of residue remains in the distilling flask.
-
Allow the apparatus to cool completely before disassembling.
-
Mandatory Visualization
The following diagram illustrates the workflow for the purification of this compound by distillation.
Caption: Workflow for the purification of this compound.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]
-
Ventilation: Perform the distillation in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[8]
-
Fire Safety: Alkanes are flammable. Keep the apparatus away from open flames, sparks, and other sources of ignition.[8] Use a heating mantle as the heat source, not a Bunsen burner.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[7] If swallowed, do not induce vomiting and seek immediate medical attention.
-
Pressure: The system should not be completely sealed to avoid pressure buildup during heating. Ensure there is an opening to the atmosphere at the end of the collection setup.
-
Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
- 1. This compound [chemister.ru]
- 2. How To [chem.rochester.edu]
- 3. Fractional distillation - Wikipedia [en.wikipedia.org]
- 4. chemrevise.org [chemrevise.org]
- 5. This compound [chemicalbook.com]
- 6. This compound | C11H24 | CID 22089115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. angenechemical.com [angenechemical.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
Application Notes and Protocols for High-Octane Fuel Components and Branched Alkane Structures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of high-octane fuel components, with a specific focus on the structure-property relationship of branched-chain alkanes. This document includes quantitative data on the octane (B31449) numbers of various alkanes, detailed experimental protocols for the synthesis and analysis of these compounds, and visualizations to illustrate key concepts and workflows.
Introduction to High-Octane Fuels and Branched Alkanes
The octane rating of a fuel is a critical measure of its ability to resist autoignition, or "knocking," in a spark-ignition internal combustion engine. Higher octane fuels allow for higher compression ratios, leading to greater engine efficiency and power output. Branched-chain alkanes are highly sought-after components in gasoline due to their significantly higher octane numbers compared to their linear counterparts. The tertiary and quaternary carbon atoms in branched structures are more stable, which contributes to a more controlled combustion process. Processes such as catalytic reforming and isomerization are employed in refineries to convert low-octane linear alkanes into high-octane branched isomers.[1][2][3]
Data Presentation: Octane Numbers of Linear and Branched Alkanes
The degree of branching in an alkane has a profound effect on its Research Octane Number (RON) and Motor Octane Number (MON). The following table summarizes the octane numbers for a selection of C4-C8 alkanes, illustrating the significant increase in octane rating with increased branching.
| Alkane | Structure | Research Octane Number (RON) | Motor Octane Number (MON) |
| Butanes (C4H10) | |||
| n-Butane | CH3(CH2)2CH3 | 94[4] | 90 |
| Isobutane | (CH3)3CH | 102[4] | 98 |
| Pentanes (C5H12) | |||
| n-Pentane | CH3(CH2)3CH3 | 62[4] | 62 |
| Isopentane (2-Methylbutane) | (CH3)2CHCH2CH3 | 92.3[4] | 90 |
| Neopentane (2,2-Dimethylpropane) | (CH3)4C | 85.5 | 80.2 |
| Hexanes (C6H14) | |||
| n-Hexane | CH3(CH2)4CH3 | 25[4] | 26 |
| 2-Methylpentane | (CH3)2CH(CH2)2CH3 | 73.4 | 73 |
| 3-Methylpentane | CH3CH2CH(CH3)CH2CH3 | 74.5 | 74 |
| 2,2-Dimethylbutane | (CH3)3CCH2CH3 | 91.8[5] | 93 |
| 2,3-Dimethylbutane | (CH3)2CHCH(CH3)2 | 103.1[5] | 94 |
| Heptanes (C7H16) | |||
| n-Heptane | CH3(CH2)5CH3 | 0[6] | 0 |
| 2-Methylhexane | (CH3)2CH(CH2)3CH3 | 42.4 | 46 |
| 3-Methylhexane | CH3CH2CH(CH3)(CH2)2CH3 | 52.0 | 55 |
| 2,2-Dimethylpentane | (CH3)3C(CH2)2CH3 | 92.8 | 95 |
| 2,3-Dimethylpentane | (CH3)2CHCH(CH3)CH2CH3 | 91.1 | 89 |
| 2,4-Dimethylpentane | (CH3)2CHCH2CH(CH3)2 | 83.1 | 80 |
| 3,3-Dimethylpentane | CH3CH2C(CH3)2CH2CH3 | 80.8 | 84 |
| 2,2,3-Trimethylbutane | (CH3)3CCH(CH3)2 | 112.1 | 101 |
| Octanes (C8H18) | |||
| n-Octane | CH3(CH2)6CH3 | -20[4] | -17 |
| 2-Methylheptane | (CH3)2CH(CH2)4CH3 | 21.7 | 23 |
| 3-Methylheptane | CH3CH2CH(CH3)(CH2)3CH3 | 35.1 | 38 |
| 4-Methylheptane | CH3(CH2)2CH(CH3)(CH2)2CH3 | 39.1 | 39 |
| 2,2,4-Trimethylpentane (B7799088) (Isooctane) | (CH3)3CCH2CH(CH3)2 | 100[6] | 100 |
Experimental Protocols
Protocol 1: Laboratory Scale Synthesis of 2,2,4-Trimethylpentane (Isooctane)
This protocol describes a representative laboratory-scale synthesis of 2,2,4-trimethylpentane via the alkylation of isobutene with isobutane, a process analogous to industrial production. This synthesis should be performed by trained personnel in a well-ventilated fume hood.
Materials:
-
Isobutylene (2-methylpropene)
-
Isobutane (2-methylpropane)
-
Concentrated sulfuric acid (H₂SO₄) or a solid acid catalyst (e.g., Amberlyst 15)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Pressurized reaction vessel (autoclave) equipped with a magnetic stirrer, pressure gauge, and temperature probe
-
Cooling bath (e.g., ice-water or dry ice-acetone)
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reactor Setup: Assemble the pressurized reaction vessel and ensure all connections are secure. Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove air and moisture.
-
Catalyst Charging: Carefully add the acid catalyst to the reaction vessel. If using concentrated sulfuric acid, cool the vessel in a cooling bath before addition.
-
Reactant Addition: Cool the reaction vessel to the desired reaction temperature (typically between 0 and 10 °C for sulfuric acid). Carefully introduce a molar excess of isobutane, followed by the slow addition of isobutylene. The reaction is exothermic, so maintain the temperature with the cooling bath.
-
Reaction: Stir the mixture vigorously to ensure good contact between the reactants and the catalyst. Monitor the pressure and temperature throughout the reaction. The reaction is typically run for several hours.
-
Quenching and Separation: After the reaction is complete, carefully vent any excess pressure. Quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel. Allow the layers to separate and discard the lower aqueous/acid layer.
-
Washing: Wash the organic layer sequentially with cold water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Distillation: Dry the organic layer over anhydrous sodium sulfate. Filter to remove the drying agent. Purify the crude product by fractional distillation. Collect the fraction boiling at approximately 99 °C, which corresponds to 2,2,4-trimethylpentane.
-
Characterization: Confirm the identity and purity of the product using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Determination of Research Octane Number (RON) - ASTM D2699
This protocol provides a simplified overview of the ASTM D2699 method for determining the Research Octane Number of a spark-ignition engine fuel.[1][7][8][9][10] The full standard should be consulted for complete procedural details.
Apparatus:
-
Cooperative Fuel Research (CFR) engine: a standardized single-cylinder engine with a variable compression ratio.[8]
-
Knock meter and detonation pickup.
-
Fuel handling and delivery system.
-
Primary Reference Fuels (PRFs): mixtures of isooctane (B107328) (RON 100) and n-heptane (RON 0).
-
Toluene Standardization Fuels (TSFs).
Procedure:
-
Engine Warm-up and Standardization: Warm up the CFR engine according to the manufacturer's instructions until all temperatures and pressures are stable.[9] Standardize the engine using a Toluene Standardization Fuel (TSF) blend with a known octane number to ensure the engine is operating correctly.[9]
-
Sample Introduction: Introduce the fuel sample into the engine's fuel system.
-
Determination of Maximum Knock: Operate the engine on the sample fuel and adjust the fuel-air ratio to determine the setting that produces the maximum knock intensity, as indicated by the knock meter.
-
Compression Ratio Adjustment: Adjust the engine's compression ratio until a standard knock intensity is achieved (typically a mid-scale reading on the knock meter). Record the cylinder height.
-
Bracketing with Primary Reference Fuels: Select two Primary Reference Fuels (PRFs), one with an octane number slightly higher and one slightly lower than the expected octane number of the sample.
-
PRF Testing: Run the engine on each PRF and determine the maximum knock intensity for each.
-
Octane Number Calculation: The Research Octane Number of the sample is calculated by interpolation based on the knock meter readings of the sample and the two bracketing PRFs.
Protocol 3: Analysis of Fuel Components by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the qualitative and quantitative analysis of components in a gasoline sample using GC-MS.[5][11][12][13][14]
Materials and Apparatus:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for hydrocarbon analysis (e.g., DB-1 or HP-5ms).[11]
-
Helium carrier gas.
-
Gasoline sample.
-
Internal standard (e.g., decane).[13]
-
Calibration standards of known gasoline components.
-
Volumetric flasks and syringes.
Procedure:
-
Sample Preparation: Prepare a diluted solution of the gasoline sample in a suitable solvent (e.g., pentane (B18724) or dichloromethane). Add a known amount of an internal standard.[13]
-
Calibration Standards: Prepare a series of calibration standards containing known concentrations of the target analytes and the internal standard.
-
GC-MS Instrument Setup:
-
Injector: Set the injector temperature (e.g., 250 °C) and injection mode (e.g., split injection).[11]
-
Oven Program: Set the initial oven temperature (e.g., 40 °C), hold time, ramp rate(s), and final temperature (e.g., 240 °C).[13]
-
Mass Spectrometer: Set the ion source temperature (e.g., 200 °C), interface temperature (e.g., 240 °C), and mass scan range (e.g., m/z 35-500).[11]
-
-
Data Acquisition: Inject the calibration standards, followed by the prepared gasoline sample, into the GC-MS system.
-
Data Analysis:
-
Qualitative Analysis: Identify the components in the gasoline sample by comparing their mass spectra and retention times to those of the calibration standards and a mass spectral library.
-
Quantitative Analysis: For each identified component, integrate the peak area of a characteristic ion. Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards. Determine the concentration of each component in the gasoline sample from the calibration curve.
-
Visualizations
Caption: Alkane structure and octane number relationship.
Caption: GC-MS analysis workflow for gasoline components.
References
- 1. matestlabs.com [matestlabs.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. arxiv.org [arxiv.org]
- 5. agilent.com [agilent.com]
- 6. octane rating petrol blending Modification of hydrocarbon fuel mixtures alternative fuels advanced A level organic chemistry revision notes [docbrown.info]
- 7. ASTM D2699 Method for Octane Number | Ayalytical [ayalytical.com]
- 8. ASTM D2699 - eralytics [eralytics.com]
- 9. ASTM D2699 RON Octane Engine Calibration/Standardization [sh-sinpar.com]
- 10. store.astm.org [store.astm.org]
- 11. gcms.cz [gcms.cz]
- 12. Using Gas Chromatography-Mass Spectrometry to Analysis Distribution of Gasoline Compositions | Scientific.Net [scientific.net]
- 13. whitman.edu [whitman.edu]
- 14. GC/MS Analysis of Benzene in Gasoline [web.pdx.edu]
Application Notes and Protocols: The Role of Saturated Alkanes in Polymer Synthesis with a Focus on 3,5-Diethylheptane
For Researchers, Scientists, and Drug Development Professionals
Introduction
A comprehensive review of scientific literature and industrial chemical databases indicates that 3,5-diethylheptane is not utilized as a direct component in polymer synthesis , either as a monomer, a standard solvent, or a functional additive. As a saturated, branched alkane, it lacks the requisite chemical reactivity for polymerization. Alkanes are characterized by strong, non-polar carbon-carbon and carbon-hydrogen single bonds, which are not amenable to the chain-building reactions that form polymers.[1][2] Polymerization typically requires monomers with reactive features such as carbon-carbon double bonds (in addition polymerization) or specific functional groups like hydroxyls, amines, or carboxylic acids (in condensation polymerization).[2]
While not used directly, branched alkanes similar to this compound play a crucial, albeit indirect, role in the polymer industry. They are a primary component of petroleum feedstock, which is the ultimate source of most monomers. This document will elucidate the reasons for the non-use of this compound in direct synthesis and detail the broader context of how saturated alkanes are fundamental to polymer production.
Part 1: Application Notes
The Chemical Inertness of this compound
This compound (C₁₁H₂₄) is a branched alkane. Its molecular structure consists solely of sp³ hybridized carbon atoms and hydrogen atoms, connected by stable sigma (σ) bonds. The absence of pi (π) bonds or reactive functional groups renders the molecule highly unreactive under typical polymerization conditions. Free-radical, cationic, anionic, or coordination polymerization mechanisms rely on the ability of a monomer to form new covalent bonds to propagate a chain, a capability that this compound does not possess.
Suitability as a Polymerization Solvent
In theory, this compound could function as a non-polar solvent for the polymerization of non-polar monomers (e.g., olefins). The key requirements for a polymerization solvent include:
-
Inertness: The solvent should not interfere with the polymerization reaction.
-
Solubilizing Power: It must dissolve the monomer, the resulting polymer, and the initiator.
-
Appropriate Boiling Point: The boiling point must be suitable for the desired reaction temperature and allow for easy removal from the final polymer product.
-
Low Chain Transfer: The solvent should not readily participate in chain transfer reactions, which can terminate polymer chains and limit molecular weight.
-
Cost and Availability: For practical applications, the solvent must be available in large quantities at a low cost.
While this compound is inert, its physical properties and low commercial availability make it a suboptimal choice compared to more common industrial solvents.
Table 1: Comparison of Physical Properties of this compound and Common Polymerization Solvents
| Compound | Molecular Formula | Boiling Point (°C) | Density (g/cm³) | Key Polymerization Applications |
| This compound | C₁₁H₂₄ | ~188-192 | ~0.76 | Not established in polymer synthesis. |
| n-Hexane | C₆H₁₄ | 69 | 0.655 | Solvent for solution polymerization of olefins (e.g., polyethylene). |
| n-Heptane | C₇H₁₆ | 98.4 | 0.684 | Solvent for solution polymerization of olefins and elastomers. |
| Cyclohexane (B81311) | C₆H₁₂ | 80.7 | 0.779 | Solvent for Ziegler-Natta polymerization of polyethylene (B3416737) and polypropylene (B1209903). |
| Toluene | C₇H₈ | 110.6 | 0.867 | Solvent for a wide range of radical, cationic, and anionic polymerizations. |
Note: Properties for this compound are estimated based on available data for similar isomers.
As shown in Table 1, the boiling point of this compound is significantly higher than that of standard alkane solvents. This would necessitate more energy-intensive processes for its removal post-synthesis, making it economically and practically unfavorable.
Part 2: The Indirect Role of Branched Alkanes in Polymer Synthesis
The primary role of branched alkanes like this compound is as a component of the hydrocarbon feedstock for the petrochemical industry.[3] Through a process called steam cracking , long-chain saturated hydrocarbons are thermally broken down into smaller, unsaturated molecules, which are the essential monomers for polymerization.[3]
Caption: Industrial pathway from crude oil to polymers.
Part 3: General Protocol for Selecting a Non-Polar Solvent for Olefin Polymerization
While this compound is not a recommended solvent, the following generalized protocol outlines the steps a researcher would take to select an appropriate non-polar solvent for a laboratory-scale Ziegler-Natta polymerization of an olefin like propylene (B89431).
Experimental Workflow
Caption: General workflow for polymerization solvent selection.
Methodology
-
Define Solvent Requirements: For a typical Ziegler-Natta polymerization, the desired reaction temperature is often between 50-80°C. Therefore, a solvent with a boiling point safely above this range, such as heptane (BP 98°C) or cyclohexane (BP 81°C), is preferable to prevent boiling. The solvent must effectively dissolve the monomer and the organometallic catalyst components while allowing the resulting polymer (polypropylene) to precipitate, forming a manageable slurry.
-
Screening and Preparation of Candidate Solvents: Based on the requirements, n-heptane is selected as a candidate. It is crucial that the solvent is of high purity and rigorously dried and deoxygenated, as water and oxygen will deactivate the Ziegler-Natta catalyst. This is typically achieved by passing the solvent through columns of activated molecular sieves and activated alumina, followed by sparging with high-purity nitrogen or argon.
-
Trial Polymerization:
-
A nitrogen-purged, jacketed glass reactor is charged with 250 mL of anhydrous, deoxygenated n-heptane.
-
The solvent is brought to the reaction temperature of 70°C.
-
The catalyst components (e.g., triethylaluminium in heptane, followed by titanium tetrachloride) are added sequentially to the reactor via syringe.
-
High-purity propylene monomer is then continuously fed into the reactor, maintaining a constant pressure (e.g., 5 bar).
-
The reaction is allowed to proceed for a set time (e.g., 1 hour), during which the formation of a white polymer slurry will be observed.
-
-
Polymer Isolation:
-
The propylene feed is stopped, and the reactor is vented.
-
The polymerization is terminated by slowly adding 50 mL of isopropanol (B130326) containing 5% HCl. This deactivates the catalyst and precipitates any soluble polymer.
-
The resulting polymer slurry is filtered, and the collected solid is washed extensively with fresh isopropanol and then water to remove catalyst residues.
-
The purified polymer is dried in a vacuum oven at 60°C to a constant weight.
-
-
Polymer Characterization: The dried polypropylene is weighed to determine the yield. Its molecular weight (Mw) and polydispersity index (PDI) are measured using Gel Permeation Chromatography (GPC) at high temperature (e.g., in 1,2,4-trichlorobenzene (B33124) at 150°C).
-
Evaluation: The results (yield, Mw, PDI) are analyzed to assess the performance of n-heptane as the solvent. This process can be repeated with other solvents like cyclohexane to determine the optimal medium for the specific catalyst system and desired polymer properties.
Conclusion
This compound is not a compound used in the direct synthesis of polymers due to its chemical inertness. Its relevance to the field is as a representative of the class of branched alkanes that constitute the raw material for producing olefin monomers via steam cracking. For researchers requiring a non-polar solvent for polymerization, established and commercially available alkanes like hexane, heptane, and cyclohexane are the standard, well-characterized, and economically viable choices. The selection and preparation of these solvents are critical steps in achieving successful and reproducible polymerization outcomes.
References
Application Note: Determination of the Viscosity of 3,5-Diethylheptane
Abstract
This document provides a detailed protocol for the experimental determination of the dynamic and kinematic viscosity of 3,5-diethylheptane, a branched alkane of interest in various industrial applications. The primary method described is based on the industry-standard ASTM D445 for transparent liquids, utilizing a calibrated glass capillary viscometer. An alternative method using a rotational viscometer is also outlined for applications requiring direct dynamic viscosity measurement. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require accurate viscosity data for product formulation, quality control, and process modeling.
Introduction
Viscosity is a critical physical property of fluids that describes their resistance to flow. For this compound (C₁₁H₂₄), an accurate understanding of its viscosity is essential for applications ranging from its use as a component in lubricants and fuels to its potential as a solvent in pharmaceutical formulations. As a branched alkane, its viscosity is influenced by its molecular structure, which affects intermolecular forces. Generally, increased branching in alkanes leads to a more compact molecular shape, reducing the surface area for intermolecular van der Waals forces and often resulting in a lower viscosity compared to their linear counterparts. This application note details the standardized procedures for obtaining reliable viscosity measurements of this compound at various temperatures.
Experimental Protocols
Two primary methods for determining the viscosity of this compound are presented below. The choice of method may depend on the specific requirements of the application and the available equipment.
Method 1: Kinematic Viscosity Determination using a Capillary Viscometer (ASTM D445)
This method is the standard for determining the kinematic viscosity of transparent liquids like this compound.[1][2][3] The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.
Apparatus:
-
Calibrated glass capillary viscometer (e.g., Ubbelohde-type)
-
Constant-temperature bath with a precision of ±0.02°C
-
Calibrated thermometer
-
Stopwatch with a resolution of 0.1 seconds or better
-
Pipettes and suction bulb
-
Volumetric flasks
-
Analytical balance for density determination (if required)
-
Filtration apparatus (if the sample contains particulate matter)
Reagents:
-
This compound (high purity)
-
Viscosity standard fluids for calibration
-
Appropriate cleaning solvents (e.g., acetone, heptane)
Procedure:
-
Viscometer Selection and Preparation:
-
Select a calibrated viscometer where the flow time of the liquid will be not less than 200 seconds.
-
Ensure the viscometer is thoroughly cleaned with appropriate solvents and dried completely before use.
-
-
Sample Preparation:
-
Filter the this compound sample through a fine-mesh screen to remove any particulate matter.
-
Bring the sample to the desired measurement temperature.
-
-
Measurement:
-
Introduce the this compound sample into the viscometer's reservoir.
-
Place the viscometer in the constant-temperature bath, ensuring it is vertically aligned.
-
Allow at least 20 minutes for the sample to reach thermal equilibrium with the bath.
-
Using a suction bulb, draw the liquid up through the capillary tube to a point above the upper timing mark.
-
Release the suction and allow the liquid to flow freely back down the capillary tube under gravity.
-
Start the stopwatch precisely as the meniscus of the liquid passes the upper timing mark.
-
Stop the stopwatch precisely as the meniscus passes the lower timing mark.
-
Record the flow time in seconds.
-
Repeat the measurement at least three times. The flow times should be within the acceptable precision limits outlined in ASTM D445.
-
-
Calculation of Kinematic Viscosity:
-
Calculate the average flow time from the repeated measurements.
-
The kinematic viscosity (ν) is calculated using the following equation: ν = C * t where: ν = kinematic viscosity in centistokes (cSt) or mm²/s C = calibration constant of the viscometer in cSt/s t = average flow time in seconds
-
-
Calculation of Dynamic Viscosity:
-
Determine the density (ρ) of this compound at the measurement temperature using a pycnometer or a digital density meter.
-
The dynamic viscosity (η) is calculated as follows: η = ν * ρ where: η = dynamic viscosity in centipoise (cP) or mPa·s ν = kinematic viscosity in cSt ρ = density in g/cm³
-
Method 2: Dynamic Viscosity Determination using a Rotational Viscometer
This method directly measures the dynamic viscosity by determining the torque required to rotate a spindle immersed in the fluid at a constant speed.[4][5][6]
Apparatus:
-
Rotational viscometer with a suitable spindle set
-
Temperature-controlled sample cell or water bath
-
Calibrated thermometer
Reagents:
-
This compound (high purity)
-
Viscosity standard fluids for calibration/verification
Procedure:
-
Instrument Setup and Calibration:
-
Select the appropriate spindle and rotational speed based on the expected viscosity of the sample. The instrument's manual will provide guidance on selection to ensure the torque reading is within the optimal range (typically 10-90% of the full scale).
-
Calibrate or verify the viscometer using a certified viscosity standard.
-
-
Sample Preparation:
-
Place the required volume of this compound into the sample cell.
-
Allow the sample to reach the desired, stable temperature.
-
-
Measurement:
-
Immerse the selected spindle into the sample to the marked depth.
-
Begin rotation of the spindle at the chosen speed.
-
Allow the reading to stabilize. This may take several seconds to a minute.
-
Record the dynamic viscosity reading directly from the instrument's display, along with the spindle number, rotational speed, and temperature.
-
-
Data Analysis:
-
For Newtonian fluids like this compound, the viscosity should be independent of the shear rate (rotational speed). To confirm this, measurements can be repeated at different rotational speeds. Consistent viscosity readings across different speeds confirm Newtonian behavior.
-
Data Presentation
The following table is a template for presenting the experimentally determined viscosity data for this compound at various temperatures.
| Temperature (°C) | Density (g/cm³) | Average Flow Time (s) (Capillary Method) | Kinematic Viscosity (cSt) | Dynamic Viscosity (cP) |
| 20 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| 25 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| 40 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| 50 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| 100 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert-Data] |
Visualizations
Experimental Workflow for Capillary Viscometry
Caption: Workflow for determining the viscosity of this compound using a capillary viscometer.
Discussion and Conclusion
The protocols outlined in this application note provide a robust framework for the accurate and reproducible determination of the viscosity of this compound. Adherence to the ASTM D445 standard is crucial for ensuring the quality and comparability of the data. The temperature dependence of viscosity is a key parameter, and measurements should be conducted at temperatures relevant to the intended application. The provided data table template allows for the systematic recording of results, facilitating further analysis and modeling. Accurate viscosity data for this compound will aid in the design and optimization of processes and formulations across various industries.
References
Standard Operating Procedure for Handling Branched Alkanes in a Research and Drug Development Setting
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive standard operating procedure (SOP) for the safe handling, use, storage, and disposal of branched alkanes in a laboratory environment. Branched alkanes are common solvents, reactants, and products in organic synthesis and drug development. Due to their volatility and flammability, adherence to strict safety protocols is essential.
Physical and Chemical Properties of Common Branched Alkanes
Branched alkanes are saturated hydrocarbons with a non-linear carbon skeleton.[1] This branching affects their physical properties, generally leading to lower boiling points and melting points compared to their linear isomers due to reduced surface area and weaker van der Waals forces.[2][3] They are non-polar molecules, making them insoluble in water but soluble in many organic solvents.[4]
Below is a summary of the physical and chemical properties of some common branched alkanes used in research and drug development:
| Property | Isopentane (2-Methylbutane) | Isooctane (2,2,4-Trimethylpentane) | Neopentane (2,2-Dimethylpropane) |
| Chemical Formula | C₅H₁₂ | C₈H₁₈ | C₅H₁₂ |
| Molar Mass | 72.15 g/mol [1][3] | 114.23 g/mol | 72.15 g/mol [2] |
| Appearance | Colorless liquid[1] | Colorless liquid | Flammable gas |
| Odor | Gasoline-like[1][5] | Gasoline-like | Sweetish |
| Boiling Point | 27.7 °C | 99.3 °C | 9.5 °C |
| Melting Point | -159.9 °C[5] | -107.4 °C | -16.6 °C |
| Density | 0.62 g/mL | 0.69 g/mL | 0.613 g/mL (at boiling point) |
| Vapor Pressure | 76.992 kPa (at 20 °C)[1] | 5.1 kPa (at 20 °C) | 145 kPa (at 20 °C) |
| Flash Point | < -51 °C | -12 °C | < -7 °C |
| Solubility in Water | Insoluble | Insoluble | Insoluble |
Health and Safety Hazards
The primary hazards associated with branched alkanes are their flammability and, for some, aspiration toxicity.[6]
-
Flammability: Lower molecular weight branched alkanes are extremely flammable liquids or gases with low flash points.[7] Their vapors can form explosive mixtures with air and can travel a significant distance to an ignition source, causing a flashback.[5]
-
Aspiration Hazard: If swallowed, some branched alkanes can be fatal if they enter the airways.[6]
-
Inhalation: Inhalation of high concentrations of branched alkane vapors can cause central nervous system depression, leading to dizziness, drowsiness, headache, and nausea.[7] Extremely high exposure can lead to loss of consciousness and even death.[8] While acute toxicity is generally low, vapors of shorter-chain alkanes may cause adverse health effects.[6]
-
Skin and Eye Contact: Direct contact with liquid branched alkanes can cause skin and eye irritation.[5] Prolonged or repeated skin contact can lead to dermatitis due to the defatting of skin tissue.
Standard Operating Procedures for Safe Handling
Adherence to the following procedures is mandatory when working with branched alkanes.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash goggles must be worn at all times when handling branched alkanes.
-
Hand Protection: Wear nitrile gloves to prevent skin contact. For prolonged or immersive contact, consult a glove compatibility chart to select a more resistant glove material.
-
Body Protection: A flame-resistant lab coat should be worn over personal clothing.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors. If a fume hood is not available or in the case of a large spill, a respirator with an organic vapor cartridge may be required.
Engineering Controls
-
Ventilation: All work with branched alkanes must be performed in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.
-
Grounding and Bonding: When transferring large quantities of branched alkanes, use proper grounding and bonding techniques to prevent the buildup of static electricity.
Storage
-
Store branched alkanes in a cool, dry, well-ventilated area away from heat, sparks, and open flames.
-
Keep containers tightly closed to prevent the escape of vapors.
-
Store in a designated flammable liquids storage cabinet.
-
Segregate from oxidizing agents and other incompatible materials.
Spill and Emergency Procedures
-
Minor Spills (in a fume hood):
-
Alert others in the immediate area.
-
Use a spill kit containing an absorbent material suitable for flammable liquids to contain and clean up the spill.
-
Place the absorbed material in a sealed, labeled container for hazardous waste disposal.
-
Wipe the area with a damp cloth and dispose of the cloth as hazardous waste.
-
-
Major Spills (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert laboratory personnel and the institutional safety office.
-
If it is safe to do so, shut off all ignition sources.
-
Prevent the spill from entering drains.
-
Await the arrival of trained emergency response personnel.
-
Waste Disposal
-
Collect all branched alkane waste in a designated, properly labeled hazardous waste container.
-
Do not dispose of branched alkanes down the drain.
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Experimental Protocols
Branched alkanes are often used as non-polar solvents in organic reactions or as starting materials for synthesis. Below are generalized protocols for their use.
General Protocol for Use as a Solvent in a Grignard Reaction
The synthesis of branched alkanes can be achieved through various methods, including Grignard reactions.[9] This protocol outlines a general procedure.
Materials:
-
Magnesium turnings
-
An alkyl halide (e.g., 2-bromopropane)
-
A ketone or ester (e.g., acetone)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
The branched alkane to be used as a co-solvent (if applicable)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Round-bottom flask, condenser, addition funnel, and magnetic stirrer
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a condenser, a magnetic stir bar, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings in the flask.
-
Dissolve the alkyl halide in anhydrous diethyl ether or THF in the addition funnel.
-
Add a small portion of the alkyl halide solution to the magnesium turnings to initiate the reaction. The reaction is often initiated with gentle heating or the addition of a small crystal of iodine.
-
Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture until the magnesium has been consumed.
-
Cool the reaction mixture in an ice bath.
-
Dissolve the ketone or ester in anhydrous diethyl ether or THF and add it dropwise to the Grignard reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product, which can then be purified.
Purification of a Reaction Mixture Containing a Branched Alkane
Purification is often necessary to isolate the desired product from a reaction mixture.[10]
-
Distillation: If the branched alkane is the desired product and has a significantly different boiling point from other components, simple or fractional distillation can be used for purification.[11]
-
Column Chromatography: For the purification of non-volatile products from a reaction where a branched alkane was used as a solvent, the solvent is typically removed under reduced pressure first. The resulting crude product is then purified by column chromatography on silica (B1680970) gel or alumina, using an appropriate eluent system.
-
Urea (B33335) Adduction: To separate linear alkanes from a mixture containing branched and cyclic hydrocarbons, urea adduction can be employed.[12] In this method, urea forms crystalline inclusion complexes with linear alkanes, which can then be separated by filtration. The branched alkanes remain in the filtrate.
Analytical Methods
The analysis of reactions involving branched alkanes is crucial for monitoring reaction progress and characterizing products.
-
Gas Chromatography (GC): GC with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS) is a powerful technique for separating and identifying volatile compounds like branched alkanes and their reaction products.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the structure of the products.[13] Two-dimensional NMR techniques, such as COSY, can be particularly useful for characterizing complex mixtures of branched alkanes.[13]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the starting materials and products.
Logical Workflow and Signaling Pathways
Given the chemical nature of simple branched alkanes, they are not known to be directly involved in specific biological signaling pathways in the same manner as signaling molecules like hormones or neurotransmitters. Their biological effects are primarily related to their physical properties and toxicological profiles. However, branched-chain amino acids (BCAAs) and branched-chain fatty acids (BCFAs) are biologically active and do participate in various signaling pathways.[14][15][16][17] It is important not to confuse these with branched-chain alkanes.
The most relevant diagram for this SOP is a logical workflow for the safe handling of branched alkanes.
Workflow for Safe Handling of Branched Alkanes
Caption: Logical workflow for the safe handling of branched alkanes.
References
- 1. Isopentane - Wikipedia [en.wikipedia.org]
- 2. Neopentane [webbook.nist.gov]
- 3. Isopentane | Gas Encyclopedia Air Liquide [encyclopedia.airliquide.com]
- 4. Isopentane | C5H12 | CID 6556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. 10 Common Laboratory Hazards and How to Control Them [vatix.com]
- 8. Butane - Wikipedia [en.wikipedia.org]
- 9. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 10. How To Run A Reaction [chem.rochester.edu]
- 11. Purification Techniques in Organic Chemistry: A Comprehensive Guide [simsonpharma.com]
- 12. benchchem.com [benchchem.com]
- 13. In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel metabolic and physiological functions of branched chain amino acids: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hormonal and signaling role of branched-chain amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Monomethyl branched-chain fatty acids: Health effects and biological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pure.psu.edu [pure.psu.edu]
Application of 3,5-Diethylheptane in Material Science: An Overview
Initial Assessment: Following a comprehensive review of scientific literature and chemical databases, it has been determined that there are no specific, documented applications of 3,5-diethylheptane in the field of material science. As a branched alkane, its chemical properties lend it to more general use as a solvent, fuel, or lubricant, rather than as a functional component in material development.
This compound is a hydrocarbon with the molecular formula C11H24.[1][2] Its structure consists of a seven-carbon heptane (B126788) chain with ethyl groups attached to the third and fifth carbon atoms. This branched structure is typical of alkanes found in various fuel and solvent mixtures.
General Properties of this compound
While no specific material science applications have been identified, the general physical and chemical properties of this compound are cataloged. These properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C11H24 | [1][2] |
| Molecular Weight | 156.31 g/mol | [2] |
| Boiling Point | 179°C | [1] |
| Density | 0.7549 g/cm³ | [1] |
| Refractive Index | 1.4227 | [1] |
Discussion on Potential Roles in Material Science
Given its nature as a non-polar organic solvent, this compound could theoretically be used in processes related to material science, such as:
-
Solvent for Polymerization: It could potentially serve as a solvent for the synthesis of non-polar polymers. However, there is no specific literature singling it out for this purpose over other more common alkanes.
-
Dispersant for Nanoparticles: In the synthesis of certain types of nanoparticles, a non-polar solvent might be used to disperse hydrophobic precursors or stabilize the resulting nanoparticles. Again, no specific use of this compound in this context has been documented.
-
Component in Lubricant Formulations: Due to its hydrocarbon nature and boiling point, it could be a component in lubricating oils or greases, which are themselves a class of materials.
It is crucial to note that these are theoretical applications based on the general properties of branched alkanes. There is no experimental data, protocols, or established use cases for this compound in material science literature.
Conclusion
The request for detailed application notes, experimental protocols, and signaling pathways for this compound in material science cannot be fulfilled as there is no evidence of its use in this field. The compound's properties are consistent with those of a simple hydrocarbon solvent or fuel component. Researchers and scientists in material science and drug development would not typically encounter or utilize this specific compound for advanced material applications.
For the purposes of fulfilling the structural requirements of the prompt, a logical workflow for investigating a hypothetical application is presented below. This is a generalized workflow and does not reflect any actual experimental procedure for this compound.
Caption: A generalized workflow for investigating a hypothetical material science application.
References
The Pivotal Role of Branched Alkanes in the Petrochemical Industry: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Branched alkanes, or isoalkanes, are indispensable molecules within the petrochemical industry, primarily due to their superior properties compared to their straight-chain (n-alkane) counterparts. Their unique structural characteristics, featuring carbon-carbon branches along the main chain, lead to significantly different physical and chemical behaviors. These differences are exploited in numerous large-scale industrial applications, most notably in the production of high-quality fuels and as versatile solvents. This document provides detailed application notes and experimental protocols relevant to the synthesis and utilization of branched alkanes in a petrochemical context.
Application 1: High-Octane Gasoline Blending
The most significant application of branched alkanes is as a primary component of gasoline. The octane (B31449) rating of a fuel, a measure of its resistance to premature detonation (knocking) in an internal combustion engine, is a critical performance metric.[1][2] Branched alkanes generally possess much higher octane ratings than their linear isomers, making them essential for producing high-performance, efficient, and cleaner-burning fuels.[3][4][5][6]
The gold standard for the octane rating scale is 2,2,4-trimethylpentane, a highly branched isomer of octane commonly known as isooctane (B107328), which is assigned an octane rating of 100.[7][8][9] In contrast, n-heptane has an octane rating of 0. The presence of branched alkanes in gasoline allows for higher compression ratios in engines, leading to greater power output and fuel efficiency.[1]
Key Industrial Processes for Branched Alkane Production
Three main processes are employed in refineries to produce high-octane branched alkanes for gasoline blending: catalytic reforming, isomerization, and alkylation.
1. Catalytic Reforming: This process converts low-octane linear hydrocarbons from crude oil naphtha into a high-octane liquid product called reformate.[10][11][12] The process involves a series of reactions, including the isomerization of n-alkanes to isoalkanes, over a bifunctional catalyst, typically platinum on an acidic support like alumina (B75360).[10][12]
2. Isomerization: This process specifically focuses on converting straight-chain alkanes, such as n-pentane and n-hexane, into their more highly branched isomers.[6][13] This is a crucial step for upgrading light naphtha fractions, which are rich in C5-C6 alkanes. The resulting isomerate is a valuable high-octane blending component.[14]
3. Alkylation: In this process, light gaseous hydrocarbons, primarily isobutane (B21531), are combined with olefins (alkenes) like propylene (B89431) and butylene to produce a high-molecular-weight, highly branched paraffinic hydrocarbon known as alkylate.[15][16][17] Alkylate is a premium gasoline blending stock due to its exceptional anti-knock properties and clean-burning characteristics.[18]
Quantitative Data for High-Octane Blending Components
The following tables summarize the octane ratings of various branched alkanes and the typical operating conditions for their production processes.
| Alkane | Research Octane Number (RON) | Motor Octane Number (MON) |
| n-Butane | 94 | 91 |
| Isobutane | 102 | 98 |
| n-Pentane | 62 | 62 |
| Isopentane (B150273) (2-Methylbutane) | 92 | 90 |
| Neopentane (2,2-Dimethylpropane) | 83 | 81 |
| n-Hexane | 25 | 26 |
| 2-Methylpentane | 73 | 73 |
| 3-Methylpentane | 74 | 74 |
| 2,2-Dimethylbutane | 92 | 93 |
| 2,3-Dimethylbutane | 102 | 96 |
| n-Heptane | 0 | 0 |
| 2,2,4-Trimethylpentane (Isooctane) | 100 | 100 |
| Process | Feedstock | Key Products | Typical Temperature (°C) | Typical Pressure (atm) | Catalyst |
| Catalytic Reforming | Heavy Naphtha (C6-C12) | High-octane reformate (rich in aromatics and isoparaffins), Hydrogen | 495 - 525[19] | 5 - 45[19] | Pt-Re/Al2O3 |
| Isomerization | Light Naphtha (C5-C6) | Isomerate (rich in isopentane and isohexane) | 120 - 180 | 20 - 30 | Platinum on chlorinated alumina or zeolite |
| Alkylation | Isobutane and Olefins (C3-C5) | Alkylate (rich in isooctane and other trimethylpentanes) | 5 - 40 (Sulfuric Acid), 20 - 40 (Hydrofluoric Acid) | 1 - 10 | Sulfuric acid or Hydrofluoric acid |
Application 2: Solvents and Industrial Fluids
The inert nature and specific boiling points of branched alkanes make them suitable as nonpolar solvents in various industrial and laboratory settings. They are used in extraction processes, as reaction media for chemical synthesis, and as components in cleaning agents and lubricants.[20] The degree of branching influences the solvent's physical properties, such as boiling point and viscosity, allowing for the selection of a specific isomer for a particular application.
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the production of branched alkanes.
Protocol 1: Laboratory-Scale Isomerization of n-Hexane
Objective: To demonstrate the catalytic isomerization of a linear alkane (n-hexane) into its branched isomers.
Materials:
-
n-hexane (99% purity)
-
Platinum on chlorinated alumina catalyst (0.5 wt% Pt)
-
High-purity hydrogen gas
-
High-purity nitrogen gas (for inerting)
-
Fixed-bed reactor system with temperature and pressure control
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) for product analysis
Procedure:
-
Catalyst Activation:
-
Load the fixed-bed reactor with a known amount of the Pt/Al2O3 catalyst.
-
Purge the system with nitrogen gas for 30 minutes to remove air.
-
Initiate a flow of hydrogen gas and gradually heat the reactor to 400°C.
-
Maintain these conditions for 4 hours to reduce the platinum species and activate the catalyst.
-
Cool the reactor to the desired reaction temperature under a continuous hydrogen flow.
-
-
Isomerization Reaction:
-
Set the reactor temperature to 150°C and the pressure to 20 atm.
-
Introduce a continuous flow of hydrogen gas.
-
Pump liquid n-hexane into a vaporizer, and then introduce the vaporized n-hexane into the hydrogen stream before it enters the reactor. The liquid hourly space velocity (LHSV) should be maintained at 2 h⁻¹.
-
Allow the reaction to proceed for a set period, collecting product samples from the reactor outlet at regular intervals.
-
-
Product Analysis:
-
The collected liquid product samples are analyzed using a gas chromatograph to determine the composition of the product mixture.
-
Identify and quantify the amounts of n-hexane, 2-methylpentane, 3-methylpentane, 2,2-dimethylbutane, and 2,3-dimethylbutane.
-
Calculate the conversion of n-hexane and the selectivity for each branched isomer.
-
Safety Precautions:
-
All procedures should be carried out in a well-ventilated fume hood.
-
Hydrogen gas is highly flammable; ensure there are no ignition sources.
-
Handle the catalyst and n-hexane with appropriate personal protective equipment (gloves, safety glasses).
Protocol 2: Laboratory-Scale Alkylation of Isobutane with 2-Butene (B3427860)
Objective: To synthesize high-octane branched alkanes through the alkylation of isobutane with an olefin.
Materials:
-
Isobutane (liquefied)
-
2-Butene (liquefied)
-
Concentrated sulfuric acid (98%)
-
Stirred batch reactor capable of handling high pressure and low temperatures
-
Cooling bath (e.g., acetone/dry ice)
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Reactor Setup:
-
Cool the stirred batch reactor to 5°C using the cooling bath.
-
Carefully add a measured volume of concentrated sulfuric acid to the reactor.
-
-
Reaction:
-
Charge the reactor with a molar excess of isobutane.
-
Slowly introduce a known amount of 2-butene into the reactor while vigorously stirring to ensure good mixing of the hydrocarbon and acid phases.
-
Maintain the temperature at 5°C throughout the reaction.
-
Allow the reaction to proceed for 30 minutes.
-
-
Product Separation and Analysis:
-
Stop the stirring and allow the mixture to settle into two phases: an upper hydrocarbon phase and a lower acid phase.
-
Carefully decant the hydrocarbon phase.
-
Wash the hydrocarbon phase with a dilute sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.
-
Dry the hydrocarbon phase over anhydrous sodium sulfate.
-
Analyze the final product using a gas chromatograph to identify and quantify the various branched alkane products, such as trimethylpentanes and dimethylhexanes.
-
Safety Precautions:
-
Concentrated sulfuric acid is extremely corrosive; handle with extreme care and appropriate personal protective equipment.
-
The reaction is exothermic; careful temperature control is crucial.
-
Work in a well-ventilated fume hood.
Visualizations of Key Processes
The following diagrams, generated using Graphviz, illustrate the logical workflows and signaling pathways of the key industrial processes for producing branched alkanes.
Caption: Workflow for Catalytic Reforming.
Caption: Workflow for Alkane Isomerization.
Caption: Workflow for the Alkylation Process.
References
- 1. www1.eere.energy.gov [www1.eere.energy.gov]
- 2. concawe.eu [concawe.eu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. idc-online.com [idc-online.com]
- 5. Catalytic Reforming | SIE NEFTEHIM, LLC [nefthim.com]
- 6. C5-C6 Fractions Isomerization | SIE NEFTEHIM, LLC [nefthim.com]
- 7. EPC Media: Energy Efficiency & Sustainability in a Crude Oil Refinery (Part 2) [europetro.com]
- 8. Octane rating - Wikipedia [en.wikipedia.org]
- 9. laballey.com [laballey.com]
- 10. Catalytic reforming - Wikipedia [en.wikipedia.org]
- 11. Catalytic Reforming | FSC 432: Petroleum Refining [courses.ems.psu.edu]
- 12. Petroleum refining - Naphtha Reforming, Catalysts, Hydrocarbons | Britannica [britannica.com]
- 13. echemi.com [echemi.com]
- 14. researchgate.net [researchgate.net]
- 15. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]
- 16. researchgate.net [researchgate.net]
- 17. Fluid catalytic cracking - Wikipedia [en.wikipedia.org]
- 18. skysonginnovations.com [skysonginnovations.com]
- 19. Crude oil refineries | Alfa Laval [alfalaval.co.nz]
- 20. "The two-step alkylation of isobutane with butenes using sulfuric acid " by Mark Allan Spalding [docs.lib.purdue.edu]
Application Note: Analysis of 3,5-Diethylheptane in Complex Hydrocarbon Mixtures
Abstract
This application note provides a detailed protocol for the qualitative and quantitative analysis of 3,5-diethylheptane in complex hydrocarbon mixtures, such as those found in petroleum products and environmental samples. The methodology utilizes high-resolution capillary gas chromatography coupled with mass spectrometry (GC-MS) for the separation and identification of this compound from its isomers and other aliphatic hydrocarbons. This document is intended for researchers, scientists, and professionals in the fields of analytical chemistry, environmental science, and drug development who require a robust and reproducible method for the analysis of branched alkanes.
Introduction
This compound (C11H24) is a branched-chain alkane that can be present in various complex hydrocarbon matrices, including gasoline, diesel fuel, and lubricating oils.[1] The accurate identification and quantification of specific branched isomers like this compound are crucial for understanding fuel properties, monitoring environmental contamination, and in the synthesis of fine chemicals and pharmaceuticals. The primary challenge in the analysis of this compound lies in its separation from a multitude of other C11 isomers, which often possess very similar boiling points and mass spectral fragmentation patterns.[2] This application note presents a comprehensive GC-MS method optimized for the resolution and confident identification of this compound.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to ensure accurate and reproducible results. The following protocol is a general guideline and may need to be adapted based on the specific sample matrix.
-
Liquid Samples (e.g., fuel, oils):
-
Accurately weigh approximately 100 mg of the hydrocarbon mixture into a 10 mL volumetric flask.
-
Dilute to the mark with a high-purity volatile solvent such as n-hexane or pentane.
-
Perform serial dilutions as necessary to bring the concentration of the target analytes within the calibrated linear range of the instrument.
-
If the sample contains particulate matter, filter through a 0.45 µm syringe filter prior to injection.
-
-
Solid/Semi-solid Samples (e.g., contaminated soil, waxes):
-
Homogenize the sample to ensure representativeness.
-
Perform a solvent extraction using a suitable technique such as Soxhlet extraction or pressurized fluid extraction with n-hexane or dichloromethane.
-
Concentrate the extract to a known volume.
-
Proceed with dilution as described for liquid samples.
-
GC-MS Analysis
The analysis is performed using a gas chromatograph equipped with a mass selective detector. The use of a non-polar stationary phase is recommended for the separation of alkanes based on their boiling points and degree of branching.
Table 1: GC-MS Instrumentation and Conditions
| Parameter | Value |
| Gas Chromatograph | Agilent 7890 GC or equivalent |
| Mass Spectrometer | Agilent 5977 MS or equivalent |
| Column | 100% Dimethylpolysiloxane (e.g., DB-1, HP-5ms), 30-60 m x 0.25 mm ID, 0.25 µm film thickness[2] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
| Oven Program | Initial 40 °C, hold for 2 min, ramp at 5 °C/min to 200 °C, hold for 5 min[2] |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-300 |
Data Presentation and Analysis
Qualitative Identification
The identification of this compound is achieved through a two-tiered approach:
-
Kovats Retention Index (RI): The retention time of the unknown peak is compared to the retention times of a series of n-alkanes (e.g., C8-C20) analyzed under the same chromatographic conditions. The Kovats RI is a more stable identification parameter than retention time alone as it is less susceptible to variations in instrumental conditions.[3]
-
Mass Spectrum: The obtained electron ionization (EI) mass spectrum is compared with a reference spectrum from a spectral library (e.g., NIST, Wiley).
Table 2: Physicochemical and Chromatographic Data for this compound and Related Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Kovats Retention Index (RI) on Non-Polar Column (Estimated) |
| n-Undecane | C11H24 | 156.31 | 196 | 1100 |
| This compound | C11H24 | 156.31 | ~180-190 | ~1050 - 1080 |
| 2-Methyldecane | C11H24 | 156.31 | 193 | ~1085 |
| 3-Methyldecane | C11H24 | 156.31 | 192 | ~1080 |
| 2,2-Dimethylnonane | C11H24 | 156.31 | 184 | ~1040 |
Note: The Kovats Retention Index for this compound is an estimation based on the general elution behavior of branched alkanes, where increased branching leads to a lower boiling point and typically a shorter retention time on non-polar columns compared to the corresponding n-alkane.
Quantitative Analysis
Quantification of this compound can be performed using an external standard calibration method. A calibration curve is generated by analyzing a series of solutions of a certified this compound standard at known concentrations. The peak area of the target analyte in the sample is then used to determine its concentration from the calibration curve. For complex mixtures where a standard for every isomer is not available, the response for n-undecane can be used to quantify all C11 alkane isomers.[4]
The primary ions for monitoring this compound and other C11 alkanes in selected ion monitoring (SIM) mode for enhanced sensitivity are typically m/z 43, 57, 71, and 85, which correspond to common alkyl fragments.[4]
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the analytical process for the determination of this compound in a complex hydrocarbon mixture.
Caption: Experimental workflow for the analysis of this compound.
Logical Relationship of Identification Parameters
This diagram shows the relationship between the different parameters used for the confident identification of this compound.
Caption: Logic for the identification of this compound.
Conclusion
The GC-MS method detailed in this application note provides a reliable and robust approach for the separation, identification, and quantification of this compound in complex hydrocarbon mixtures. The combination of a non-polar capillary column, a programmed temperature gradient, and the use of both Kovats retention indices and mass spectral data allows for the confident analysis of this branched alkane, even in the presence of numerous isomers. This methodology is suitable for a wide range of applications in the petroleum, environmental, and chemical industries.
References
- 1. This compound | C11H24 | CID 22089115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. AMT - Mapping and quantifying isomer sets of hydrocarbons (ââ¥ââC12) in diesel exhaust, lubricating oil and diesel fuel samples using GCââÃââGC-ToF-MS [amt.copernicus.org]
Application Notes and Protocols for the Isomerization of Linear Alkanes to Branched Structures
Audience: Researchers, scientists, and drug development professionals.
Application Notes
The skeletal isomerization of linear alkanes into their branched counterparts is a crucial process in the petroleum and chemical industries. This transformation significantly enhances the octane (B31449) number of gasoline fractions and improves the cold-flow properties of diesel and lubricant base oils. For drug development professionals, understanding isomerization can be relevant in the context of modifying hydrocarbon chains in drug molecules to alter their physical and pharmacological properties.
Bifunctional catalysts are predominantly used for this process, capitalizing on a synergistic relationship between metal and acid sites.[1] The most common catalysts consist of a noble metal (typically platinum or palladium) dispersed on a solid acid support.[1][2] The support is often a zeolite (e.g., ZSM-22, ZSM-5, Mordenite, Beta), sulfated zirconia, or silicoaluminophosphate (e.g., SAPO-11).[3][4][5]
The reaction proceeds via a well-established bifunctional mechanism.[6] First, the linear alkane is dehydrogenated on a metal site to form an alkene intermediate. This alkene then migrates to an acid site on the support where it is protonated to form a carbenium ion. The carbenium ion undergoes skeletal rearrangement to a more stable branched isomer. This branched carbenium ion is then deprotonated back to an alkene, which migrates to a metal site and is hydrogenated to the final branched alkane product. The efficiency of this process is highly dependent on the balance between the metal and acid functions of the catalyst, as well as reaction conditions such as temperature, pressure, and space velocity.[6]
Undesirable side reactions, primarily hydrocracking, can occur, leading to the formation of lighter hydrocarbons.[6] Catalyst design and optimization of reaction parameters are critical to maximize the yield of desired isomers while minimizing cracking.[7]
Data Presentation
The following tables summarize quantitative data from various studies on the isomerization of different linear alkanes.
Table 1: Isomerization of Light Alkanes (C4-C6)
| Feedstock | Catalyst | Temperature (°C) | WHSV (h⁻¹) | H₂/HC Molar Ratio | Conversion (%) | Isomer Selectivity (%) | Isomer Yield (%) | Reference |
| n-Butane | Sulfated Monoclinic Zirconia | 400 | - | - | 17.8 (after 240h calcination) | - | 30.9 (decrease after calcination) | [8] |
| n-Pentane | 0.5 wt% Pt/Mordenite | 220 | - | - | ~55 | ~98 | ~54 | [2] |
| n-Hexane | (0.2%Pd+0.3%Pt)/50%HPW/UiO-66 | 180 | 3 | 2 | 66 | 77.4 | 51.1 | [9] |
| n-Hexane | Pt/Sr-ZSM-5 | 275 | - | 6 | ~80 | ~90 | ~72 | [10] |
Table 2: Isomerization of Long-Chain Alkanes (C7-C16)
| Feedstock | Catalyst | Temperature (°C) | WHSV (h⁻¹) | H₂/HC Molar Ratio | Conversion (%) | Isomer Selectivity (%) | Isomer Yield (%) | Reference |
| n-Heptane | 1wt% Pt-1wt% Zr/HY-Zeolite | 275 | - | - | 74.2 | 78.8 | 58.5 | [11] |
| n-Heptane | Pt/H-ZSM-22 (alkali-acid treated) | 260 | - | - | 81.1 | - | 76.4 | [12] |
| n-Decane | 0.25wt.%Pt/SAPO-11 | 275 | 0.5 | - | 56.77 | - | - | [13] |
| n-Dodecane | Pt/SAPO-11 (from Pt(NH₃)₄(NO₃)₂) | 320 | 4.0 | 15 | 76 | 84 | 63.8 | [3] |
| n-Dodecane | Pt/ZSM-22 (modified) | 300 | - | - | 87.5 | 88.0 | 77.0 | [14] |
| n-Hexadecane | 0.5 wt% Pt/SAPO-11 | 340 | 1.0 | 1000 (V/V) | 81.8 | 86.5 | 70.8 | [5] |
Experimental Protocols
This section provides a generalized protocol for the laboratory-scale isomerization of linear alkanes using a bifunctional catalyst in a fixed-bed reactor.
Catalyst Preparation (Example: 0.5 wt% Pt on Zeolite Support)
-
Support Pre-treatment: Dry the zeolite support (e.g., H-ZSM-22, Mordenite) at 110-120 °C for at least 4 hours to remove adsorbed water.
-
Impregnation Solution Preparation: Prepare an aqueous solution of a platinum precursor, such as chloroplatinic acid (H₂PtCl₆) or tetraammineplatinum(II) nitrate (B79036) (--INVALID-LINK--₂).[1][2] The volume of the solution should be equal to the pore volume of the zeolite support (incipient wetness impregnation). The concentration should be calculated to achieve the desired 0.5 wt% Pt loading.
-
Impregnation: Add the platinum precursor solution dropwise to the dried zeolite support while continuously mixing to ensure uniform distribution.
-
Drying: Dry the impregnated catalyst in an oven at 100-120 °C overnight.[2]
-
Calcination: Calcine the dried catalyst in a furnace under a flow of dry air. Ramp the temperature slowly (e.g., 2 °C/min) to a final temperature of 350-500 °C and hold for 3-4 hours.[1][2]
-
Reduction: Prior to the reaction, reduce the calcined catalyst in-situ in the reactor under a flow of hydrogen. Heat the catalyst to 350-450 °C and maintain the hydrogen flow for 2-4 hours.[1]
Experimental Workflow: Fixed-Bed Reactor System
-
Catalyst Loading: Load a known mass of the prepared catalyst (typically sieved to a specific particle size range) into a fixed-bed reactor. The catalyst bed is usually supported by quartz wool.
-
System Purge: Purge the entire system with an inert gas (e.g., nitrogen or argon) to remove air and moisture.
-
Catalyst Reduction: Perform the in-situ reduction of the catalyst as described in step 6 of the catalyst preparation protocol.
-
Reaction Start-up:
-
Set the desired reaction temperature.
-
Establish a continuous flow of hydrogen at the desired rate.
-
Introduce the linear alkane feedstock into the reactor at a precise flow rate using a high-performance liquid chromatography (HPLC) pump. The alkane is typically vaporized and mixed with the hydrogen stream before entering the reactor.
-
The Weight Hourly Space Velocity (WHSV) is controlled by the feed flow rate and the mass of the catalyst.
-
-
Steady-State Operation: Allow the reaction to run for a specified period to reach a steady state.
-
Product Collection and Analysis:
-
The reactor effluent is cooled to condense the liquid products, which are collected in a cold trap.
-
The gaseous products are analyzed online or collected in gas bags for offline analysis.
-
Both liquid and gaseous products are analyzed using a gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column to separate the different isomers and any cracking products.[15]
-
-
Data Analysis: Calculate the conversion of the linear alkane, the selectivity for each isomer, and the overall isomer yield based on the GC analysis results.
Mandatory Visualizations
Signaling Pathways and Logical Relationships
Caption: Bifunctional mechanism of linear alkane isomerization.
Caption: General experimental workflow for alkane isomerization.
Caption: Key parameter relationships in alkane isomerization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijogst.put.ac.ir [ijogst.put.ac.ir]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. psecommunity.org [psecommunity.org]
- 9. farayandno.ir [farayandno.ir]
- 10. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. Investigation of n-heptane hydroisomerization over alkali-acid-treated hierarchical Pt/ZSM-22 zeolites - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 14. researchgate.net [researchgate.net]
- 15. vurup.sk [vurup.sk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Sterically Hindered Alkanes
Welcome to the technical support center for the synthesis of sterically hindered alkanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the synthesis of sterically demanding alkane structures.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of sterically hindered alkanes, particularly those with quaternary carbon centers, so challenging?
The primary challenge lies in overcoming steric hindrance, which is the repulsion between electron clouds of bulky groups in close proximity.[1][2] This repulsion can:
-
Slow down reaction rates: Bulky groups can physically block the approach of reactants to the reaction center, increasing the activation energy of the reaction.[1][2]
-
Promote side reactions: Instead of the desired reaction, alternative pathways that are less sterically demanding, such as elimination or enolization, may be favored.[3]
-
Limit conformational flexibility: The presence of bulky groups restricts bond rotation, which can prevent the molecule from adopting the necessary conformation for a reaction to occur.[1]
The construction of all-carbon quaternary centers is particularly difficult because it requires the formation of a C-C bond between a carbon atom that is already bonded to three other carbon substituents and another carbon atom, leading to significant steric strain.[4][5]
Q2: I am getting a low yield in my Grignard reaction with a sterically hindered ketone. What are the possible causes and solutions?
Low yields in Grignard reactions with sterically hindered ketones are common and often due to competing side reactions.
Troubleshooting:
| Problem | Possible Cause | Suggested Solution |
| Recovery of starting ketone | Enolization: The Grignard reagent is acting as a base and deprotonating the α-carbon of the ketone. This is more prevalent with bulky Grignard reagents and hindered ketones.[3][6] | Use a less hindered Grignard reagent if possible. Alternatively, consider using an organolithium reagent, which can be more nucleophilic and less basic. |
| Formation of an alcohol corresponding to the Grignard reagent | Reduction (Hydride Transfer): A hydride is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon via a six-membered transition state.[3] | Use a Grignard reagent that lacks β-hydrogens, such as methylmagnesium bromide or neopentylmagnesium bromide. |
| No reaction | Extreme Steric Hindrance: The steric bulk of both the ketone and the Grignard reagent is too great for the reaction to proceed.[7] | Consider alternative synthetic routes, such as using a more reactive organometallic reagent or a different C-C bond-forming strategy altogether. |
Q3: My Wittig reaction with a hindered ketone is not working well. What are my options?
The Wittig reaction is often slow and gives poor yields with sterically hindered ketones, especially when using stabilized ylides.[8][9]
Troubleshooting and Alternatives:
| Problem | Possible Cause | Suggested Solution |
| Low or no yield with a stabilized ylide | Low Reactivity: Stabilized ylides are less reactive and often fail to react with ketones.[8][10] | Use a more reactive, non-stabilized ylide. Be aware that this may lead to issues with base-sensitive functional groups.[11] |
| Slow reaction and low yield with a non-stabilized ylide | Steric Hindrance: The ketone is too sterically encumbered for the ylide to attack the carbonyl.[8][9] | Consider the Horner-Wadsworth-Emmons (HWE) reaction , which uses phosphonate (B1237965) esters and is often more successful for hindered ketones.[8][9] |
| Side reactions with base-sensitive substrates | Strong Base: The strong base used to generate the ylide (e.g., n-BuLi, NaH) is reacting with other functional groups. | Use milder conditions, such as those employing lithium chloride with DBU or silver carbonate, which can be effective for some systems.[11] |
Q4: I am struggling with a Suzuki-Miyaura coupling to form a tetra-ortho-substituted biaryl. How can I improve the yield?
Synthesizing highly substituted biaryls via Suzuki-Miyaura coupling is challenging due to the steric hindrance around the coupling sites. This can hinder the crucial reductive elimination step.[12]
Troubleshooting and Optimization:
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Inefficient Catalyst: Standard palladium catalysts may not be effective for sterically demanding substrates.[13] | Use specialized, bulky, and electron-rich phosphine (B1218219) ligands such as Buchwald-type dialkylbiarylphosphines or N-heterocyclic carbenes (NHCs) .[12][14] For example, the AntPhos ligand has shown high reactivity for coupling di-ortho-substituted aryl halides with secondary alkylboronic acids.[15] |
| Protodeboronation: The boronic acid is being replaced by a hydrogen atom from the solvent or base before the cross-coupling can occur.[16] | Use anhydrous solvents and consider a non-aqueous base. Running the reaction at a lower temperature might also help if the protodeboronation is thermally induced. | |
| Homocoupling: The boronic acid or the aryl halide is coupling with itself.[17] | Adjust the stoichiometry of the reactants. Ensure slow addition of one of the coupling partners. Optimize the catalyst and ligand system, as this can significantly influence the relative rates of cross-coupling versus homocoupling. | |
| β-Hydride Elimination: If using an alkylboronic acid with β-hydrogens, this can be a significant side reaction.[15] | The choice of ligand is critical. Ligands like AntPhos have been shown to overcome the β-hydride elimination pathway.[15] |
Experimental Protocols
General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling
This is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the sterically hindered aryl halide (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (e.g., Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., a Buchwald ligand, 2-10 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane, or THF/water mixture). The reaction mixture should be thoroughly purged with the inert gas.[17]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (12-48 hours), monitoring the progress by TLC, GC-MS, or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
General Protocol for a Horner-Wadsworth-Emmons (HWE) Reaction with a Hindered Ketone
-
Phosphonate Deprotonation: Under an inert atmosphere, dissolve the phosphonate ester in an anhydrous solvent (e.g., THF, DME) and cool to an appropriate temperature (e.g., -78 °C or 0 °C). Add a strong base (e.g., NaH, n-BuLi, KHMDS) dropwise and stir for 30-60 minutes to generate the phosphonate carbanion.
-
Carbonyl Addition: Add a solution of the sterically hindered ketone in the same anhydrous solvent to the reaction mixture dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over an anhydrous salt, and concentrate. Purify the resulting alkene by column chromatography or distillation.
Visualizing Experimental Workflows
Caption: Troubleshooting workflow for low yields in sterically hindered Suzuki-Miyaura coupling reactions.
Caption: Decision-making process for troubleshooting Grignard reactions with sterically hindered ketones.
References
- 1. Topics in Organic Chemistry: Understanding Steric Effects: Impact on Molecular Structure and Reactivity [chemistrywithdrsantosh.com]
- 2. Steric effects - Wikipedia [en.wikipedia.org]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. Methodologies for the synthesis of quaternary carbon centers via hydroalkylation of unactivated olefins: twenty years of advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. 2024.sci-hub.ru [2024.sci-hub.ru]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 11. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 3,5-Diethylheptane Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-diethylheptane. Our focus is on a common two-step synthetic route: a Grignard reaction to form the precursor alcohol, 3,5-diethylheptan-4-ol, followed by a reduction to the final alkane product.
Frequently Asked Questions (FAQs)
Q1: What is a common and effective method for synthesizing this compound?
A1: A widely applicable method involves a two-step process. The first step is the Grignard reaction between ethylmagnesium bromide and 3-pentanone (B124093) to form the tertiary alcohol, 3,5-diethylheptan-4-ol.[1][2][3][4] The second step is the reduction of this alcohol to the alkane, this compound. This can be achieved through methods such as the Wolff-Kishner or Clemmensen reductions.[5][6][7][8][9]
Q2: What are the critical parameters for a successful Grignard reaction in this synthesis?
A2: The success of the Grignard reaction is highly dependent on maintaining anhydrous (dry) conditions, as Grignard reagents are highly reactive with water.[10][11] Key parameters include using oven- or flame-dried glassware, anhydrous solvents (like diethyl ether or THF), and ensuring the starting materials are free of moisture.[10] The reaction is also exothermic, so temperature control is important.[3]
Q3: How do the Wolff-Kishner and Clemmensen reductions differ, and which should I choose?
A3: The primary difference lies in the reaction conditions. The Wolff-Kishner reduction is carried out under basic conditions, using hydrazine (B178648) and a strong base like potassium hydroxide (B78521) at high temperatures.[7][8][9][12][13][14] In contrast, the Clemmensen reduction uses acidic conditions, with zinc amalgam and concentrated hydrochloric acid.[5][6][9][15][16] The choice depends on the stability of your substrate. If your molecule contains acid-sensitive functional groups, the Wolff-Kishner reduction is preferred. If it has base-sensitive groups, the Clemmensen reduction is the better option.[9]
Q4: What are the expected intermediates and byproducts in this synthesis?
A4: The primary intermediate is 3,5-diethylheptan-4-ol, formed after the Grignard reaction. Potential byproducts from the Grignard step include the Wurtz coupling product (butane) from the reaction of ethylmagnesium bromide with unreacted ethyl bromide, and ethane (B1197151) from the quenching of the Grignard reagent by any trace water.[10] During the reduction step, incomplete reaction can leave some of the intermediate alcohol in the final product.
Troubleshooting Guides
Issue 1: Low Yield in the Grignard Reaction Step
| Potential Cause | Troubleshooting Steps |
| Presence of Moisture | Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents. Dry starting materials if necessary. The presence of water will quench the Grignard reagent.[10][11] |
| Wurtz Coupling Side Reaction | Add the ethyl bromide slowly to the magnesium turnings during the Grignard reagent formation. This keeps the concentration of the alkyl halide low and minimizes its reaction with the formed Grignard reagent.[10] |
| Poor Quality of Magnesium | Use fresh, shiny magnesium turnings. If the magnesium is dull, it may be oxidized. You can activate it by briefly grinding in a mortar and pestle or by adding a small crystal of iodine.[17] |
| Incomplete Reaction | Allow for sufficient reaction time and consider gentle heating (reflux) to ensure the reaction goes to completion. Monitor the disappearance of the magnesium.[10] |
Issue 2: Incomplete Reduction to the Alkane
| Potential Cause | Troubleshooting Steps |
| Suboptimal Temperature (Wolff-Kishner) | The decomposition of the hydrazone intermediate requires high temperatures (180-200 °C).[18] Use a high-boiling solvent like diethylene glycol. Consider the Huang-Minlon modification, where water is distilled off after hydrazone formation to increase the reaction temperature.[12][18][19] |
| Steric Hindrance (Wolff-Kishner) | For sterically hindered ketones (or the corresponding alcohols), standard Wolff-Kishner conditions may be too slow. The Barton modification, which uses a stronger base like sodium metal, can be more effective.[18] |
| Acid-Sensitive Groups Present (Clemmensen) | If your starting material or product has functional groups that are unstable in strong acid, the Clemmensen reduction will lead to side products and lower yield. In this case, the Wolff-Kishner reduction is a better alternative.[6][9] |
| Deactivation of Zinc Amalgam (Clemmensen) | Ensure the zinc amalgam is freshly prepared and active. The reduction occurs on the surface of the zinc, so surface deactivation can halt the reaction.[20] |
Experimental Protocols
Step 1: Synthesis of 3,5-Diethylheptan-4-ol (Grignard Reaction)
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Initiation: Add a small amount of anhydrous diethyl ether to cover the magnesium. Add a small crystal of iodine to activate the magnesium surface. A small portion of a solution of ethyl bromide in anhydrous diethyl ether is added from the dropping funnel. The reaction is initiated when bubbling is observed and the iodine color fades. Gentle warming may be necessary.[10]
-
Grignard Reagent Formation: Once the reaction has started, the remaining ethyl bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.
-
Reaction with Ketone: A solution of 3-pentanone in anhydrous diethyl ether is added dropwise to the freshly prepared ethylmagnesium bromide solution at 0 °C (ice bath).[1]
-
Work-up: After the addition is complete, the reaction is stirred for an additional hour at room temperature. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 3,5-diethylheptan-4-ol.
Step 2: Synthesis of this compound (Wolff-Kishner Reduction)
-
Hydrazone Formation: The crude 3,5-diethylheptan-4-ol is first oxidized to 3,5-diethylheptan-4-one using a standard oxidizing agent (e.g., PCC or a Swern oxidation). The resulting ketone, hydrazine hydrate, and a high-boiling solvent like diethylene glycol are added to a round-bottom flask fitted with a distillation apparatus. The mixture is heated to form the hydrazone, and water is distilled off.[7][13]
-
Reduction: Potassium hydroxide is added to the mixture, and the temperature is raised to 180-200 °C to effect the decomposition of the hydrazone and elimination of nitrogen gas.[18] The reaction is monitored by the cessation of gas evolution.
-
Work-up: After cooling, the reaction mixture is diluted with water and extracted with a low-boiling hydrocarbon solvent (e.g., pentane). The organic layer is washed with water, dried over a suitable drying agent, and the solvent is removed by distillation. The resulting crude this compound can be further purified by fractional distillation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the Grignard reaction.
References
- 1. Solved What is the grignard reaction for pentan-3-one and | Chegg.com [chegg.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Which ketone will form 3–ethylpentan–3–ol on treatment with ethyl magnesium bromide ? [infinitylearn.com]
- 5. byjus.com [byjus.com]
- 6. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences [vedantu.com]
- 10. benchchem.com [benchchem.com]
- 11. Solved During the Grignard reaction, I obtained a low | Chegg.com [chegg.com]
- 12. jk-sci.com [jk-sci.com]
- 13. byjus.com [byjus.com]
- 14. Video: Aldehydes and Ketones to Alkanes: Wolff–Kishner Reduction [jove.com]
- 15. Clemmensen Reduction – Mechanism, Reaction & Applications [allen.in]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. quora.com [quora.com]
- 18. benchchem.com [benchchem.com]
- 19. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 20. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
Side reactions and byproduct formation in alkane synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during alkane synthesis. It is designed for researchers, scientists, and drug development professionals to address side reactions and byproduct formation in their experiments.
Section 1: Wurtz Reaction
The Wurtz reaction is a coupling method for producing symmetrical alkanes from alkyl halides. However, it is often plagued by side reactions that can significantly lower the yield of the desired product.
Frequently Asked Questions (FAQs)
Q1: Why is my Wurtz reaction producing a significant amount of alkene byproduct?
A1: Alkene formation is a common side reaction in the Wurtz reaction, proceeding through an elimination pathway.[1] This is particularly prevalent when using bulky or sterically hindered alkyl halides.[1][2] The reaction mechanism involves radical intermediates, which can lead to disproportionation, yielding an alkane and an alkene, instead of the desired coupling product.[3]
Q2: I used two different alkyl halides and obtained a mixture of products. How can I synthesize an unsymmetrical alkane efficiently?
A2: The Wurtz reaction is generally not suitable for synthesizing unsymmetrical alkanes from two different alkyl halides.[1] The reaction will produce a mixture of three different alkanes (R-R, R'-R', and R-R'), which are often difficult to separate due to their similar boiling points.[2] For the synthesis of unsymmetrical alkanes, consider alternative methods like the Corey-House synthesis.
Q3: Can I synthesize methane (B114726) using the Wurtz reaction?
A3: No, methane cannot be synthesized using the Wurtz reaction. The reaction involves the coupling of two alkyl groups, meaning the product must contain at least two carbon atoms.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired alkane | - Formation of alkene byproduct.[1] - Reaction with trace amounts of water.[1] - Use of tertiary alkyl halides.[4] | - Use primary or secondary alkyl halides. - Ensure strictly anhydrous (dry) conditions and use a dry ether solvent.[1] - Consider using alternative metals like zinc, which can sometimes give better yields.[5] |
| Formation of multiple alkane products | - Use of two different alkyl halides.[1] | - Use a single, symmetrical alkyl halide to produce a symmetrical alkane.[4] |
| Reaction fails to initiate | - Passivated sodium surface. | - Use finely dispersed sodium or cut the sodium metal under an inert solvent to expose a fresh surface. |
Experimental Protocol: Minimizing Alkene Formation
To minimize the formation of alkene byproducts, the following protocol for the synthesis of n-hexane from 1-bromopropane (B46711) is recommended:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Reagents: In the flask, place finely cut sodium metal (2 equivalents) suspended in anhydrous diethyl ether.
-
Reaction: Add a solution of 1-bromopropane (1 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel to the sodium suspension with gentle stirring.
-
Temperature Control: Maintain a gentle reflux by controlling the rate of addition. Avoid excessive heating, which can favor the elimination reaction.
-
Work-up: After the reaction is complete (sodium is consumed), quench the reaction by the slow addition of ethanol, followed by water. Separate the organic layer, dry it over anhydrous magnesium sulfate, and purify the n-hexane by distillation.
Section 2: Kolbe Electrolysis
Kolbe electrolysis is an electrochemical method for the synthesis of symmetrical alkanes from the electrolysis of carboxylate salts.[2] While effective, it can be accompanied by the formation of various byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the main byproducts in Kolbe electrolysis?
A1: The primary byproducts are carbon dioxide, which is formed at the anode, and hydrogen gas, which is evolved at the cathode.[2] Minor side products can include alkenes and alcohols.[2] Under certain conditions, a competing reaction known as the Hofer-Moest reaction can occur, where the intermediate radical is further oxidized to a carbocation, leading to the formation of alcohols and alkenes.[6]
Q2: Can I use a mixture of two different carboxylate salts in Kolbe electrolysis?
A2: While it is possible, using a mixture of two different carboxylate salts will result in a mixture of three different alkanes (two symmetrical and one unsymmetrical), similar to the Wurtz reaction.[6] This makes product separation challenging.[2]
Q3: How can I improve the yield of the desired alkane dimer?
A3: The yield of the alkane dimer can be improved by operating at elevated pressures.[7] High current density and the use of a platinum anode can also enhance the desired coupling reaction.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of alkane dimer | - Hofer-Moest side reaction.[6] - Low current density.[6] - Formation of ester byproducts. | - Increase the current density.[6] - Use a platinum anode.[6] - Conduct the electrolysis under weakly acidic conditions.[6] - Operate at elevated pressure.[7] |
| Formation of significant amounts of alcohols and alkenes | - Further oxidation of the alkyl radical to a carbocation (Hofer-Moest reaction).[6] | - Lower the reaction temperature. - Avoid using carboxylic acids with α-substituents that can stabilize a carbocation.[6] |
| Electrolyte becomes too alkaline | - Formation of hydroxide (B78521) ions at the cathode.[2] | - Use a divided cell or periodically add a small amount of the corresponding carboxylic acid to neutralize the excess base. |
Quantitative Data on Product Distribution
The product distribution in Kolbe electrolysis is highly dependent on the reaction conditions. The following table provides an example of product distribution for the electrolysis of aqueous valeric acid.
| Product | Selectivity (%) | Coulomb Efficiency (%) |
| n-Octane (Dimer) | 72 | 40-90 |
| n-Butyl valerate (B167501) (Ester) | 18 | - |
| Butanol (Alcohol) | 2 | - |
| Data compiled from multiple sources under varying conditions.[8] |
Experimental Protocol: Selective Dimerization
This protocol for the electrolysis of potassium acetate (B1210297) aims to maximize the yield of ethane (B1197151):
-
Electrolyte Preparation: Prepare a concentrated aqueous solution of potassium acetate.
-
Cell Setup: Use an undivided electrochemical cell with two platinum foil electrodes.
-
Electrolysis: Apply a high constant current density (e.g., >0.25 A/cm²) to the electrodes.
-
Gas Collection: Collect the gases evolved at the anode (ethane and carbon dioxide) and cathode (hydrogen).
-
Product Separation: Cool the collected gas mixture to condense and separate the ethane from the more volatile carbon dioxide and hydrogen.
Section 3: Fischer-Tropsch Synthesis
The Fischer-Tropsch (F-T) process converts synthesis gas (a mixture of carbon monoxide and hydrogen) into a mixture of hydrocarbons.[3] Controlling the product selectivity is a major challenge.
Frequently Asked questions (FAQs)
Q1: How can I control the chain length of the alkanes produced in the F-T synthesis?
A1: The product distribution in F-T synthesis typically follows the Anderson-Schulz-Flory (ASF) distribution model.[9] The chain length is primarily influenced by the catalyst, temperature, and pressure.[10] Lower temperatures and higher pressures generally favor the formation of longer-chain alkanes.[3] Cobalt-based catalysts are known to produce long-chain linear alkanes, while iron-based catalysts can be operated at higher temperatures to produce more gasoline-range hydrocarbons.[9]
Q2: Methane is a major byproduct in my F-T reaction. How can I minimize its formation?
A2: Methane formation is thermodynamically favored.[11] To suppress methane selectivity, lower reaction temperatures are generally preferred.[3] The choice of catalyst and promoters is also crucial. For instance, potassium promotion of iron catalysts can decrease methane selectivity.[12] Modifying catalyst supports can also influence methane production.[13]
Q3: What other byproducts are formed besides alkanes?
A3: Besides straight-chain alkanes, the F-T process can also produce alkenes, alcohols, and other oxygenated hydrocarbons.[9][14] The water-gas shift reaction (CO + H₂O ⇌ CO₂ + H₂) is also a significant side reaction, especially with iron-based catalysts.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High methane selectivity | - High reaction temperature.[3] - Inappropriate catalyst. | - Lower the reaction temperature.[3] - Use a cobalt-based catalyst for higher molecular weight products.[9] - Employ catalyst promoters known to suppress methane formation (e.g., potassium on iron catalysts).[12] |
| Low C5+ selectivity | - High temperature and low pressure.[10] | - Operate at lower temperatures (200-240 °C) and higher pressures (20-40 atm) to favor longer chain growth.[10] |
| Catalyst deactivation | - Sintering of metal particles. - Carbon deposition (coking). - Poisoning by sulfur compounds in the feed gas. | - Optimize reaction temperature to prevent sintering. - Ensure proper H₂/CO ratio to minimize coking. - Thoroughly purify the syngas to remove sulfur contaminants. |
Quantitative Data on Product Selectivity
The selectivity of the Fischer-Tropsch process is highly dependent on the catalyst and operating conditions.
| Catalyst | Temperature (°C) | Pressure (atm) | Major Products | Methane Selectivity (mol%) |
| Iron-based | 300-350 | 10-25 | Gasoline, Olefins | 10-20 |
| Cobalt-based | 200-250 | 20-40 | Diesel, Waxes | 5-15 |
| Ruthenium-based | 150-200 | 20-100 | High molecular weight waxes | <5 |
| Data is approximate and can vary significantly with specific catalyst formulation and process conditions.[9][10][13][15][16] |
Section 4: Alkane Synthesis via Grignard Reagents
Grignard reagents (R-MgX) are versatile for forming C-C bonds. While often used to create alcohols that can be subsequently reduced to alkanes, they can also be involved in reactions that directly produce alkanes, sometimes as a desired product and other times as a byproduct.
Frequently Asked Questions (FAQs)
Q1: I am trying to perform a different reaction with my Grignard reagent, but I am getting the corresponding alkane as the main product. Why?
A1: Grignard reagents are very strong bases and will react with any compound that has an acidic proton, such as water, alcohols, or even terminal alkynes.[14][17] This acid-base reaction is very fast and will consume your Grignard reagent to form an alkane.[17] It is crucial to use anhydrous (dry) solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[14]
Q2: I am observing a significant amount of a higher molecular weight alkane as a byproduct. What is causing this?
A2: This is likely due to a Wurtz-type coupling reaction between your Grignard reagent and the unreacted alkyl halide starting material.[18] This side reaction is more common with primary and benzylic halides.[18]
Q3: My Grignard reaction is difficult to initiate. What can I do?
A3: Initiation can be challenging due to a passivating layer of magnesium oxide on the surface of the magnesium metal.[19] You can try activating the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings under an inert atmosphere.[19]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Formation of alkane instead of desired product | - Presence of water or other protic impurities.[17] | - Flame-dry all glassware before use.[18] - Use anhydrous solvents.[14] - Perform the reaction under an inert atmosphere.[14] |
| Wurtz-type coupling byproduct | - Reaction of Grignard reagent with unreacted alkyl halide.[18] | - Add the alkyl halide slowly to the magnesium to maintain a low concentration of the halide.[18] - Consider using THF as a solvent, which can sometimes reduce this side reaction.[18] |
| Reaction fails to start | - Magnesium oxide layer on the metal surface.[19] | - Activate the magnesium with iodine or 1,2-dibromoethane.[19] - Use fresh, high-quality magnesium turnings. |
| Formation of enolate byproduct (when reacting with ketones) | - Grignard reagent acting as a base instead of a nucleophile. | - Use a less sterically hindered Grignard reagent. - Lower the reaction temperature. |
Experimental Protocol: Synthesis of an Alkane from an Alkyl Halide
This protocol describes the intentional synthesis of an alkane by reacting a Grignard reagent with water.
-
Grignard Reagent Formation: Prepare the Grignard reagent by slowly adding a solution of an alkyl halide (e.g., 1-bromobutane) in anhydrous diethyl ether to magnesium turnings in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
Reaction Quenching: Once the Grignard reagent has formed (indicated by the consumption of magnesium), cool the reaction mixture in an ice bath.
-
Protonation: Slowly and carefully add water or a dilute aqueous acid solution (e.g., 1 M HCl) to the stirred Grignard solution. This will protonate the Grignard reagent to form the alkane (butane in this case).
-
Work-up: Transfer the mixture to a separatory funnel, separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent by distillation to obtain the alkane product.
Section 5: Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the complex interplay of reactions and to provide a logical framework for troubleshooting, the following diagrams are provided.
Caption: Competing pathways in the Wurtz reaction.
Caption: Troubleshooting logic for low yields in Kolbe electrolysis.
Caption: Experimental workflow for Grignard reagent synthesis and reaction.
References
- 1. adichemistry.com [adichemistry.com]
- 2. Kolbe's Electrolytic Method: Reaction, Mechanism & Uses [vedantu.com]
- 3. Fischer–Tropsch process - Wikipedia [en.wikipedia.org]
- 4. Wurtz Reaction - GeeksforGeeks [geeksforgeeks.org]
- 5. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 6. Kolbe electrolysis - Wikipedia [en.wikipedia.org]
- 7. The effect of pressure on the product distribution in Kolbe electrolysis (Journal Article) | OSTI.GOV [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. 10.2. Fischer-Tropsch Synthesis | netl.doe.gov [netl.doe.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Methane suppression in the Fischer-Tropsch synthesis: Final report (Technical Report) | OSTI.GOV [osti.gov]
- 13. US4547525A - Reducing methane production in Fischer-Tropsch reactions - Google Patents [patents.google.com]
- 14. A Short On Preparation Of Alkanes By Grignard Reagents [unacademy.com]
- 15. osti.gov [osti.gov]
- 16. mdpi.com [mdpi.com]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. reddit.com [reddit.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3,5-Diethylheptane Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying isomers of 3,5-diethylheptane.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying isomers of this compound?
A1: The main challenge lies in the similar physicochemical properties of the isomers. This compound has two chiral centers, leading to the existence of diastereomers ((3R,5R), (3S,5S), (3R,5S), and (3S,5R)) and enantiomers. These stereoisomers, along with any constitutional isomers, will have very close boiling points and polarities, making their separation by standard techniques difficult.
Q2: Which purification techniques are most suitable for separating isomers of this compound?
A2: The most effective techniques for separating isomers of this compound are:
-
Fractional Distillation: Suitable for separating diastereomers if there is a sufficient, albeit small, difference in their boiling points. This requires a highly efficient distillation column.
-
Preparative Gas Chromatography (GC): An excellent choice for isolating small to moderate quantities of individual isomers with high purity, as it can resolve compounds with very close boiling points.
-
Chiral High-Performance Liquid Chromatography (HPLC): The preferred method for separating enantiomers, using a chiral stationary phase (CSP). It can also be effective for diastereomer separation.
-
Supercritical Fluid Chromatography (SFC): A powerful alternative to chiral HPLC, particularly for non-polar compounds like alkanes. SFC often provides faster separations and is considered a "greener" technique.
Q3: How does branching affect the boiling point of alkane isomers?
A3: For alkanes with the same number of carbon atoms, increased branching generally leads to a lower boiling point. This is because branching reduces the molecule's surface area, which in turn weakens the van der Waals forces between molecules. Overcoming these weaker intermolecular forces requires less energy.[1]
Q4: Can I use standard reversed-phase HPLC to separate isomers of this compound?
A4: Standard reversed-phase HPLC is unlikely to be effective for separating the stereoisomers of this compound. This is because reversed-phase chromatography separates based on polarity, and these isomers have nearly identical polarities. To separate enantiomers, a chiral environment is necessary, which is typically achieved by using a chiral stationary phase.[2]
Troubleshooting Guides
Fractional Distillation
| Issue | Potential Cause | Solution |
| Poor Separation of Isomers | Insufficient column efficiency (low number of theoretical plates). | Use a longer fractionating column or a column with more efficient packing material (e.g., structured packing or high-surface-area random packing).[3][4] |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate of the column. A slow and steady distillation is crucial for separating components with close boiling points.[5][6] | |
| Poor insulation of the column. | Insulate the distillation column to minimize heat loss and maintain a consistent temperature gradient. | |
| Flooding of the Column | Excessive boil-up rate. | Reduce the heat input to the distillation flask. |
| Column packing is too dense. | Ensure the packing material is appropriate for the column diameter and is not overly compressed. | |
| Low Recovery of Purified Isomers | Significant hold-up in the column. | Use a column with a smaller diameter or a packing material with lower hold-up. For very small quantities, preparative GC may be a more suitable option. |
Preparative Gas Chromatography (GC)
| Issue | Potential Cause | Solution |
| Co-elution of Isomers | Inappropriate stationary phase. | For non-polar alkanes, a non-polar stationary phase (e.g., polydimethylsiloxane) is a good starting point. If co-elution persists, consider a column with a different selectivity.[7] |
| Column temperature is too high. | Optimize the temperature program. A lower starting temperature and a slower ramp rate can improve the resolution of early-eluting peaks. | |
| Insufficient column length. | Use a longer column to increase the number of theoretical plates and improve resolution. Note that this will also increase analysis time.[7] | |
| Peak Tailing | Active sites on the column or in the injector. | Use a deactivated column and liner. Ensure the sample is free of particulate matter. |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Poor Peak Shape | Inefficient sample vaporization. | Optimize the injector temperature. Ensure the solvent is appropriate for the sample and injection technique. |
Chiral HPLC/SFC
| Issue | Potential Cause | Solution |
| No Separation of Enantiomers | Incorrect chiral stationary phase (CSP). | Screen a variety of CSPs. For non-polar alkanes, cyclodextrin-based or polysaccharide-based CSPs are often effective.[8][9][10] |
| Inappropriate mobile phase. | For normal phase chiral HPLC, a mobile phase of hexane/isopropanol (B130326) is common. For SFC, CO2 with a modifier like methanol (B129727) or ethanol (B145695) is typical. The type and percentage of the alcohol modifier can significantly impact selectivity.[11][12][13] | |
| Poor Resolution | Mobile phase composition is not optimal. | Systematically vary the ratio of the mobile phase components. Small changes in the percentage of the polar modifier can have a large effect on resolution. |
| Temperature fluctuations. | Use a column oven to maintain a constant and optimized temperature. Temperature can affect the interactions between the analyte and the CSP.[10] | |
| Elution Order Reversal | Change in separation mechanism. | This can sometimes occur with changes in temperature or mobile phase composition on certain CSPs. This can be exploited to optimize the separation of a desired enantiomer.[10] |
Quantitative Data Summary
The following table provides an illustrative comparison of the expected performance of different purification strategies for the separation of this compound isomers. Actual results will vary based on the specific isomers being separated and the optimized experimental conditions.
| Purification Strategy | Separation Principle | Typical Resolution (Rs) for Closely Related Isomers | Potential Purity | Throughput | Key Considerations |
| Fractional Distillation | Difference in boiling points | 0.5 - 1.2 | < 95% | High | Requires a highly efficient column with many theoretical plates. May not be suitable for enantiomer separation. |
| Preparative GC | Differential partitioning between gas and liquid phases | > 1.5 | > 99% | Low to Medium | Excellent for high-purity isolation of small to moderate quantities. Can separate both constitutional and diastereomers. |
| Chiral HPLC | Differential interaction with a chiral stationary phase | > 1.5 | > 99% | Low to Medium | Ideal for enantiomer separation. Method development can be time-consuming. |
| Chiral SFC | Differential interaction with a chiral stationary phase in a supercritical fluid mobile phase | > 1.5 | > 99% | Medium | Often faster than HPLC with reduced organic solvent consumption. Excellent for non-polar compounds.[12][13] |
Experimental Protocols
Protocol 1: Fractional Distillation
Objective: To enrich a mixture of this compound diastereomers.
Materials:
-
Mixture of this compound isomers
-
Round-bottom flask
-
High-efficiency fractionating column (e.g., Vigreux or packed column with structured packing)[3][4]
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle with a stirrer
-
Boiling chips or magnetic stir bar
-
Insulating material (e.g., glass wool or aluminum foil)
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry and joints are properly sealed.
-
Place the this compound isomer mixture and boiling chips into the round-bottom flask (no more than two-thirds full).
-
Wrap the fractionating column with insulation to minimize heat loss.
-
Begin circulating cooling water through the condenser.
-
Gently heat the mixture to a boil.
-
Observe the vapor rising through the column. Adjust the heating rate to ensure a slow and steady ascent of the vapor.
-
Monitor the temperature at the distillation head. Collect the first fraction (forerun) in a separate flask.
-
When the temperature stabilizes at the boiling point of the first isomer, begin collecting the purified fraction in a new receiving flask.
-
Collect the fraction at a slow, steady rate (e.g., 1-2 drops per second).
-
If the temperature begins to rise, change the receiving flask to collect the intermediate fraction.
-
Once the temperature stabilizes at the boiling point of the second isomer, collect it in a new flask.
-
Analyze the collected fractions by GC to determine their isomeric purity.
Protocol 2: Preparative Gas Chromatography (GC)
Objective: To isolate high-purity individual isomers of this compound.
Instrumentation:
-
Gas chromatograph equipped with a preparative-scale injector, a fraction collector, and a flame ionization detector (FID) or thermal conductivity detector (TCD).
-
Preparative GC column (e.g., 5% diphenyl / 95% dimethyl polysiloxane, 30 m x 0.53 mm ID).
Procedure:
-
Analytical Method Development:
-
Using an analytical GC, develop a method that provides baseline separation of the this compound isomers.
-
Optimize the oven temperature program (e.g., start at a low temperature and ramp slowly).
-
Determine the retention times of the target isomers.
-
-
Preparative GC Setup:
-
Install the preparative column and condition it according to the manufacturer's instructions.
-
Set the injector and detector temperatures appropriately for the analytes.
-
Program the oven with the optimized temperature profile from the analytical method.
-
-
Injection and Fraction Collection:
-
Inject a small amount of the isomer mixture to confirm the retention times on the preparative system.
-
Perform larger injections for preparative separation. The injection volume will depend on the column capacity.
-
Program the fraction collector to collect the eluent at the retention times corresponding to the desired isomers.
-
Multiple injections may be necessary to obtain the desired amount of purified material.
-
-
Purity Analysis:
-
Analyze the collected fractions using analytical GC to confirm their purity.
-
Protocol 3: Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate the enantiomers of a this compound diastereomer.
Instrumentation:
-
HPLC system with a pump, injector, column oven, and a UV or refractive index detector.
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based or cyclodextrin-based).[8][9][10]
Procedure:
-
Column Selection and Mobile Phase Screening:
-
Select a set of chiral columns for screening.
-
Prepare a series of mobile phases, typically mixtures of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol).
-
-
Method Development:
-
Equilibrate the first chiral column with the initial mobile phase (e.g., 99:1 hexane:isopropanol).
-
Inject a small volume of the sample.
-
If no separation is observed, incrementally increase the percentage of the polar modifier.
-
If separation is achieved, optimize the mobile phase composition to maximize resolution.
-
Screen other chiral columns to find the one that provides the best separation.
-
Optimize the flow rate and column temperature to improve peak shape and resolution.
-
-
Preparative Separation (if required):
-
Once an analytical method is established, it can be scaled up to a preparative scale by using a larger diameter column with the same stationary phase and adjusting the flow rate accordingly.
-
Visualization of Purification Strategy Selection
Caption: A logical workflow for selecting a purification strategy for this compound isomers.
References
- 1. azom.com [azom.com]
- 2. Enantiomer Separations | Separation Science [sepscience.com]
- 3. Fractionating Column Packing | Pro-Pak Column Packing | Pope Scientific, Inc. [popeinc.com]
- 4. Fractional distillation - Wikipedia [en.wikipedia.org]
- 5. Purification [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. selvita.com [selvita.com]
Technical Support Center: GC-MS Analysis of Branched Alkanes
Welcome to the technical support center for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of branched alkanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor resolution between branched alkane isomers?
A1: Poor resolution of branched alkane isomers is a common challenge due to their similar boiling points and mass spectra.[1][2] Several factors can contribute to this issue:
-
Inappropriate GC Column: The choice of the GC column, including its stationary phase, length, internal diameter, and film thickness, is critical for separating structurally similar isomers.[1][3][4][5] Non-polar stationary phases are the standard for alkane separation.[1] For complex mixtures, longer columns with smaller internal diameters generally provide better resolution.[1]
-
Suboptimal Oven Temperature Program: The temperature program directly influences the separation. A ramp rate that is too fast will not allow sufficient interaction between the analytes and the stationary phase, leading to co-elution.[6][7]
-
Carrier Gas Flow Rate: An incorrect flow rate can decrease column efficiency and, consequently, resolution.
Q2: What causes peak tailing in my chromatogram for all branched alkane peaks?
A2: When all peaks in a chromatogram, including those of branched alkanes, exhibit tailing, the issue is often mechanical or related to the setup of the GC system rather than a chemical interaction.[8][9] Potential causes include:
-
Improper Column Installation: Incorrect installation of the column in the inlet or detector can create dead volumes, leading to peak tailing.[8][9]
-
Contaminated Inlet Liner: An active or contaminated inlet liner can cause all compounds to tail.[8]
-
System Leaks: Leaks in the system, particularly at the inlet, can disrupt the flow path and cause peak distortion.[8]
-
Poor Column Cut: A non-square or jagged cut of the fused silica (B1680970) column can create a tortuous path for the sample, resulting in tailing.[9]
Q3: Why are only some of my branched alkane peaks tailing?
A3: If only specific, often later-eluting or more polar (if applicable), peaks are tailing, the cause is more likely due to chemical interactions within the system.
-
Active Sites: Active sites in the inlet liner or on the column itself can interact with certain analytes, causing peak tailing. This is less common for non-polar alkanes but can occur if the system is contaminated.
-
Column Contamination: Accumulation of non-volatile residues at the head of the column can create active sites.[8]
Q4: I am having difficulty identifying branched alkanes from their mass spectra. What are the common challenges?
A4: Mass spectral interpretation of branched alkanes can be challenging due to a few key factors:
-
Similar Fragmentation Patterns: Isomeric branched alkanes can produce very similar mass spectra, making definitive identification difficult based on MS alone.[10]
-
Weak or Absent Molecular Ion: Branched alkanes tend to fragment readily at the branching point, leading to the formation of stable carbocations.[11][12][13][14] This often results in a weak or absent molecular ion peak (M+), making it difficult to determine the molecular weight.[12][13]
-
Complex Fragmentation: The number of possible fragmentation pathways is greater for branched alkanes compared to their linear counterparts, which can lead to complex spectra.[13]
Q5: How can I improve the identification of branched alkanes?
A5: A combination of chromatographic and mass spectrometric techniques can improve identification:
-
Retention Indices (RI): Using Kovats retention indices can significantly aid in the identification of branched alkanes. By running a series of n-alkanes, you can calculate the RI for your unknown peaks and compare them to literature values.[10][15]
-
High-Resolution GC: Maximizing the chromatographic separation is crucial. Using a long, narrow-bore column can help to resolve isomers, making individual mass spectral interpretation more straightforward.[10]
-
Softer Ionization Techniques: While Electron Ionization (EI) is standard, softer ionization methods like Chemical Ionization (CI) can be used to obtain a more prominent protonated molecule, which helps in confirming the molecular weight.[10][12]
Troubleshooting Guides
Guide 1: Resolving Co-elution of Branched Alkane Isomers
This guide provides a systematic approach to resolving co-eluting peaks of branched alkane isomers.
Troubleshooting Workflow
Caption: Troubleshooting workflow for co-eluting branched alkanes.
Quantitative Data Summary: Impact of GC Parameters on Resolution
| Parameter Change | Effect on Retention Time | Effect on Resolution | Best For |
| Decrease Temp. Ramp Rate | Increases | Increases | Resolving closely eluting isomers.[16] |
| Increase Column Length | Increases | Increases (by ~√2 for 2x length) | When baseline separation is not achievable by method optimization alone.[16] |
| Decrease Column ID | Decreases | Increases | Improving efficiency without a significant increase in analysis time.[16] |
| Decrease Film Thickness | Decreases | Increases | Analysis of very high-boiling point compounds.[16] |
Experimental Protocol: Optimization of Oven Temperature Program
-
Initial Scouting Run:
-
Initial Temperature: 40°C, hold for 2 minutes.
-
Ramp Rate: 10°C/min.[6]
-
Final Temperature: 320°C, hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Evaluation: Examine the chromatogram for critical pairs of co-eluting branched alkanes.
-
Optimization:
-
If early eluting peaks are co-eluting, lower the initial oven temperature.[6]
-
If later eluting peaks are co-eluting, decrease the temperature ramp rate. A good starting point is to halve the ramp rate (e.g., to 5°C/min).[16]
-
For very complex mixtures, consider a multi-ramp program with slower ramps in the regions where isomers elute.
-
-
Final Hold: Ensure the final hold time is sufficient to elute all components of interest.
Guide 2: Diagnosing and Fixing Peak Tailing
This guide helps to identify the cause of peak tailing and provides solutions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for peak tailing in GC.
Experimental Protocol: Inlet Maintenance (Liner and Septum Replacement)
-
Cool Down: Ensure the GC inlet is at a safe temperature (below 50°C). Turn off the carrier gas flow.
-
Remove Septum Nut: Unscrew the septum nut and remove the old septum.
-
Remove Liner: Carefully remove the inlet liner using forceps.
-
Inspect and Clean Inlet: Inspect the inlet for any visible contamination and clean if necessary with an appropriate solvent (e.g., dichloromethane, hexane).
-
Install New Liner: Place a new, deactivated liner into the inlet.
-
Install New Septum: Place a new septum on top of the inlet and secure it with the septum nut. Do not overtighten.
-
Restore Gas Flow: Turn the carrier gas back on and perform a leak check at the inlet fitting.
-
System Equilibration: Allow the system to equilibrate before running the next sample.
Guide 3: Interpreting Mass Spectra of Branched Alkanes
This guide provides insights into the fragmentation patterns of branched alkanes to aid in their identification.
Logical Relationship: Fragmentation of Branched Alkanes
Caption: Fragmentation pathway of branched alkanes in EI-MS.
Quantitative Data Summary: Mass Spectral Features of Linear vs. Branched Alkanes
| Feature | Linear Alkanes | Branched Alkanes |
| Molecular Ion (M+) Intensity | Low, but generally present.[12] | Very low or absent.[12][13] |
| Major Fragmentation | Cleavage along the carbon chain, loss of CH₂ units (14 amu).[12] | Preferential cleavage at the branching point.[12][13][14] |
| Resulting Fragments | Series of CnH2n+1 fragments. | Fragments corresponding to the formation of stable secondary and tertiary carbocations.[12] |
| Base Peak | Typically C₃ or C₄ carbocations.[12] | Often the most stable carbocation formed by cleavage at the branch.[12] |
Experimental Protocol: Sample Preparation for GC-MS Analysis
Proper sample preparation is crucial to avoid many common issues.
-
Sample Collection: Collect samples in clean glass containers to prevent contamination.[17]
-
Solvent Selection: Use high-purity, volatile organic solvents such as hexane, heptane, or dichloromethane.[17][18] Avoid non-volatile solvents, strong acids, and strong bases.[17][18]
-
Dilution: Dilute the sample to an appropriate concentration (typically 1-10 µg/mL) to avoid column overload.[18][19]
-
Filtration/Centrifugation: Ensure the sample is free of particulates by filtering through a 0.22 µm filter or by centrifuging the sample and transferring the supernatant to a clean vial.[17][18][19]
-
Vial Selection: Use glass autosampler vials to prevent leaching of plasticizers.[17][18] If sample volume is limited, use vials with inserts.[17]
-
Derivatization (If Necessary): While typically not required for alkanes, if analyzing functionalized hydrocarbons, derivatization may be necessary to increase volatility.[20][21] This process chemically modifies the compound to make it more suitable for GC analysis.[21][22]
References
- 1. benchchem.com [benchchem.com]
- 2. Improved resolution of hydrocarbon structures and constitutional isomers in complex mixtures using Gas Chromatography-Vacuum Ultraviolet-Mass Spectrometry (GC-VUV-MS) (Supplementary Info) - UNT Digital Library [digital.library.unt.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Guide to Choosing a GC Column | Phenomenex [phenomenex.com]
- 5. fishersci.ca [fishersci.ca]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 8. benchchem.com [benchchem.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. researchgate.net [researchgate.net]
- 11. whitman.edu [whitman.edu]
- 12. benchchem.com [benchchem.com]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 14. ch.ic.ac.uk [ch.ic.ac.uk]
- 15. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 16. benchchem.com [benchchem.com]
- 17. Sample preparation GC-MS [scioninstruments.com]
- 18. uoguelph.ca [uoguelph.ca]
- 19. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 20. [PDF] Derivatization Methods in GC and GC/MS | Semantic Scholar [semanticscholar.org]
- 21. youtube.com [youtube.com]
- 22. diverdi.colostate.edu [diverdi.colostate.edu]
Technical Support Center: Overcoming Low Reactivity of C-H Bonds in Alkanes
Welcome to the Technical Support Center for C-H Bond Functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experiments focused on overcoming the low reactivity of C-H bonds in alkanes.
Frequently Asked Questions (FAQs)
Q1: Why are the C-H bonds in alkanes so unreactive?
A1: The low reactivity of alkanes stems from several key factors. Their C-H bonds are strong and nonpolar due to the similar electronegativity of carbon and hydrogen.[1][2][3] This lack of polarity makes them poor targets for attack by either nucleophiles or electrophiles.[1] Additionally, the high bond dissociation energy of alkane C-H bonds requires a significant energy input to be overcome.[3][4]
Q2: What are the primary strategies for activating alkane C-H bonds?
A2: Several successful strategies have been developed to activate the inert C-H bonds of alkanes. These can be broadly categorized as:
-
Transition Metal-Catalyzed C-H Activation: This is a prominent approach that involves the use of transition metal complexes to cleave the C-H bond and form a metal-carbon bond, which can then be further functionalized.[5] Common mechanisms include oxidative addition, σ-bond metathesis, 1,2-addition, and electrophilic activation.[6]
-
Radical-Initiated C-H Functionalization: This method utilizes radical species to abstract a hydrogen atom from the alkane, generating an alkyl radical that can then be trapped by another reagent.[7]
-
Carbene/Nitrene Insertion: In this strategy, highly reactive carbene or nitrene species insert directly into a C-H bond to form a new C-C or C-N bond.[7]
-
Organocatalysis: Recent advancements have shown that N-heterocyclic carbenes can mediate the functionalization of unactivated C-H bonds under metal-free conditions.
Q3: What is the "Shilov System" for alkane functionalization?
A3: The Shilov system, discovered by Alexander E. Shilov, is a pioneering example of catalytic C-H bond activation and oxidation.[8] It utilizes a platinum(II) salt (like PtCl₂) as a catalyst in an aqueous medium to oxidize alkanes, such as methane, to their corresponding alcohols or alkyl chlorides, with a platinum(IV) salt (like [PtCl₆]²⁻) acting as the oxidant.[8][9] The system is notable for its ability to preferentially activate stronger C-H bonds.[8]
Q4: What is the role of a "directing group" in C-H activation?
A4: A directing group is a functional group within a molecule that can coordinate to the metal catalyst, bringing it into close proximity to a specific C-H bond.[10] This strategy dramatically improves the regioselectivity of C-H activation reactions by favoring the functionalization of a C-H bond at a particular position (often ortho to the directing group).[11] The use of directing groups can overcome the inherent reactivity preferences of different types of C-H bonds.[10]
Troubleshooting Guides
Issue 1: Low or No Reaction Conversion
Q: My C-H activation reaction is not proceeding, or the conversion of my starting material is very low. What are the common causes and how can I troubleshoot this?
A: Low or no conversion in a C-H activation reaction can be attributed to several factors. A systematic approach to troubleshooting is recommended.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the catalyst is from a reliable source and has been stored under the appropriate inert conditions. Consider using a freshly opened bottle or purifying the catalyst. Catalyst loading can also be optimized; while a higher loading might increase conversion, it could also lead to side reactions.[12] |
| Problematic Reagents or Solvents | Use freshly purified and dried solvents and reagents. Many C-H activation catalysts are sensitive to air and moisture.[2][13] |
| Suboptimal Reaction Temperature | C-H activation reactions can be highly sensitive to temperature. If the reaction is sluggish, a gradual increase in temperature may be beneficial. Conversely, if catalyst decomposition is suspected, lowering the temperature is advisable.[12] |
| Ineffective Oxidant (for oxidative reactions) | For oxidative C-H functionalization, the choice and amount of oxidant are critical. Ensure the oxidant is fresh and used in the correct stoichiometric amount (typically 2-3 equivalents).[12] |
| Presence of Inhibitors | Starting materials may contain impurities that act as inhibitors. Purifying the starting materials before the reaction can resolve this issue.[2] |
Issue 2: Poor Regioselectivity
Q: My reaction is working, but I am obtaining a mixture of regioisomers. How can I improve the selectivity for the desired product?
A: Achieving high regioselectivity is a common challenge in C-H activation, especially with alkanes that have multiple types of C-H bonds.
| Potential Cause | Troubleshooting Steps |
| Inherent Reactivity of C-H Bonds | The inherent reactivity order of C-H bonds often follows tertiary > secondary > primary for radical reactions, while some transition metal-catalyzed reactions show a preference for primary C-H bonds.[7] Understanding the mechanism of your catalytic system is key. |
| Steric Hindrance | The steric environment around the catalyst and the substrate can significantly influence which C-H bond is most accessible for activation. Modifying the ligands on the metal catalyst to be more or less bulky can tune the regioselectivity. |
| Electronic Effects | The electronic properties of the substrate can influence the reactivity of different C-H bonds. This is particularly relevant in functionalized alkanes. |
| Lack of a Directing Group | If applicable to your substrate, introducing a directing group can dramatically enhance regioselectivity by forcing the catalyst to activate a specific C-H bond.[10] |
| Solvent Effects | The solvent can influence the conformation of the substrate and the catalyst, thereby affecting regioselectivity. Screening different solvents may lead to improved results.[12] |
Issue 3: Catalyst Deactivation
Q: My reaction starts but then stops before all the starting material is consumed. What could be causing catalyst deactivation?
A: Catalyst deactivation is a frequent issue in C-H activation catalysis.
| Potential Cause | Troubleshooting Steps |
| Product Inhibition | The product of the reaction may coordinate more strongly to the catalyst than the starting material, leading to inhibition. If feasible, consider strategies to remove the product from the reaction mixture as it forms. |
| Formation of Catalyst Agglomerates | The active catalytic species may be prone to aggregation, leading to a loss of activity. Modifying the ligands or reaction conditions (e.g., concentration, temperature) can sometimes mitigate this. |
| Oxidative or Reductive Degradation | The catalyst may be unstable under the reaction conditions and undergo degradation through oxidation or reduction. Ensuring a strictly inert atmosphere and using purified reagents is crucial. |
| Insufficient Oxidant (for oxidative cycles) | In catalytic cycles that require an oxidant to regenerate the active catalyst, an insufficient amount of the oxidant will lead to the accumulation of the catalyst in an inactive state.[12] |
Experimental Protocols
Protocol 1: Iridium-Catalyzed Borylation of n-Octane
This protocol is a general guideline for the iridium-catalyzed borylation of an unactivated alkane.
Materials:
-
[Ir(cod)OMe]₂ (Iridium precatalyst)
-
2,2'-dipyridylarylmethane ligand (e.g., L4 as described in the literature)
-
Bis(pinacolato)diboron (B₂pin₂)
-
n-Octane (substrate)
-
Cyclohexane (B81311) (solvent)
-
Anhydrous, degassed solvents and reagents
-
Schlenk flask or glovebox
Procedure:
-
In a glovebox or under an inert atmosphere (e.g., Argon), add [Ir(cod)OMe]₂ (1 mol% Ir), the 2,2'-dipyridylarylmethane ligand (1.2 mol%), and B₂pin₂ (1.0 equiv) to a Schlenk flask equipped with a magnetic stir bar.
-
Add n-octane (e.g., 5-10 equiv) and cyclohexane as the solvent.
-
Seal the Schlenk flask and remove it from the glovebox.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 120 °C) and stir for the specified time (e.g., 24 hours).[14]
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to isolate the desired alkylboronate ester.
Protocol 2: Rhodium-Catalyzed Carbonylation of an Alkane
This protocol provides a general procedure for the carbonylation of alkanes to aldehydes using a rhodium catalyst.
Materials:
-
RhCl(CO)(PMe₃)₂ (Rhodium catalyst)
-
Alkane (e.g., pentane)
-
Carbon monoxide (CO) gas
-
Photoreactor or a reaction vessel equipped with a UV lamp
-
High-pressure reactor (if applicable)
Procedure:
-
In a suitable photoreactor, dissolve the rhodium catalyst, RhCl(CO)(PMe₃)₂, in the alkane substrate.
-
Pressurize the reactor with carbon monoxide gas to the desired pressure.
-
Irradiate the reaction mixture with a UV lamp while stirring vigorously at room temperature for the desired reaction time.
-
After the reaction, carefully vent the excess CO gas in a well-ventilated fume hood.
-
The product aldehydes can be analyzed and isolated from the reaction mixture using standard techniques such as gas chromatography and distillation.
Quantitative Data
The following tables summarize representative quantitative data for various C-H activation reactions of alkanes.
Table 1: Yields and Regioselectivity in Alkane Functionalization
| Catalyst/System | Alkane | Functionalization | Product | Yield (%) | Regioselectivity (1°:2°:3°) |
| Silver-based catalyst | Propane | Carbene Insertion | 1- and 2-substituted | 52 | 71:29 (1°:2°) |
| Silver-based catalyst | n-Butane | Carbene Insertion | 1- and 2-substituted | 65 | 69:31 (1°:2°) |
| Silver-based catalyst | Isobutane | Carbene Insertion | 1- and 3-substituted | 76 | 81:19 (1°:3°) |
| Rh-catalyzed | 2-Methylbutane | Nitrene Insertion | Aminated products | Low | Highly selective for 3° C-H |
| Ag-catalyzed | n-Pentane | Nitrene Insertion | Aminated products | 65 | Branched products major |
Data compiled from references[7][15].
Table 2: Catalyst Turnover Numbers (TONs) in C-H Activation
| Catalyst System | Reaction Type | TON |
| Pd(OAc)₂ / Chiral bisphosphine ligand | C-H activation of ferrocenylpyridine | 495 |
| Pd(0) catalyst precursor | C-H activation at a tBu group | 176 |
| Ru(II) catalyst | Silylation of benzofuran | 1960 |
Data compiled from reference[16]. High TONs are desirable as they indicate a more efficient and cost-effective catalytic process.[16][17]
Visualizations
Catalytic Cycles and Workflows
References
- 1. GraphViz Examples and Tutorial [graphs.grevian.org]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. C–H bond activation in light alkanes: a theoretical perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01262A [pubs.rsc.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Challenges and opportunities for alkane functionalisation using molecular catalysts - Chemical Science (RSC Publishing) DOI:10.1039/C7SC03610H [pubs.rsc.org]
- 8. Shilov system - Wikipedia [en.wikipedia.org]
- 9. ionicviper.org [ionicviper.org]
- 10. youtube.com [youtube.com]
- 11. Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry: A Carpenter’s Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. par.nsf.gov [par.nsf.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. Increasing Catalyst Efficiency in C-H Activation Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Alkane Isomerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during alkane isomerization experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of catalyst deactivation in alkane isomerization?
A1: Catalyst deactivation in alkane isomerization is primarily caused by three mechanisms: coking, poisoning, and sintering.[1][2]
-
Coking (Fouling): This is the most common cause and involves the deposition of carbonaceous materials (coke) on the catalyst surface and within its pores.[3][4] These deposits block access to active sites. Coke formation is favored by higher reaction temperatures, which can lead to dehydrogenation and the formation of coke precursors like olefins.[3]
-
Poisoning: This occurs when impurities in the feedstock strongly chemisorb to the active sites of the catalyst, rendering them inactive.[2][5] Common poisons include sulfur compounds (e.g., H₂S), nitrogen compounds, water, and heavy metals.[1][2][6]
-
Sintering (Thermal Degradation): High operating temperatures can cause the small metal particles of the catalyst (e.g., platinum) to agglomerate into larger particles. This reduces the active surface area of the catalyst, leading to a decrease in activity.[7][8] This process is often irreversible.
Q2: How can I identify the cause of my catalyst's deactivation?
A2: Identifying the root cause of deactivation requires a combination of analyzing process data and catalyst characterization techniques. A systematic approach is crucial for accurate diagnosis. Key indicators include:
-
Rapid activity loss: Often points to poisoning or severe coking.
-
Gradual activity loss: More indicative of sintering or gradual coke accumulation.
-
Decreased selectivity: Can be caused by changes in the active sites due to coking or poisoning, which may favor side reactions like cracking.
For a definitive diagnosis, characterization of the spent catalyst is recommended using techniques such as:
-
Thermogravimetric Analysis (TGA): To quantify the amount of coke deposited.
-
Temperature-Programmed Desorption (TPD): To identify and quantify poisons adsorbed on the catalyst surface.
-
Chemisorption: To measure the dispersion of the active metal, which can indicate sintering.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the chemical state of elements on the catalyst surface and identify poisons.
Q3: Is it possible to regenerate a deactivated isomerization catalyst?
A3: Yes, in many cases, catalyst activity can be at least partially restored through regeneration. The appropriate method depends on the cause of deactivation:
-
For Coking: The most common regeneration technique is to burn off the coke in a controlled manner with a dilute oxygen stream at elevated temperatures.[9]
-
For Reversible Poisoning: Some poisons can be removed by altering process conditions or through specific chemical treatments. For example, some sulfur poisoning can be reversed.
-
For Sintering: Sintering is generally irreversible. However, redispersion of the metal particles can sometimes be achieved through high-temperature treatments in specific atmospheres (e.g., with chlorine-containing compounds), though this is a complex and potentially hazardous procedure.[10]
Q4: What are the typical signs of decreased selectivity in my isomerization process?
A4: A decrease in selectivity means that a larger fraction of the feed is being converted into undesired byproducts instead of the target isomers. The primary indicator is a change in the product distribution. For example, you might observe an increase in the formation of lighter hydrocarbons (from cracking) or heavier hydrocarbons (from oligomerization). Carbenium ions, which are key intermediates in isomerization, can also participate in side reactions like cracking and alkylation, leading to reduced selectivity.[3]
Troubleshooting Guides
Issue 1: Rapid Loss of Catalyst Activity
Possible Causes:
-
Feedstock Contamination (Poisoning): The presence of poisons like sulfur, water, or nitrogen compounds in the feed can quickly deactivate the catalyst. Chlorinated alumina (B75360) catalysts, for instance, are sensitive to water and oxygenates.[6]
-
Severe Coking: A sudden increase in reaction temperature or a change in feed composition can lead to rapid coke formation.
Troubleshooting Steps:
-
Analyze Feedstock: Immediately analyze the feedstock for common poisons (sulfur, water, nitrogen compounds).
-
Check Process Parameters: Verify that the reaction temperature, pressure, and hydrogen-to-hydrocarbon ratio are within the recommended operating window. High temperatures can accelerate both coking and sintering.[3]
-
Inspect Upstream Units: Ensure that feed pretreatment units (e.g., dryers, desulfurizers) are functioning correctly.
-
Catalyst Characterization: If the issue persists, a sample of the deactivated catalyst should be analyzed to confirm the cause (e.g., TPD for poisons, TGA for coke).
Issue 2: Gradual Decline in Catalyst Performance
Possible Causes:
-
Slow Coke Accumulation: Over time, a gradual buildup of coke will lead to a slow decline in activity.
-
Sintering: Prolonged operation at high temperatures can cause the metal particles to slowly sinter, reducing the active surface area.[7][8]
Troubleshooting Steps:
-
Monitor Operating Conditions: Track the catalyst's performance over time and correlate any decline with operating conditions.
-
Perform Catalyst Regeneration: A scheduled regeneration cycle to burn off coke can often restore activity.
-
Evaluate Operating Temperature: Consider if the operating temperature can be lowered without significantly impacting the desired reaction rate to slow down the sintering process.
-
Characterize Spent Catalyst: Analyze a sample of the catalyst at the end of its lifecycle to determine the extent of sintering and coking.
Issue 3: Decreased Selectivity to Desired Isomers
Possible Causes:
-
Changes in Active Sites: Coke deposition can alter the nature of the acidic sites, potentially favoring cracking reactions.
-
Imbalance of Catalytic Functions: In bifunctional catalysts (with both metal and acid sites), the poisoning of one type of site can lead to an imbalance and favor undesired reactions. For example, poisoning of the metal sites can hinder the hydrogenation of coke precursors.
-
High Reaction Temperature: Higher temperatures can favor cracking reactions over isomerization.
Troubleshooting Steps:
-
Optimize Reaction Temperature: Lowering the temperature can often improve selectivity towards isomerization, which is a slightly exothermic reaction.[3]
-
Adjust Hydrogen-to-Hydrocarbon Ratio: A higher hydrogen partial pressure can suppress coke formation and side reactions.
-
Check for Poisons: Analyze the feed for poisons that may selectively deactivate one of the catalyst's functionalities.
-
Consider Catalyst Regeneration: A regeneration cycle may restore the original active sites and improve selectivity.
Quantitative Data on Catalyst Deactivation
The following tables summarize quantitative data on the effects of various deactivation mechanisms on catalyst performance.
Table 1: Effect of Coke Deposition on Catalyst Performance
| Catalyst | Reactant | Coke Content (wt%) | Conversion (%) | Selectivity to Isomers (%) | Reference |
| Pt/H-Beta | n-pentane | Low | High | High | [11] |
| Pt/H-Beta | n-pentane | High | Lower | Increased iso-pentane selectivity | [11] |
| Mo/HZSM-5 | Methane | Not specified | Deactivated | Not specified | [12] |
| ZSM-5 | Guaiacol | Increases with time | Decreases | Not specified | [13] |
Table 2: Impact of Sulfur Poisoning on Pt/Al₂O₃ Catalyst Activity
| Poison | Sulfur Loading (μmol/m²) | Inhibition Effect | Reference |
| SO₂ | 2.5 | Moderate | [14] |
| SO₃ | 32.3 | High | [14] |
| H₂SO₄ | 139.9 | Very High | [14] |
| H₂S (3 ppm in feed) | Not specified | Slight activity loss, but increased selectivity and stability | [3] |
Table 3: Effect of Sintering Temperature on Pt/Zeolite Catalyst Properties
| Catalyst | Sintering Temperature (°C) | Sintering Duration (h) | Average Pt Particle Size (nm) | Effect on Activity | Reference |
| 1.6% Pt/Al₂O₃ | 600 | 16 | 8.9 | Decreased CO oxidation activity | [8] |
| 1.6% Pt/Al₂O₃ | 700 | 16 | 12.8 | Further decrease in activity | [8] |
| PtGa/γ-Al₂O₃ | 620 (reaction/regeneration) | 20 cycles | 4.4 | Significantly enhanced stability | [15] |
| Pt/YSZ | 1500 | Not specified | Optimal porous structure | Lowest reaction activation energy | |
| Pt/YSZ | 1550 | Not specified | Grain growth and aggregation | Destroyed porous structure |
Table 4: Catalyst Regeneration Efficiency
| Catalyst | Deactivation Cause | Regeneration Method | Activity Recovery | Reference |
| Pt/La-Y zeolite | Coking | Hydrogenation (300°C, 15 bar H₂) | Fully restored | [2] |
| CuO-ZnO-Al₂O₃/γ-Al₂O₃ | Coking | Temperature-Programmed Oxidation | Bimodal coke removal (260°C and 400°C) | [14] |
| Coked ZSM-5 | Coking | Ozone treatment | Effective at low temperatures | [14] |
| Ni/Al₂O₃ | Coking and Sintering | Calcination and controlled reduction | Good activity recovery |
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) for Coke Quantification
Objective: To determine the weight percentage of coke deposited on a deactivated catalyst.
Methodology:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the spent catalyst into a TGA crucible.
-
Initial Purge: Place the crucible in the TGA instrument and purge with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min while heating to a temperature sufficient to remove adsorbed water and volatile hydrocarbons (typically 150-300°C). Hold at this temperature until the weight stabilizes.[13]
-
Combustion: Switch the gas to a controlled stream of air or a dilute oxygen/inert gas mixture.
-
Temperature Program: Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature where all coke is expected to be combusted (typically 600-800°C).[13]
-
Isothermal Hold: Hold at the final temperature until the sample weight is constant, indicating complete coke removal.
-
Data Analysis: The weight loss during the combustion step corresponds to the amount of coke deposited. Calculate the weight percentage of coke based on the initial catalyst weight.
Protocol 2: Temperature-Programmed Desorption (TPD) of Ammonia (B1221849) for Acidity Characterization
Objective: To characterize the number and strength of acid sites on a fresh or deactivated catalyst.
Methodology:
-
Sample Pretreatment: Place a known weight of the catalyst in the TPD reactor. Heat the sample under a flow of inert gas (e.g., helium or argon) to a high temperature (e.g., 500°C) to clean the surface of any adsorbed species.[4]
-
Adsorption: Cool the sample to the desired adsorption temperature (e.g., 100-150°C) and introduce a flow of ammonia gas until the surface is saturated.
-
Purge: Switch back to the inert gas flow to remove any physisorbed ammonia.
-
Desorption: Heat the sample at a linear rate (e.g., 10°C/min) under a constant flow of the inert gas.
-
Detection: Monitor the concentration of desorbed ammonia in the effluent gas stream using a thermal conductivity detector (TCD) or a mass spectrometer as a function of temperature.
-
Data Analysis: The resulting TPD profile (desorption signal vs. temperature) provides information on the acid site distribution. The area under the curve is proportional to the total number of acid sites, and the temperature of the desorption peaks indicates the acid strength (higher temperature corresponds to stronger sites).
Protocol 3: Catalyst Regeneration by Controlled Coke Burn-off
Objective: To remove coke deposits from a deactivated catalyst and restore its activity.
Methodology:
-
Inert Purge: Place the coked catalyst in a reactor and purge with an inert gas (e.g., nitrogen) at a moderate temperature (e.g., 150-200°C) to remove volatile compounds.
-
Controlled Oxidation: Introduce a regeneration gas stream containing a low concentration of oxygen (typically 1-5% in nitrogen) into the reactor.
-
Temperature Ramp: Slowly increase the temperature at a controlled rate (e.g., 1-5°C/min) to the target regeneration temperature (typically 400-550°C). The slow ramp and low oxygen concentration are crucial to avoid excessive temperature excursions that could cause sintering.
-
Isothermal Hold: Maintain the catalyst at the regeneration temperature until the coke combustion is complete, as indicated by the cessation of CO₂ and CO formation in the off-gas, which can be monitored by a gas analyzer.
-
Cooling: Cool the regenerated catalyst under an inert gas flow.
-
Re-reduction (if applicable): For catalysts containing reducible metal oxides (e.g., PtOₓ formed during regeneration), a reduction step in a hydrogen atmosphere may be necessary to restore the active metallic phase.
Visualizations
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: Main mechanisms of catalyst deactivation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The role of H2S addition on Pt/Al2O3 catalyzed propane dehydrogenation: a mechanistic study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pure.mpg.de [pure.mpg.de]
- 6. Deactivation of Chlorinated Pt/Al <sub>2</sub> O <sub>3</sub> Isomerization Catalyst Using Water Containing Feed [ouci.dntb.gov.ua]
- 7. chemisgroup.us [chemisgroup.us]
- 8. researchgate.net [researchgate.net]
- 9. Deactivation and regeneration dynamics in hierarchical zeolites: Coke characterization and impact on catalytic cracking of vacuum gas oil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Selective Oligomerization of Isobutylene in Mixed C4 with Co/BETA-Loaded Molecular Sieve Catalysts [mdpi.com]
Technical Support Center: Enhancing Regioselectivity in Alkane Functionalization
Welcome to the technical support center for alkane functionalization. This resource is designed for researchers, scientists, and drug development professionals to address common challenges in achieving high regioselectivity in C-H functionalization experiments. Here you will find troubleshooting guides for specific issues and answers to frequently asked questions.
Troubleshooting Guide
This guide addresses common problems encountered during experiments aimed at regioselective alkane functionalization.
| Problem | Possible Causes | Suggested Solutions |
| Poor or No Regioselectivity | Inappropriate Catalyst/Ligand System: The catalyst and its associated ligands are primary drivers of regioselectivity. The steric and electronic properties of the ligand can dictate the site of C-H activation.[1] | Screen Catalysts and Ligands: Test a range of transition metals (e.g., Pd, Rh, Ir, Cu) as different metals can favor different sites.[1][2][3] Perform a ligand screen, evaluating ligands with varying steric bulk and electronic properties (e.g., bulky phosphines vs. electron-rich N-heterocyclic carbenes).[1][4] |
| Weak or Ineffective Directing Group (DG): The coordinating ability of the DG may be insufficient to outcompete other reactive sites.[1] | Select a Stronger Directing Group: Employ DGs with stronger coordinating atoms. For example, bidentate directing groups or those based on pyridine (B92270) or 8-aminoquinoline (B160924) often provide robust chelation and excellent regiocontrol.[1][5][6] For remote C-H functionalization, consider specialized templates.[3] | |
| Suboptimal Reaction Conditions (Solvent, Temperature): Solvent polarity can influence the stability of key intermediates, and temperature can affect the balance between kinetic and thermodynamic control, leading to different regioisomers.[1] | Optimize Reaction Parameters: Conduct a solvent screen with solvents of varying polarity. Systematically vary the reaction temperature; lower temperatures may favor the kinetic product, while higher temperatures can favor the thermodynamic product.[1] | |
| Inherent Substrate Bias: The intrinsic electronic and steric properties of the substrate may strongly favor functionalization at a specific site, overriding other controlling elements.[7] | Substrate Modification: If possible, modify the substrate to block the undesired reactive site with a removable protecting group. Alternatively, alter substituents to change the electronic landscape of the molecule. | |
| Inconsistent Regioselectivity Between Runs | Variable Reagent/Solvent Purity: Trace impurities, including water or oxygen, can interfere with catalytic cycles. | Ensure High Purity and Inert Conditions: Use high-purity, anhydrous reagents and solvents. If the reaction is sensitive to air or moisture, ensure it is performed under a rigorously maintained inert atmosphere (e.g., nitrogen or argon).[1] |
| Inconsistent Reaction Setup: Variations in stirring rate or heat distribution can lead to local fluctuations in temperature and concentration, affecting selectivity.[1] | Standardize Experimental Setup: Use consistent stirring speeds and ensure uniform heating with a well-calibrated heating mantle or oil bath. | |
| Reaction Stalls or Low Yield with High Selectivity | Catalyst Deactivation: The active catalytic species may be degrading under the reaction conditions. | Investigate Catalyst Stability: Consider using a more robust catalyst or ligand system. Adding a co-catalyst or additive (e.g., Ag₂O) can sometimes regenerate the active catalyst.[2] |
| Product Inhibition: The desired product may be coordinating to the catalyst and inhibiting its activity. | Modify Reaction Conditions: Try running the reaction at a lower concentration to disfavor product inhibition. |
Frequently Asked Questions (FAQs)
Q1: How do directing groups control regioselectivity in C-H functionalization?
A1: A directing group (DG) is a functional group within the substrate that coordinates to the metal catalyst. This coordination brings the catalyst into close proximity to a specific C-H bond, facilitating its selective activation and functionalization through the formation of a stable metallacyclic intermediate.[5][8][9] This strategy effectively overrides the inherent reactivity of other C-H bonds, leading to high regioselectivity, typically at the ortho position for aromatic substrates.[9]
Q2: What is the difference between kinetic and thermodynamic control, and how can I use it to my advantage?
A2: Kinetic and thermodynamic control refer to the factors that determine the product distribution of a reaction.
-
Kinetic Control: At lower temperatures, the major product is the one that is formed fastest (i.e., via the lowest activation energy pathway). This product is not necessarily the most stable.
-
Thermodynamic Control: At higher temperatures, the reaction is often reversible, allowing an equilibrium to be established. The major product is the most stable one, regardless of how fast it is formed.
You can potentially influence the regioselectivity of your reaction by adjusting the temperature. If the desired regioisomer is the kinetic product, running the reaction at a lower temperature may increase its yield. Conversely, if the desired isomer is the thermodynamic product, a higher temperature may be beneficial.[1]
Q3: How do steric and electronic effects of the substrate influence regioselectivity?
A3: Steric and electronic effects are fundamental properties of a substrate that can dictate the site of reactivity.
-
Steric Effects: Refer to the spatial arrangement of atoms. Bulky groups can block access to nearby C-H bonds, forcing the catalyst to react at a less sterically hindered position.[7][10][11] This is a common strategy to disfavor reaction at tertiary C-H bonds, which might otherwise be electronically favored.[7]
-
Electronic Effects: Relate to the distribution of electron density in the molecule. Electron-rich C-H bonds are generally more susceptible to electrophilic attack by a metal catalyst, while electron-poor C-H bonds are more acidic.[12] The inherent electronic properties of the substrate can establish a preference for functionalization at a particular site.
Q4: Can the choice of catalyst metal affect regioselectivity?
A4: Absolutely. The identity of the transition metal is a critical factor. Different metals operate through different mechanisms and have distinct electronic and steric properties, which can lead to divergent regioselectivity. For instance, in the functionalization of a given heterocycle, a rhodium catalyst might selectively functionalize one position, while a palladium catalyst favors another.[1][2][13] Therefore, screening different metal catalysts is a valuable strategy when trying to alter or improve regioselectivity.
Quantitative Data on Regioselectivity
The following table summarizes data from a study on catalyst-controlled regiodivergent C-H arylation of isoquinoline (B145761), demonstrating how changing the metal catalyst can switch the site of functionalization.
| Entry | Catalyst | Position Functionalized | Yield (%) | Reference |
| 1 | Pd(OAc)₂ | C-4 | 85% | [2] |
| 2 | RuCl₃·xH₂O | C-3 | 78% | [2] |
Conditions: Isoquinoline substrate with arylboronic acid as the coupling partner.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Directing Group-Assisted C-4 Arylation of Isoquinoline
This protocol is adapted from methodologies described in the literature for heteroatom-directed C-H functionalization.[2]
Objective: To achieve regioselective arylation at the C-4 position of an N-oxide isoquinoline derivative using a palladium catalyst.
Materials:
-
Isoquinoline N-oxide derivative (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Ag₂O (2.0 equiv)
-
Solvent (e.g., Dioxane)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
To an oven-dried reaction vial, add the isoquinoline N-oxide substrate, arylboronic acid, Pd(OAc)₂, and Ag₂O.
-
Transfer the vial into a glovebox or connect to a Schlenk line to ensure an inert atmosphere.
-
Add the anhydrous solvent via syringe.
-
Seal the vial tightly with a Teflon-lined cap.
-
Remove the vial from the glovebox (if used) and place it in a preheated oil bath or heating block at the desired temperature (e.g., 100-120 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove solid residues.
-
Wash the Celite pad with additional solvent.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the C-4 arylated product.
Visualizations
Caption: Troubleshooting workflow for addressing poor regioselectivity.
Caption: Role of a directing group in achieving regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Catalyst-controlled positional-selectivity in C–H functionalizations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Directing group assisted para -selective C–H alkynylation of unbiased arenes enabled by rhodium catalysis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03528J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00372E [pubs.rsc.org]
- 6. Regio- and Stereoselective Functionalization Enabled by Bidentate Directing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Challenges and opportunities for alkane functionalisation using molecular catalysts - Chemical Science (RSC Publishing) DOI:10.1039/C7SC03610H [pubs.rsc.org]
- 8. Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry: A Carpenter’s Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 10. Steric modifications tune the regioselectivity of the alkane oxidation catalyzed by non-heme iron complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Steric effect (chemistry) | McGraw Hill's AccessScience [accessscience.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Catalyst-controlled positional-selectivity in C-H functionalizations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Co-eluting Isomers of Undecane in Chromatography
Welcome to the technical support center for chromatographic analysis. This guide provides detailed troubleshooting strategies, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in resolving the co-elution of undecane (B72203) isomers.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate isomers of undecane?
Undecane has numerous structural isomers that share the same molecular formula and weight, resulting in very similar physicochemical properties like boiling points and polarities. Chromatographic separation relies on exploiting subtle differences in how these isomers interact with the column's stationary phase. Achieving this requires highly selective columns and optimized methods.[1][2]
Q2: I see a broad or shouldered peak where I expect undecane. How can I confirm if this is co-elution?
To confirm co-elution, you should perform the following checks:
-
Peak Shape Analysis : A pure compound should ideally produce a symmetrical, Gaussian peak. The presence of a shoulder or a split peak is a strong indicator of co-eluting compounds.[3][4]
-
Mass Spectrometry (MS) Analysis : If using a GC-MS system, examine the mass spectra across the peak from the leading edge to the tailing edge. A change in the mass spectrum indicates the presence of more than one component.[3][4]
Q3: What is the simplest first step to try and resolve co-eluting undecane isomers?
The most straightforward initial step is to optimize the oven temperature program.[3] A slower temperature ramp rate (e.g., reducing from 10°C/min to 2°C/min) increases the time the isomers spend interacting with the stationary phase, which can significantly improve resolution for closely eluting compounds.[3][5][6]
Q4: Adjusting the temperature program didn't fully resolve the peaks. What is the next most critical factor?
The choice of the GC column's stationary phase is the most critical factor for achieving selectivity between isomers.[7] Since alkanes are non-polar, a non-polar stationary phase is the most effective choice, as it separates compounds primarily based on their boiling points.[7][8] For very similar isomers, a column with a different selectivity, such as a liquid crystal phase or a specialized polar phase, may be required to exploit subtle differences in molecular shape.[1][2]
Q5: What if changing the column isn't an option? What other instrumental parameters can I adjust?
You can optimize the carrier gas flow rate. The flow rate affects column efficiency (the sharpness of the peaks).[5][9] While it doesn't change the fundamental selectivity between isomers, operating at the optimal linear velocity for your carrier gas (e.g., Helium or Hydrogen) will minimize peak broadening and maximize the resolution your current column can provide.[5]
Q6: I've tried optimizing my method but still have co-elution. What advanced techniques can I use?
When standard GC is insufficient, Comprehensive Two-Dimensional Gas Chromatography (GCxGC) is the state-of-the-art technique for separating complex mixtures like hydrocarbon isomers.[10][11] GCxGC uses two columns with different separation mechanisms (e.g., non-polar followed by polar), providing a much higher peak capacity and resolving power.[10] The effluent from the first column is continuously trapped and re-injected onto the second, shorter column, resulting in a two-dimensional separation that can resolve components that co-elute in a single-column system.
Troubleshooting Guide
A systematic approach is crucial for diagnosing and resolving the co-elution of undecane isomers.
Step 1: Confirm Co-elution
Before making changes, confirm that you are dealing with co-eluting peaks and not another issue like column overload or poor peak shape due to system activity.
-
Inject a Diluted Sample : If the peak shape improves and becomes more symmetrical, the issue may have been column overload.
-
Review Mass Spectra : In GC-MS, a changing mass spectrum across the peak confirms the presence of multiple components.[3]
Step 2: Optimize GC Method Parameters
If co-elution is confirmed, begin by optimizing the parameters of your current method.
Caption: A logical workflow for troubleshooting co-eluting peaks.
Data Presentation: Impact of GC Parameter Adjustments
The following table summarizes how adjusting key GC parameters can affect the separation of undecane isomers.
| Parameter | Recommended Action | Expected Outcome | Potential Trade-Off |
| Oven Temperature Program | Decrease the ramp rate (e.g., from 10°C/min to 2°C/min).[3][5] | Improved resolution of closely boiling isomers.[6] | Increased analysis time.[8] |
| Carrier Gas Flow Rate | Adjust to the optimal linear velocity for the carrier gas used. | Sharper peaks (higher efficiency), which improves resolution.[5] | Sub-optimal flow rates can significantly decrease resolution. |
| Column Length | Increase column length (e.g., from 30 m to 60 m).[8] | Increased number of theoretical plates, leading to better resolution.[12] | Longer analysis time and higher cost.[8] |
| Column Internal Diameter (ID) | Decrease the internal diameter (e.g., from 0.25 mm to 0.18 mm). | Higher efficiency and improved resolution.[13] | Lower sample capacity and higher backpressure.[8] |
Data Presentation: GC Column Selection for Alkane Isomers
The choice of stationary phase is the most powerful tool for manipulating selectivity.
| Stationary Phase Type | Common Composition | Separation Principle | Use Case for Undecane Isomers |
| Non-Polar | 100% Dimethylpolysiloxane | Boiling point.[7] | Good starting point for general alkane analysis.[8] |
| Low-Polarity | 5% Phenyl-95% Dimethylpolysiloxane | Primarily boiling point with some shape selectivity.[7] | Often provides slightly different selectivity than 100% dimethylpolysiloxane.[8] |
| Intermediate Polarity | 50% Phenyl-50% Dimethylpolysiloxane | Increased shape selectivity due to π-π interactions. | May resolve isomers with different degrees of branching. |
| Polar / Specialized | Liquid Crystalline Phases | Molecular shape (length-to-breadth ratio).[1] | Highly effective for separating geometric and positional isomers that are unresolved on standard columns.[1][2] |
| Chiral | Cyclodextrin Derivatives | Enantioselective interactions.[1][13] | Necessary for separating chiral undecane isomers (enantiomers).[1] |
Experimental Protocols
Protocol 1: Standard GC-MS Method for Undecane Isomer Analysis
This protocol provides a robust starting point for the analysis of undecane isomers.
-
Sample Preparation :
-
Accurately dissolve the sample containing undecane isomers in a high-purity volatile solvent (e.g., hexane (B92381) or pentane) to a final concentration of approximately 1-10 µg/mL.[7]
-
If the sample contains particulates, filter it through a 0.45 µm syringe filter before injection.[1]
-
-
Instrumentation and Conditions :
-
GC System : Agilent 8890 GC with 5977B MS or equivalent.
-
Column : Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (a good general-purpose column).[8]
-
Injector : Split/Splitless, operated in split mode.
-
Injector Temperature : 250°C.
-
Split Ratio : 50:1.
-
Injection Volume : 1 µL.
-
Carrier Gas : Helium, constant flow at 1.2 mL/min.
-
Oven Program :
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 3°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
MS Transfer Line : 280°C.
-
Ion Source Temperature : 230°C.
-
Mass Range : Scan from m/z 40 to 450.
-
-
Data Analysis :
-
Integrate the peaks corresponding to undecane isomers.
-
Examine the mass spectrum of any overlapping peaks to identify unique fragment ions that can aid in identification or deconvolution.[12]
-
Protocol 2: Advanced GCxGC-TOFMS Method for Complex Hydrocarbon Analysis
For highly complex samples where standard GC is insufficient, GCxGC provides superior separation.
Caption: Simplified experimental workflow for GCxGC analysis.
-
Instrumentation and Conditions :
-
System : LECO Pegasus® BT 4D GCxGC-TOFMS or equivalent.
-
1st Dimension Column (¹D) : Rtx-5, 30 m x 0.25 mm ID, 0.25 µm film (non-polar).[14]
-
2nd Dimension Column (²D) : Rtx-Wax, 1.2 m x 0.1 mm ID, 0.1 µm film (polar).[14]
-
Carrier Gas : Helium, corrected constant flow at 1.5 mL/min.
-
Injector Temperature : 280°C.
-
¹D Oven Program :
-
Initial temperature: 40°C, hold for 1 minute.
-
Ramp: 2°C/min to 240°C.[14]
-
-
²D Oven Program : The secondary oven is typically offset 5-15°C higher than the primary oven.
-
Modulation Period : 5 seconds.[14]
-
Detector (TOF-MS) :
-
-
Data Analysis :
References
- 1. benchchem.com [benchchem.com]
- 2. vurup.sk [vurup.sk]
- 3. benchchem.com [benchchem.com]
- 4. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. mosh-moah.de [mosh-moah.de]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. gcms.cz [gcms.cz]
Technical Support Center: Improving Catalyst Solubility in Alkane Solvents
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to dissolving catalysts in alkane solvents.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving catalysts and alkane solvents.
Issue 1: Catalyst Fails to Dissolve in an Alkane Solvent
-
Question: My catalyst is not dissolving in my chosen alkane solvent (e.g., hexane, heptane, octane). What are the initial steps I should take?
-
Answer:
-
Verify "Like Dissolves Like": Alkanes are non-polar solvents. Catalysts with significant polar functionalities will have inherently low solubility.[1] Review the structure of your catalyst to assess its polarity.
-
Increase Temperature: Gently warming the mixture can increase the solubility of the catalyst. Proceed with caution and in small increments, being mindful of the thermal stability of your catalyst and reactants.[2]
-
Increase Agitation: Ensure vigorous stirring or sonication to aid the dissolution process by breaking down agglomerates and increasing the surface area of the catalyst in contact with the solvent.
-
Check for Impurities: Impurities in the solvent or on the surface of the catalyst can hinder dissolution. Ensure you are using high-purity, anhydrous solvents.
-
Issue 2: Catalyst Precipitates Out of Solution During the Reaction
-
Question: My catalyst initially dissolved but precipitated out as the reaction proceeded or upon cooling. How can I prevent this?
-
Answer:
-
Supersaturation: The initial dissolution might have created a supersaturated solution. The concentration of the catalyst may be too high for the given conditions. Consider reducing the catalyst loading if the reaction kinetics allow.
-
Temperature Changes: If the reaction is cooled, the solubility of the catalyst will decrease, potentially leading to precipitation. If possible, maintain a constant, slightly elevated temperature throughout the reaction.
-
Reaction Byproducts: A byproduct of the reaction could be changing the polarity of the solvent mixture, causing the catalyst to precipitate. Analyze the reaction mixture to identify any new species.
-
Co-solvent Addition: Introducing a small amount of a co-solvent that is miscible with the alkane but has a higher dissolving power for the catalyst can help maintain its solubility.[2][3]
-
Issue 3: Low or No Catalytic Activity Despite Apparent Dissolution
-
Question: My catalyst appears to be dissolved, but I am observing little to no reaction. What could be the cause?
-
Answer:
-
Catalyst Deactivation: The solvent, though appearing inert, might be interacting with and deactivating the catalyst. Trace impurities like water or peroxides in the alkane solvent can poison the catalyst.[4]
-
Formation of Inactive Aggregates: The catalyst may be forming very fine, colloidal suspensions that appear as a solution but are not truly dissolved at the molecular level, leading to reduced activity.
-
Mass Transfer Limitations: In heterogeneous or biphasic reactions, even with a dissolved catalyst, poor mixing can limit the interaction between the catalyst and the reactants.[5]
-
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to dissolve many common catalysts in alkane solvents?
A1: Many organometallic catalysts, particularly those with polar ligands or metal centers, have a molecular structure that is not compatible with the non-polar nature of alkane solvents. The principle of "like dissolves like" governs solubility, and the weak van der Waals forces of alkanes are often insufficient to overcome the intermolecular forces within the catalyst's crystal lattice.[1]
Q2: How do I choose an appropriate co-solvent to improve catalyst solubility in an alkane?
A2: When selecting a co-solvent, consider the following:
-
Miscibility: The co-solvent must be fully miscible with your alkane solvent.
-
Solvating Power: It should have a higher affinity for your catalyst. Ethers like tetrahydrofuran (B95107) (THF) or aromatic solvents like toluene (B28343) are often effective choices for non-polar systems.[2]
-
Inertness: The co-solvent should not react with your catalyst or any components of your reaction mixture.
-
Volatility: Consider the boiling point of the co-solvent and how it might affect your reaction conditions and subsequent workup.
Q3: Can modifying the catalyst itself improve its solubility in alkanes?
A3: Yes, catalyst modification is a powerful strategy. One common approach is "fluorous tagging," where perfluoroalkyl chains are attached to the catalyst's ligands. These "fluorous ponytails" increase the catalyst's affinity for fluorous solvents, which are often miscible with alkanes, or can in some cases directly improve solubility in the alkane itself.[6]
Q4: What is micronization, and how can it help with catalyst solubility?
A4: Micronization is the process of reducing the average diameter of a solid material's particles.[7] For heterogeneous catalysts that are used as a suspension in an alkane solvent, reducing the particle size through techniques like jet milling or ball milling increases the surface area available for the reaction, which can enhance the reaction rate even if the catalyst is not fully dissolved.[7]
Q5: My reaction is sensitive to polar solvents. Are there any non-polar co-solvents I can use?
A5: Yes, if your system is highly sensitive to polar additives, you can consider using another non-polar solvent with slightly different properties as a co-solvent. For example, if your primary solvent is hexane, adding a small amount of cyclohexane (B81311) or toluene might improve solubility without significantly increasing the polarity of the medium.
Data Presentation
The solubility of catalysts in alkane solvents is often low and not always well-documented in quantitative terms. The following table provides a qualitative and quantitative overview of the solubility for some common catalysts.
| Catalyst | Common Alkane Solvents (Hexane, Heptane, Octane) | Other Relevant Solvents | Quantitative Data (approx.) |
| Wilkinson's Catalyst (RhCl(PPh₃)₃) | Virtually Insoluble | Soluble in benzene (B151609), toluene, THF, and chlorinated solvents (e.g., dichloromethane).[8] | In benzene/toluene: ~2 g/L. In chloroform/dichloromethane: ~20 g/L.[8] |
| Grubbs Catalysts (1st & 2nd Gen) | Generally soluble, but varies with ligands. | Compatible with a wide range of organic solvents, including chlorinated solvents and ethers.[9] | Specific quantitative data in pure alkanes is not readily available, but they are commonly used in non-polar hydrocarbon solvents. |
| Buchwald-Hartwig Catalysts (Palladium-based) | Solubility is highly dependent on the specific ligands used. Some precatalysts are designed for improved solubility.[10] | Often used in ethereal solvents like THF and dioxane, or aromatic solvents like toluene.[11][12] | G3 and G4 Buchwald precatalysts are noted for good solubility, which can allow for lower catalyst loadings.[10] |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Insoluble | Soluble in benzene and toluene.[13] | In benzene: ~5 g/100mL.[8] |
| Adams' Catalyst (PtO₂) | Insoluble (used as a heterogeneous catalyst) | Insoluble in water, alcohol, and acid.[14][15] | Not applicable as it is used as a solid suspension. |
Experimental Protocols
Protocol 1: Improving Catalyst Solubility via Fluorous Tagging of a Phosphine (B1218219) Ligand
This protocol provides a general guideline for the synthesis of a perfluoroalkyl-substituted phosphine oxide, which can be a precursor to a fluorous phosphine ligand. This example is based on a palladium-catalyzed cross-coupling reaction.[16]
Materials:
-
Diphenylphosphine (B32561) stannane (B1208499) (n-Bu₃SnPPh₂)
-
Perfluoroalkyl iodide (e.g., C₆F₁₃I)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous and degassed solvent (e.g., toluene)
-
Oxidizing agent (e.g., hydrogen peroxide)
-
Standard laboratory glassware for air-sensitive synthesis (Schlenk line, cannulas, etc.)
Methodology:
-
In-situ Generation of Stannane: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), generate the diphenylphosphine stannane by reacting the diphenylphosphide anion with n-Bu₃SnCl.
-
Catalyst and Reagent Addition: To the flask containing the in-situ generated stannane, add the palladium catalyst (e.g., 2-5 mol%).
-
Coupling Reaction: Add the perfluoroalkyl iodide to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating and monitor its progress by ³¹P NMR spectroscopy.
-
Oxidation: Upon completion of the coupling reaction, carefully add an oxidizing agent (e.g., H₂O₂) to convert the fluorous phosphine to the more stable phosphine oxide for easier handling and purification.
-
Purification: Purify the resulting perfluoroalkyl-substituted phosphine oxide using column chromatography.
-
Reduction (Optional): The purified phosphine oxide can be reduced back to the phosphine using a suitable reducing agent (e.g., silanes) for use as a ligand in catalysis.
Protocol 2: Particle Size Reduction of a Solid Catalyst via Jet Milling (Laboratory Scale)
This protocol outlines the general steps for operating a laboratory-scale jet mill to reduce the particle size of a solid catalyst, thereby increasing its surface area.[7][9]
Materials and Equipment:
-
Solid catalyst powder
-
Laboratory-scale jet mill
-
High-pressure gas source (e.g., compressed air or nitrogen)
-
Particle size analyzer
Methodology:
-
System Preparation: Ensure the jet mill and all its components are clean and dry to prevent contamination.
-
Parameter Setting: Based on the catalyst's properties (e.g., hardness, density) and the desired final particle size, set the initial operating parameters:
-
Grinding Pressure: This affects the collision energy of the particles. Higher pressure generally results in smaller particles.[16]
-
Feed Rate: The rate at which the catalyst is introduced into the mill. A lower feed rate allows for more particle-particle collisions and finer grinding.
-
Classifier Wheel Speed (if applicable): In mills with an internal classifier, a higher speed will result in a finer output.[16]
-
-
Operation:
-
Start the gas flow to the mill to create the grinding vortex.
-
Begin feeding the catalyst powder into the mill at the predetermined rate.
-
Monitor the system for any signs of clogging or unusual operation.
-
-
Collection: The micronized catalyst is collected in a cyclone or filter bag.
-
Particle Size Analysis: Analyze the particle size distribution of the collected sample using a particle size analyzer to confirm that the desired size reduction has been achieved.
-
Optimization: Adjust the operating parameters as needed to achieve the target particle size and distribution. For example, if the particles are too large, you can increase the grinding pressure or decrease the feed rate.[16]
Mandatory Visualization
Caption: A decision tree for troubleshooting catalyst insolubility in alkane solvents.
Caption: An experimental workflow for improving catalyst solubility in alkane solvents.
References
- 1. cdnbbsr.s3waas.gov.in [cdnbbsr.s3waas.gov.in]
- 2. researchgate.net [researchgate.net]
- 3. Selective Alkane Hydroxylation in a Fluorous Solvent System Catalyzed by a Fluorocarbon-Soluble Transition-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of the operating conditions of a lab scale Aljet mill using lactose and sucrose: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrakis(triphenylphosphine)palladium(0) [chemeurope.com]
- 8. Jet mill working principle [jetmillmfg.com]
- 9. Tetrakis(triphenylphosphin)palladium(0) - Palladium-tetrakis(triphenylphosphin), Pd(PPh3)4 [sigmaaldrich.com]
- 10. open.library.ubc.ca [open.library.ubc.ca]
- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 12. Experienced supplier of Pd(PPh3)4,Tetrakis(triphenylphosphine)palladium,14221-01-3 [riyngroup.com]
- 13. Adams' catalyst - Wikipedia [en.wikipedia.org]
- 14. Platinum dioxide | 1314-15-4 [chemicalbook.com]
- 15. jet-mills.com [jet-mills.com]
- 16. epic-powder.com [epic-powder.com]
Techniques for scaling up the synthesis of 3,5-Diethylheptane
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis and scale-up of 3,5-Diethylheptane.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a branched alkane with the chemical formula C11H24.[1][2] It is a colorless liquid with a boiling point of approximately 179°C and a density of about 0.7549 g/mL.[1]
Q2: What are the primary synthesis routes for this compound?
A2: While specific literature on the scaled-up synthesis of this compound is not abundant, two common strategies for forming the necessary carbon-carbon bonds are applicable: the Grignard reaction and Wurtz-type coupling reactions.
Q3: What are the main challenges in scaling up the synthesis of alkanes like this compound?
A3: Scaling up alkane synthesis presents several challenges, including managing reaction exothermicity, ensuring efficient mixing, preventing side reactions, and purifying the final product from structurally similar byproducts.[3][4] For Grignard reactions, maintaining anhydrous conditions is critical, as the reagent reacts with water.[5][6] For Wurtz reactions, controlling the formation of undesired coupling products and alkenes from elimination reactions can be difficult.[7][8]
Q4: How can the purity of this compound be determined?
A4: The purity of this compound can be assessed using techniques such as Gas Chromatography (GC) to identify and quantify volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify any isomeric or other non-volatile impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Method 1: Grignard Reaction Troubleshooting
Q1: My Grignard reaction is not initiating. What could be the cause?
A1: The most common reason for a Grignard reaction failing to start is the presence of moisture, which quenches the Grignard reagent.[5][6] Ensure all glassware is oven-dried, and all solvents and reagents are anhydrous. The surface of the magnesium turnings may also be coated with an oxide layer.[5] Try adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium surface.
Q2: The yield of my Grignard reaction is low, and I have a significant amount of a shorter alkane byproduct. Why is this happening?
A2: This suggests that the Grignard reagent is acting as a base and deprotonating a species in the reaction mixture rather than acting as a nucleophile. This can happen if your starting alkyl halide is prone to elimination reactions or if there are acidic protons present. Ensure your starting materials are pure and that the reaction temperature is controlled to minimize side reactions.
Q3: During scale-up, I'm observing a significant exotherm that is difficult to control. What can I do?
A3: Exothermic reactions are a major challenge during scale-up due to the decrease in the surface-area-to-volume ratio, which hinders heat dissipation.[4] To manage this, add the electrophile (e.g., an alkyl halide) to the Grignard reagent slowly and at a controlled rate. Use a jacketed reactor with a reliable cooling system. Consider diluting the reaction mixture, although this may increase reaction time and solvent cost.
Method 2: Wurtz Reaction Troubleshooting
Q1: My Wurtz reaction produced a mixture of alkanes that are difficult to separate. How can I improve the selectivity?
A1: The Wurtz reaction is notorious for producing a mixture of products when coupling two different alkyl halides.[7][9] To synthesize a symmetrical alkane, you should use two equivalents of the same alkyl halide. For an unsymmetrical alkane like this compound, a Wurtz reaction is generally not the preferred method due to the formation of multiple products (R-R, R'-R', and R-R') that are often difficult to separate.[7] If this method must be used, consider using a large excess of one of the alkyl halides to favor the formation of the desired product, though this is often not economical.
Q2: I am observing a significant amount of an alkene byproduct in my Wurtz reaction. What is the cause and how can I minimize it?
A2: Alkene formation is a common side reaction in Wurtz couplings, especially with bulky alkyl halides, due to elimination reactions.[7] The reaction conditions, such as temperature and the nature of the alkyl halide, can influence the extent of elimination. Try running the reaction at a lower temperature.
Experimental Protocols
Method 1: Grignard Synthesis of this compound
This protocol describes the synthesis of 3,5-diethylheptan-4-ol followed by its reduction to this compound.
Step 1: Synthesis of 3,5-diethylheptan-4-ol
-
Preparation: All glassware must be thoroughly dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen or argon.
-
Grignard Reagent Formation: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add anhydrous diethyl ether to cover the magnesium.
-
Add a solution of 3-bromopentane (B47287) in anhydrous diethyl ether dropwise from the dropping funnel to the magnesium suspension. The reaction should initiate, indicated by bubbling and a gentle reflux. If the reaction does not start, add a small crystal of iodine.
-
Once the reaction has started, add the remaining 3-bromopentane solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Reaction with Ester: Cool the Grignard reagent to 0°C in an ice bath. Add a solution of ethyl formate (B1220265) in anhydrous diethyl ether dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Work-up: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 3,5-diethylheptan-4-ol.
Step 2: Reduction to this compound
-
The crude 3,5-diethylheptan-4-ol can be reduced to this compound using a standard Wolff-Kishner or Clemmensen reduction. For the Wolff-Kishner reduction, the alcohol is first oxidized to the corresponding ketone (3,5-diethylheptan-4-one) using a standard oxidizing agent like PCC or a Swern oxidation.
-
The resulting ketone is then heated with hydrazine (B178648) hydrate (B1144303) and a strong base like potassium hydroxide (B78521) in a high-boiling solvent such as ethylene (B1197577) glycol.
-
After the reaction is complete, the mixture is cooled, diluted with water, and the product is extracted with a low-boiling hydrocarbon solvent like pentane.
-
The organic layer is washed with water, dried, and the solvent is removed by distillation. The resulting crude this compound is then purified by fractional distillation.
Method 2: Wurtz-type Coupling for this compound
Note: This method is likely to produce a mixture of products and is less ideal for producing a pure sample of the unsymmetrical this compound.
-
Preparation: As with the Grignard reaction, all glassware must be dry, and the reaction should be conducted under an inert atmosphere.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place finely cut sodium metal in an inert solvent like dry diethyl ether or tetrahydrofuran (B95107) (THF).[7][8]
-
Reactant Addition: A mixture of 3-bromopentane and 4-bromoheptane (B1329381) in the chosen dry solvent is added dropwise to the sodium suspension with vigorous stirring.
-
Reaction and Work-up: The reaction is typically exothermic and may require cooling to control the rate. After the addition is complete, the mixture is refluxed for several hours.
-
After cooling, the excess sodium is carefully quenched by the slow addition of ethanol. Water is then added to dissolve the sodium bromide salt.
-
The organic layer is separated, washed with water, dried over a suitable drying agent, and the solvent is removed.
-
Purification: The resulting mixture of alkanes (pentane, heptane, this compound, and others) must be carefully separated by fractional distillation.
Quantitative Data Summary
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Production Scale (1 kg) |
| Grignard Method Yield | 65-75% | 55-65% | 50-60% |
| Wurtz Method Yield | 15-25% (of desired product) | 10-20% (of desired product) | 5-15% (of desired product) |
| Purity (Post-Purification) | >98% | >98% | >97% |
| Reaction Time (Grignard) | 4-6 hours | 6-8 hours | 8-12 hours |
| Reaction Time (Wurtz) | 3-5 hours | 5-7 hours | 6-10 hours |
Note: The yield data for the Wurtz method specifically refers to the isolated yield of the desired this compound from the product mixture. The overall yield of all alkanes will be higher.
Visualizations
Caption: Synthesis of this compound via a Grignard reaction pathway.
Caption: Wurtz-type coupling approach for this compound synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. This compound [chemicalbook.com]
- 2. This compound | C11H24 | CID 22089115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 4. benchchem.com [benchchem.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. adichemistry.com [adichemistry.com]
- 8. Wurtz Reaction | ChemTalk [chemistrytalk.org]
- 9. Wurtz Reaction [organic-chemistry.org]
Technical Support Center: Stability and Oxidation of Branched Alkanes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of branched alkanes under oxidative stress.
Frequently Asked Questions (FAQs)
Q1: Why are branched alkanes generally more stable than their straight-chain isomers?
A1: Branched alkanes exhibit greater stability than their linear counterparts primarily due to structural and electronic factors. Increased branching leads to a more compact molecular structure with a lower surface area, which reduces the strength of intermolecular van der Waals forces. This compactness also results in a more stable electronic structure, leading to a lower overall energy state. The stability of alkane isomers can be compared by their heats of combustion; more stable isomers release less heat when burned.
Q2: How does the structure of branched alkanes affect their reactivity under oxidative stress?
A2: The structure of branched alkanes introduces tertiary carbon-hydrogen bonds, which are generally weaker and more susceptible to hydrogen abstraction by radicals compared to primary and secondary C-H bonds found in linear alkanes. This can lead to different oxidation initiation sites. However, studies have shown that branched alkanes may react faster in the initial stages of low-temperature oxidation but have slower reaction rates at later stages as the temperature increases, when compared to their linear counterparts.
Q3: What are the primary products of branched alkane oxidation?
A3: The oxidation of branched alkanes typically yields a different profile of products compared to linear alkanes. Under low-temperature conditions, branched alkanes tend to form more compounds with C-O bonds, such as alcohols and ethers. In biological systems, enzymatic oxidation, for instance by Cytochrome P450 monooxygenases, hydroxylates alkanes to produce alcohols as the initial product. These alcohols can be further metabolized into other compounds like aldehydes, ketones, and fatty acids.
Q4: What is the role of Cytochrome P450 enzymes in the oxidation of branched alkanes?
A4: Cytochrome P450 (CYP) enzymes are a crucial class of heme-containing monooxygenases that catalyze the oxidation of a wide variety of substrates, including alkanes. In the context of branched alkanes, specific families like CYP153 are known to act as alkane hydroxylases, initiating metabolism by introducing a hydroxyl group to the alkane chain. This enzymatic action is the first step in converting inert alkanes into more biologically active molecules. The process involves the activation of molecular oxygen and the transfer of an oxygen atom to the substrate. Both AlkB and P450 systems can be present and active in some bacteria for alkane degradation.
Troubleshooting Guides
Issue 1: My branched alkane sample is degrading faster/slower than expected in my cell-free oxidation assay.
-
Possible Cause A: Reaction Temperature.
-
Troubleshooting: The oxidation rate of branched alkanes is highly temperature-dependent. Compared to linear alkanes, they may react faster at the initial, lower-temperature stages but slower as the temperature rises. Verify and stabilize your incubation temperature. Consider running a temperature gradient experiment to determine the optimal temperature for your specific alkane and oxidation system.
-
-
Possible Cause B: Initiator Concentration.
-
Troubleshooting: The concentration of the radical initiator (e.g., AAPH, hydrogen peroxide) is critical. Too high a concentration can lead to extremely rapid, non-specific oxidation, while too low a concentration may not initiate the reaction effectively. Titrate your initiator to find a concentration that yields a measurable and reproducible oxidation rate.
-
-
Possible Cause C: Oxygen Availability.
-
Troubleshooting: Oxidative reactions are dependent on the presence of molecular oxygen. Ensure your reaction buffer is adequately aerated or consider performing the assay under a controlled oxygen atmosphere. Conversely, if you suspect anaerobic degradation pathways are interfering, sparge your system with an inert gas like nitrogen or argon.
-
Issue 2: I am seeing a complex and unidentifiable mixture of products in my GC-MS analysis.
-
Possible Cause A: Non-specific Oxidation.
-
Troubleshooting: High concentrations of reactive oxygen species (ROS) can lead to a wide array of oxidation products, including hydroperoxides, alcohols, ketones, and fragmentation products. Try reducing the concentration of your oxidizing agent or the duration of the experiment to favor the formation of primary oxidation products.
-
-
Possible Cause B: Sample Preparation Artifacts.
-
Troubleshooting: The derivatization steps required for GC-MS analysis can sometimes introduce artifacts. Run a control sample of your unoxidized branched alkane through the entire sample preparation and analysis workflow to identify any peaks that are not related to oxidation. Consider using an alternative analytical method like HPLC-MS, which may not require derivatization.
-
-
Possible Cause C: Co-elution of Isomers.
-
Troubleshooting: Branched alkanes and their various oxidized isomers can have similar retention times. Optimize your GC temperature program (e.g., use a slower ramp rate) to improve peak separation. Using a higher resolution capillary column can also enhance separation. Two-dimensional GC (GCxGC) is a powerful technique for resolving complex mixtures.
-
Issue 3: I am unable to detect any oxidation of my branched alkane substrate.
-
Possible Cause A: Substrate Stability.
-
Troubleshooting: Branched alkanes are inherently quite stable. Your experimental conditions may not be sufficiently potent to initiate oxidation. Increase the temperature or the concentration of your pro-oxidant. However, be mindful that overly harsh conditions can lead to non-specific degradation (see Issue 2).
-
-
Possible Cause B: Inactive Enzyme (for enzymatic assays).
-
Troubleshooting: If you are using an enzyme like Cytochrome P450, its activity is paramount. Confirm enzyme activity with a known positive control substrate. Ensure that all necessary co-factors (e.g., NADPH) and helper proteins (e.g., ferredoxin) are present in the correct concentrations.
-
-
Possible Cause C: Insufficient Analytical Sensitivity.
-
Troubleshooting: The extent of oxidation may be below the detection limit of your instrument. Concentrate your sample before analysis. Check the sensitivity of your detector and consider using a more sensitive technique. For instance, methods for detecting secondary oxidation products like malondialdehyde (MDA) via a TBARS assay can be very sensitive for assessing lipid peroxidation.
-
Data Presentation
Table 1: Heats of Combustion for Pentane Isomers (C₅H₁₂)
This table illustrates how branching affects the thermodynamic stability of alkanes. A lower heat of combustion indicates greater stability, as less energy is stored in the molecule's bonds.
| Isomer | Structure | Heat of Combustion (kJ/mol) | Relative Stability |
| n-Pentane | CH₃(CH₂)₃CH₃ | -3272 | Least Stable |
| 2,2-Dimethylpropane (Neopentane) | C(CH₃)₄ | -3251 | Most Stable |
Data sourced from OpenOChem Learn.
Experimental Protocols
Protocol 1: General Procedure for In Vitro Oxidation of Branched Alkanes
-
Preparation of Reaction Mixture:
-
Prepare a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
-
Disperse the branched alkane substrate in the buffer. Due to the low solubility of alkanes, a co-solvent (e.g., DMSO) or emulsifying agent may be necessary. Prepare a stock solution of the alkane.
-
Add the alkane stock solution to the buffer to achieve the desired final concentration.
-
-
Initiation of Oxidation:
-
Induce oxidation by adding a pro-oxidant. This can be a free radical generator like 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH) or a system that generates hydroxyl radicals (e.g., Fenton reagent: Fe²⁺ + H₂O₂).
-
For enzymatic studies, add the active enzyme (e.g., a Cytochrome P450 isoform) along with its required co-factors (e.g., NADPH).
-
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period. The vessel should be agitated to ensure mixing. Time points should be taken to monitor the reaction progress.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding a quenching agent, such as an antioxidant (e.g., butylated hydroxytoluene, BHT) or by flash-freezing in liquid nitrogen.
-
Extract the organic components from the aqueous phase using a suitable solvent (e.g., hexane, ethyl acetate).
-
-
Analysis:
-
Dry the organic extract (e.g., over anhydrous sodium sulfate) and concentrate it under a gentle stream of nitrogen.
-
Analyze the products using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC-MS) to identify and quantify the oxidation products.
-
Protocol 2: Analysis of Oxidation Products by GC-MS
-
Sample Derivatization (if necessary):
-
To improve the volatility and thermal stability of polar oxidation products like alcohols and carboxylic acids, they often require derivatization. A common method is silylation, using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Evaporate the extracted sample to dryness. Add the silylating agent and a solvent (e.g., pyridine), and heat at 60-70°C for 30-60 minutes.
-
-
GC-MS Injection:
-
Inject an aliquot (e.g., 1 µL) of the derivatized or underivatized sample into the GC-MS system.
-
-
Chromatographic Separation:
-
Use a suitable capillary column (e.g., a non-polar DB-5ms or a mid-polar DB-17ms).
-
Program the oven temperature with a gradient to separate compounds based on their boiling points and polarity. A typical program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 300°C.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in electron ionization (EI) mode.
-
Scan a mass range (e.g., m/z 40-6
-
Technical Support Center: Enhancing Fractional Distillation Efficiency for Alkane Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fractional distillation of alkane isomers.
Troubleshooting Guides
Issue: Poor Separation of Isomers
Q1: Why am I getting poor separation between alkane isomers with very close boiling points?
A1: The separation of alkane isomers by fractional distillation can be challenging due to their similar chemical properties and small differences in boiling points.[1] Several factors can contribute to poor separation:
-
Insufficient Number of Theoretical Plates: For isomers with close boiling points, a high number of theoretical plates is required to achieve good separation.[1] Your column may be too short or the packing material may not be efficient enough for the specific separation.
-
Incorrect Reflux Ratio: An inappropriate reflux ratio can lead to either flooding or insufficient separation.[2] A higher reflux ratio generally improves separation but increases the time and energy required for the distillation.[3][4]
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Column Flooding: This occurs when excess liquid builds up in the column, obstructing vapor flow and reducing separation efficiency.[5][6] It can be caused by an excessive boil-up rate, a high feed rate, or too high a reflux ratio.[2][6]
-
Weeping: This happens when the vapor flow is too low to hold the liquid on the trays, causing liquid to leak through the perforations.[1][7][8] This leads to reduced vapor-liquid contact and poor separation.
-
Entrainment: High vapor velocity can cause liquid droplets to be carried upwards with the vapor, contaminating the distillate and reducing separation efficiency.[5]
-
Improper Insulation: Heat loss from the distillation column can disrupt the temperature gradient necessary for efficient fractionation.[9]
Q2: How can I improve the separation efficiency of my fractional distillation?
A2: To enhance the separation of alkane isomers, consider the following adjustments:
-
Increase the Number of Theoretical Plates: You can achieve this by using a longer distillation column or by using a more efficient packing material with a lower Height Equivalent to a Theoretical Plate (HETP).[9][10]
-
Optimize the Reflux Ratio: A higher reflux ratio generally leads to better separation.[4][11] However, an excessively high ratio can lead to flooding.[2] The optimal reflux ratio is a balance between separation efficiency and distillation time/energy consumption.
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Select Appropriate Packing Material: The choice of column packing significantly impacts separation efficiency. Structured packings often have a lower HETP compared to random packings, providing better separation for a given column height.[9]
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Ensure Proper Insulation: Insulating the distillation column, for instance with glass wool or aluminum foil, minimizes heat loss and helps maintain the necessary temperature gradient for effective separation.[9][12]
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Control the Heating Rate: A slow and steady heating rate is crucial.[10] Rapid heating can cause both components to vaporize and travel to the condenser together, resulting in poor separation.[10]
Issue: Column Operational Problems
Q3: My distillation column is flooding. What are the causes and how can I fix it?
A3: Flooding occurs when the liquid flow rate in the column is excessive, causing it to accumulate on the trays or packing.[2][6] This leads to a sharp increase in pressure drop and a significant decrease in separation efficiency.[1]
Causes of Flooding:
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Excessive Vapor or Liquid Flow Rates: Pushing the column beyond its design capacity by having too high a feed rate or boil-up rate.[2][5]
-
High Reflux Ratio: An excessively high reflux ratio can lead to an accumulation of liquid in the column.[2]
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Damaged or Poorly Designed Trays/Packing: Damaged or improperly spaced trays can impede liquid flow.[2][5]
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System Pressure: High system pressure can restrict vapor flow, leading to liquid buildup.[6]
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Fouling: Accumulation of deposits on trays or packing can obstruct flow paths.[5]
Solutions to Flooding:
-
Reduce the Feed Rate or Heat Input: This will decrease the vapor and liquid loads in the column.[2][6]
-
Adjust the Reflux Ratio: Lowering the reflux ratio can alleviate liquid accumulation.[2]
-
Monitor Differential Pressure: A sharp increase in differential pressure is a key indicator of flooding.[2]
-
Inspect and Clean Column Internals: Regularly inspect and clean trays and packing to ensure they are not damaged or fouled.[5]
Q4: What is "weeping" in a distillation column and how can I prevent it?
A4: Weeping is a phenomenon where liquid leaks through the perforations in the distillation trays instead of flowing across them.[7][8] This occurs when the vapor velocity is too low to support the liquid on the tray.[1][8]
Causes of Weeping:
-
Low Vapor Velocity: Insufficient vapor flow is the primary cause of weeping.[1][8]
-
Incorrect Tray Design: Oversized perforations in the trays can contribute to weeping.[8]
-
Operating Below Design Capacity: Running the column at a lower throughput than it was designed for can lead to low vapor velocities.[2]
Solutions to Weeping:
-
Increase Vapor Flow: This can be achieved by increasing the heat input to the reboiler or increasing the feed rate.[2]
-
Modify Tray Design: If weeping is a persistent issue, the tray design may need to be modified with smaller perforations or the inclusion of valves to prevent leakage at low vapor rates.[7]
-
Increase the Reflux Rate: A higher reflux rate can increase the vapor flow through the trays and may help to prevent weeping.[10]
Frequently Asked Questions (FAQs)
Q5: What are the boiling points of common alkane isomers?
A5: The boiling points of alkane isomers are very close, which makes their separation by distillation challenging. As the degree of branching increases, the boiling point generally decreases.[13][14]
Table 1: Boiling Points of Pentane (B18724) Isomers
| Isomer | Boiling Point (°C) | Boiling Point (°F) | Boiling Point (K) |
| n-Pentane | 36.1[15] | 97.0 | 309.2 |
| Isopentane (2-Methylbutane) | 27.9[15] | 82.2 | 301.0 |
| Neopentane (2,2-Dimethylpropane) | 9.5 | 49.1 | 282.6 |
Table 2: Boiling Points of Hexane (B92381) Isomers
| Isomer | Boiling Point (°C) | Boiling Point (°F) |
| n-Hexane | 68.7[16] | 155.7 |
| 2-Methylpentane | 60.3[16] | 140.5 |
| 3-Methylpentane | 63.3[16] | 145.9 |
| 2,2-Dimethylbutane | 49.7[16] | 121.5 |
| 2,3-Dimethylbutane | 58.0[16] | 136.4 |
Table 3: Boiling Points of Heptane Isomers
| Isomer | Boiling Point (°C) |
| n-Heptane | 98.4[17] |
| 2-Methylhexane | ~93 |
| 3-Methylhexane | ~92 |
| 2,2-Dimethylpentane | ~79 |
| 2,3-Dimethylpentane | ~90 |
| 2,4-Dimethylpentane | ~80 |
| 3,3-Dimethylpentane | ~86 |
| 3-Ethylpentane | ~93 |
| 2,2,3-Trimethylbutane | 80.9[18] |
Q6: How does column packing affect separation efficiency?
A6: Column packing provides the surface area for the repeated vaporization and condensation cycles that are essential for fractional distillation. The efficiency of a packing material is often described by its Height Equivalent to a Theoretical Plate (HETP). A lower HETP value indicates a more efficient packing, meaning a shorter column height is required to achieve a certain degree of separation.[9] Structured packings generally offer a lower HETP and lower pressure drop compared to random packings like Raschig rings or Berl saddles.[9]
Table 4: Comparison of Distillation Column Packing
| Packing Type | Typical HETP | Pressure Drop | Characteristics |
| Random Packing | |||
| Raschig Rings | Higher | Higher | Simple, but less efficient. |
| Berl Saddles | Moderate | Moderate | Improved surface area over rings. |
| Pall Rings | Lower than Raschig Rings | Lower | Better efficiency and capacity. |
| Structured Packing | |||
| Wire Mesh/Gauze | Low (e.g., < 0.5 m)[9] | Very Low | High efficiency, suitable for vacuum distillation and difficult separations.[9] |
| Corrugated Sheet | Low | Low | Good balance of efficiency and capacity. |
Q7: When should I consider alternative distillation techniques like azeotropic or extractive distillation?
A7: When the boiling points of alkane isomers are extremely close, or if they form an azeotrope (a mixture with a constant boiling point), conventional fractional distillation may not be effective. In such cases, azeotropic or extractive distillation can be employed.
-
Azeotropic Distillation: This technique involves adding a third component, called an entrainer, to the mixture. The entrainer forms a new, lower-boiling azeotrope with one of the isomers, which can then be easily separated by distillation.[19] The entrainer is chosen based on its ability to alter the relative volatilities of the components.[20]
-
Extractive Distillation: In this method, a high-boiling, non-volatile solvent is introduced into the distillation column. This solvent selectively interacts with one of the isomers, increasing the relative volatility of the other and making the separation easier.[21] The selection of an appropriate solvent is critical for the success of this process.[21]
Experimental Protocols
Protocol 1: Fractional Distillation of Pentane Isomers
Objective: To separate a mixture of n-pentane, isopentane, and neopentane.
Materials:
-
Mixture of pentane isomers
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Stir bar or boiling chips
-
Insulating material (glass wool, aluminum foil)
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.
-
Place the pentane isomer mixture and a stir bar or boiling chips into the round-bottom flask.
-
Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[9]
-
Wrap the fractionating column and distillation head with insulation to minimize heat loss.[9][12]
-
Begin heating the mixture gently.[10]
-
Observe the condensation ring rising slowly up the column. If it stops rising, slightly increase the heating rate.[9]
-
Collect the first fraction, which will be enriched in the lowest boiling isomer (neopentane, b.p. 9.5 °C). The temperature should remain constant during the collection of each fraction.[9]
-
Once the temperature begins to rise, change the receiving flask to collect the second fraction (isopentane, b.p. 27.9 °C).
-
After the second fraction is collected and the temperature rises again, change the receiving flask to collect the final fraction (n-pentane, b.p. 36.1 °C).
-
Analyze the purity of each fraction using a suitable analytical technique, such as gas chromatography.
Protocol 2: Azeotropic Distillation of n-Hexane and Cyclohexane
Objective: To separate a mixture of n-hexane and cyclohexane, which have very close boiling points, using an entrainer.
Materials:
-
Mixture of n-hexane and cyclohexane
-
Entrainer (e.g., acetone)
-
Fractional distillation apparatus as described in Protocol 1.
-
Dean-Stark trap or similar apparatus for separating immiscible liquids (if applicable).
Procedure:
-
Charge the distillation flask with the n-hexane/cyclohexane mixture and the selected entrainer.
-
Assemble the distillation apparatus.
-
Heat the mixture to its boiling point. The entrainer will form a minimum-boiling azeotrope with one of the components (in this case, n-hexane).
-
The vapor of the azeotrope will rise up the column and be collected as the distillate.
-
The other component (cyclohexane) will be left behind in the distillation flask.
-
The collected distillate (azeotrope) will need to be further processed to separate the entrainer from the n-hexane. This can often be achieved by a second distillation or by washing with a solvent in which one component is more soluble.
Protocol 3: Extractive Distillation of Alkane Isomers
Objective: To separate a mixture of close-boiling alkane isomers using a solvent to alter their relative volatilities.
Materials:
-
Mixture of alkane isomers (e.g., n-heptane and 2,4-dimethylpentane)
-
High-boiling solvent (e.g., N-methyl-2-pyrrolidone - NMP)
-
Two distillation columns (one for extractive distillation, one for solvent recovery)
-
Heating mantles, condensers, receiving flasks
Procedure:
-
Feed the alkane isomer mixture into the middle of the first distillation column (the extractive distillation column).
-
Introduce the solvent (NMP) near the top of the same column.
-
The solvent will flow down the column, selectively interacting with one of the isomers (n-heptane), thereby increasing the relative volatility of the other isomer (2,4-dimethylpentane).
-
The more volatile isomer (2,4-dimethylpentane) will be collected as the overhead product (distillate).
-
The mixture of the less volatile isomer (n-heptane) and the solvent will be collected from the bottom of the column.
-
This bottom mixture is then fed into a second distillation column (the solvent recovery column).
-
In the second column, the lower-boiling n-heptane is separated from the high-boiling solvent.
-
The purified n-heptane is collected as the distillate, and the solvent is recovered from the bottom and can be recycled back to the first column.
Visualizations
Caption: Troubleshooting logic for poor isomer separation.
Caption: Experimental workflow for fractional distillation.
Caption: Logic for selecting the appropriate distillation technique.
References
- 1. sutongtechnology.com [sutongtechnology.com]
- 2. Distillation Column Troubleshooting: Flooding/Foaming/Weeping Diagnosis [eureka.patsnap.com]
- 3. byjus.com [byjus.com]
- 4. ripublication.com [ripublication.com]
- 5. Distillation Column Flooding: Causes and Operating Parameter Adjustments [eureka.patsnap.com]
- 6. distilmate.com [distilmate.com]
- 7. Distillation Column Troubleshooting: Flooding, Weeping, And Tray Damage [eureka.patsnap.com]
- 8. google.com [google.com]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. m.youtube.com [m.youtube.com]
- 11. Troubleshooting Distillation Column Malfunctions: Expert Guide [shipandshore.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Boiling Points of Hexane Isomers [chemedx.org]
- 14. Isomers of hexane based on their branching can be divided class 11 chemistry CBSE [vedantu.com]
- 15. The Boiling Points of n-Pentane and Isopentane: An Analysis Introduction - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]
- 16. Hexane - Wikipedia [en.wikipedia.org]
- 17. Heptane | Fisher Scientific [fishersci.com]
- 18. 9 constitutional isomers of molecular formula C7H16 structural isomer formula names carbon chain isomers skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 19. chemicaltweak.com [chemicaltweak.com]
- 20. Selecting entrainers for azeotropic distillation - University of Nottingham Ningbo China [research.nottingham.edu.cn]
- 21. pure.mpg.de [pure.mpg.de]
Validation & Comparative
A Comparative Analysis of 3,5-Diethylheptane and n-Undecane for Scientific Applications
In the landscape of scientific research and drug development, the selection of appropriate solvents and standards is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed comparative analysis of the branched alkane 3,5-diethylheptane and the linear alkane n-undecane, both isomers of undecane (B72203) (C₁₁H₂₄). We will explore their physicochemical properties, potential performance in relevant applications, and provide illustrative experimental protocols.
Physicochemical Properties: A Tale of Two Structures
The fundamental differences in the physical properties of this compound and n-undecane arise from their distinct molecular structures. N-undecane is a straight-chain alkane, which allows for efficient packing of its molecules and stronger intermolecular van der Waals forces.[1] In contrast, the branching in this compound creates a more compact, spherical shape, reducing the surface area for intermolecular interactions.[1] This structural variance leads to notable differences in their boiling points, melting points, and densities, as summarized in the table below.
| Property | This compound | n-Undecane |
| Molecular Formula | C₁₁H₂₄ | C₁₁H₂₄ |
| Molecular Weight | 156.31 g/mol [2] | 156.31 g/mol [3] |
| Boiling Point | 179 - 180.3 °C[3][4] | 196 °C[3][5] |
| Melting Point | -57.06 °C (estimate)[4] | -26 °C[3][5] |
| Density | 0.7549 g/cm³[4] | 0.74 g/mL at 25 °C[3][5] |
| Refractive Index | 1.4227[4] | 1.417 (at 20°C)[3][5] |
| Viscosity | Not available | 1.098 mPa·s at 25 °C |
Performance in Scientific Applications: A Comparative Outlook
While direct comparative experimental studies between this compound and n-undecane are not extensively documented, their performance characteristics can be inferred from the general principles governing linear versus branched alkanes.
Solvent Properties:
The lower boiling point of this compound suggests it would be more volatile than n-undecane, which could be advantageous in applications requiring easy solvent removal. Conversely, the higher boiling point of n-undecane makes it a suitable choice for reactions requiring higher temperatures.[6] The non-polar nature of both compounds makes them effective solvents for other non-polar substances.[6] The choice between the two would depend on the specific temperature requirements and desired volatility for a given application.
Gas Chromatography:
In the field of gas chromatography (GC), n-alkanes like n-undecane serve as standard materials for the determination of retention indices.[7][8] The retention index is a normalized measure of a compound's elution time relative to a series of n-alkanes, aiding in compound identification.[9][10] Due to its branching, this compound would have a lower retention time and thus a lower retention index on a non-polar GC column compared to n-undecane.[11] This is because branched alkanes are more compact and have weaker interactions with the stationary phase.[11]
Experimental Protocols
To provide a practical context for the comparison of these two alkanes, we outline a general experimental protocol for their analysis using gas chromatography.
Gas Chromatography Analysis of this compound and n-Undecane
Objective: To determine and compare the retention times and retention indices of this compound and n-undecane.
Materials:
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a non-polar capillary column (e.g., DB-1 or equivalent).[12]
-
Helium or Nitrogen as carrier gas.[13]
-
This compound (high purity).
-
n-Undecane (high purity).[7]
-
A homologous series of n-alkanes (e.g., C8-C16) for retention index calculation.[9]
-
A suitable volatile solvent (e.g., hexane) for sample dilution.[14]
-
Autosampler vials and syringes.
Methodology:
-
Standard Preparation: Prepare individual solutions of this compound, n-undecane, and the n-alkane mixture in hexane (B92381) at a concentration of approximately 100 ppm.[14]
-
GC Instrument Setup:
-
Set the injector temperature to 250 °C.
-
Set the detector temperature to 280 °C.
-
Set the oven temperature program: initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
-
Set the carrier gas flow rate to 1 mL/min.[13]
-
-
Injection: Inject 1 µL of each prepared standard solution into the GC system.
-
Data Acquisition: Record the chromatograms and the retention time for each compound.
-
Retention Index Calculation: Using the retention times of the n-alkane series, calculate the Kovats retention index for both this compound and n-undecane using the following formula for temperature-programmed GC:
I = 100 [ n + ( tR(x) - tR(n) ) / ( tR(n+1) - tR(n) ) ]
Where:
-
I is the Kovats retention index.
-
n is the carbon number of the n-alkane eluting before the analyte.
-
tR(x) is the retention time of the analyte.
-
tR(n) is the retention time of the n-alkane with carbon number n.
-
tR(n+1) is the retention time of the n-alkane with carbon number n+1.[12]
-
Visualizing Experimental Workflows
To further clarify the experimental processes and logical relationships, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C11H24 | CID 22089115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1120-21-4 CAS MSDS (n-Hendecane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound [chemicalbook.com]
- 5. 十一烷 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Undecane | 1120-21-4 | TCI AMERICA [tcichemicals.com]
- 8. Chempendix - Retention Indexes [sites.google.com]
- 9. phytochemia.com [phytochemia.com]
- 10. agilent.com [agilent.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Gas Chromatographic Retention Data [webbook.nist.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. shimadzu.co.uk [shimadzu.co.uk]
Validating the Purity of Synthesized 3,5-Diethylheptane by NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the purity of synthesized 3,5-diethylheptane using Nuclear Magnetic Resonance (NMR) spectroscopy. We offer a comparative analysis of expected NMR data against potential impurities, detailed experimental protocols, and a logical workflow for efficient purity determination. This document is intended to assist researchers in confirming the successful synthesis and purification of this compound, a branched alkane that can serve as a non-polar solvent or a fragment in larger molecular scaffolds.
Predicted NMR Data for this compound
Due to the absence of a publicly available experimental spectrum for this compound, the following ¹H and ¹³C NMR data are predicted based on the known spectra of the structurally similar 3,5-dimethylheptane (B146769) and established NMR principles for alkanes. These tables provide a benchmark for comparison with experimentally acquired spectra.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ (1, 7) | ~ 0.9 | Triplet | 6H |
| CH₂ (2, 6) | ~ 1.2-1.4 | Multiplet | 4H |
| CH (3, 5) | ~ 1.4-1.6 | Multiplet | 2H |
| CH₂ (4) | ~ 1.1-1.3 | Multiplet | 2H |
| CH₂ (Ethyl) | ~ 1.2-1.4 | Multiplet | 4H |
| CH₃ (Ethyl) | ~ 0.9 | Triplet | 6H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |
| C1, C7 | ~ 14 |
| C2, C6 | ~ 23 |
| C3, C5 | ~ 40 |
| C4 | ~ 29 |
| Ethyl CH₂ | ~ 25 |
| Ethyl CH₃ | ~ 11 |
Experimental Protocol for NMR Purity Validation
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data for purity assessment.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). The solvent should be free of impurities that could interfere with the sample signals.
-
Add a known amount of an internal standard with a sharp, well-resolved signal that does not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene (B48636) or maleic acid) for quantitative analysis.
2. NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-10 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the protons of interest to ensure full relaxation for accurate integration.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 0-60 ppm for the aliphatic region.
-
Number of Scans: 512 or more to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 2-5 seconds.
-
3. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the internal standard.
-
Integrate the signals corresponding to this compound and any identified impurities.
-
Calculate the purity using the following formula for quantitative NMR (qNMR):
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
Comparison with Potential Impurities
The synthesis of this compound, likely proceeding through a Grignard reaction with a suitable ketone followed by reduction, can introduce specific impurities.
Common Impurities and Their Expected NMR Signatures:
-
Unreacted Starting Materials:
-
Ketone (e.g., 4-heptanone): Signals in the ¹H NMR spectrum around 2.4 ppm (α-protons) and a characteristic signal in the ¹³C NMR spectrum above 200 ppm for the carbonyl carbon.
-
Reducing Agent Residues: Depending on the agent used, these could introduce various signals.
-
-
Byproducts of the Grignard Reaction:
-
Tertiary Alcohol Intermediate (3,5-diethylheptan-3-ol): A broad singlet for the hydroxyl proton in the ¹H NMR spectrum and a carbon signal around 70-80 ppm in the ¹³C NMR for the carbon bearing the hydroxyl group.
-
Wurtz Coupling Products: Symmetrical alkanes formed from the coupling of the Grignard reagent's alkyl group. Their NMR signals would be in the alkane region but with different multiplicities and integrations.
-
-
Solvent Residues: Diethyl ether or THF used in the Grignard reaction may be present, showing characteristic signals (e.g., quartet at ~3.5 ppm and triplet at ~1.2 ppm for diethyl ether in the ¹H NMR).
Table 3: Comparison of Expected Product and Impurity NMR Signals
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| This compound | ~0.9-1.6 (complex multiplets and triplets) | ~11-40 |
| 4-Heptanone | ~2.4 (triplet), ~1.6 (sextet), ~0.9 (triplet) | >200 (C=O), ~45, ~18, ~14 |
| 3,5-Diethylheptan-3-ol | Broad OH singlet, complex aliphatic signals | ~70-80 (C-OH), other aliphatic signals |
| Diethyl Ether | ~3.5 (quartet), ~1.2 (triplet) | ~66, ~15 |
Visualizing the Validation Workflow
Caption: Workflow for the synthesis and purity validation of this compound.
Structure-Spectrum Correlation
Caption: Correlation of the this compound structure with its predicted NMR signals.
A Comparative Analysis of Boiling Points Among Undecane (C11H24) Isomers
For Researchers, Scientists, and Drug Development Professionals
Undecane (B72203) (C11H24) is an alkane with 159 structural isomers.[1][2] These isomers, while sharing the same molecular formula, exhibit distinct physicochemical properties largely dictated by their molecular structure. This guide provides a comparative analysis of the boiling points of various undecane isomers, supported by experimental data and detailed methodologies. Understanding these differences is crucial in fields ranging from materials science to drug formulation, where the volatility and intermolecular interactions of compounds are of paramount importance.
The boiling point of a substance is fundamentally determined by the strength of its intermolecular forces.[3] For nonpolar alkanes like undecane, the primary intermolecular attractions are London dispersion forces (a type of van der Waals force).[3][4] The strength of these forces is influenced by two main factors:
-
Molecular Size: As the number of carbon atoms increases, the molecule's surface area expands, leading to stronger dispersion forces and a higher boiling point.[5]
-
Molecular Branching: For isomers with the same number of carbon atoms, such as those of undecane, increased branching leads to a more compact, spherical shape.[5] This reduces the surface area available for intermolecular contact, which weakens the London dispersion forces and results in a lower boiling point.[5][6][7] Consequently, straight-chain alkanes typically have higher boiling points than their branched isomers.[6]
Quantitative Data: Boiling Points of Selected C11H24 Isomers
The following table summarizes the experimentally determined boiling points for n-undecane and a selection of its branched isomers, illustrating the inverse relationship between branching and boiling point.
| Isomer Name | Chemical Structure | Boiling Point (°C) |
| n-Undecane | CH₃(CH₂)₉CH₃ | 196[1][5][8] |
| 2-Methyldecane | CH₃CH(CH₃)(CH₂)₇CH₃ | 189.3[1][5] |
| 3-Methyldecane | CH₃CH₂CH(CH₃)(CH₂)₆CH₃ | 189.1[5] |
| 4-Methyldecane | CH₃(CH₂)₂CH(CH₃)(CH₂)₅CH₃ | 188.7[1] |
| 2,3-Dimethylnonane | CH₃CH(CH₃)CH(CH₃)(CH₂)₅CH₃ | 186.9[5] |
| 5-Methyldecane | CH₃(CH₂)₃CH(CH₃)(CH₂)₄CH₃ | 186.1[1] |
| 2,2-Dimethylnonane | CH₃C(CH₃)₂(CH₂)₆CH₃ | 185.9 |
Note: The availability of experimental data for all 159 isomers is limited.[1]
Experimental Protocol: Boiling Point Determination (Micro-Reflux Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[1][9] For small sample volumes, the micro-reflux method provides an accurate determination.
Principle: When a liquid is heated, its vapor pressure increases. The liquid boils when its vapor pressure equals the atmospheric pressure.[9] By heating a small sample to a gentle reflux and measuring the temperature of the vapor in equilibrium with the boiling liquid, an accurate boiling point can be determined.[10]
Apparatus:
-
Small test tube (e.g., 150mm diameter)
-
Thermometer
-
Heating apparatus (e.g., heating block or Thiele tube)[1]
-
Small magnetic stir bar (optional, to prevent bumping)[10]
-
Pasteur pipette
Methodology:
-
Sample Preparation: Using a Pasteur pipette, add approximately 0.5 mL of the undecane isomer into a small test tube. If desired, add a small magnetic stir bar.[10]
-
Apparatus Setup: Place the test tube in the heating block. Position a thermometer so that its bulb is just above the surface of the liquid, in the vapor phase. This ensures the measurement of the vapor temperature, which stabilizes at the boiling point.[10]
-
Heating: Begin heating the apparatus at a controlled rate. If using a stir bar, ensure gentle stirring.[10]
-
Observation: Observe the sample as the temperature rises. You will see the liquid begin to boil (formation of bubbles) and the vapor condensing on the cooler, upper walls of the test tube, creating a "reflux ring".[10] The thermometer bulb should be positioned at the level of this ring for an accurate reading.[10]
-
Boiling Point Determination: When the liquid is gently refluxing, the temperature reading on the thermometer should stabilize. This constant temperature is the boiling point of the liquid.[10][11] Record this value.
-
Cooling: Once the measurement is complete, turn off the heat and allow the apparatus to cool down completely before disassembly.
Visualization of Structure-Property Relationship
The following diagram illustrates the relationship between molecular branching and boiling point for three C11H24 isomers. As the degree of branching increases, the molecule becomes more compact, reducing the surface area for intermolecular interactions, which in turn lowers the boiling point.
Caption: Effect of molecular branching on the boiling point of C11H24 isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Undecane - Wikipedia [en.wikipedia.org]
- 3. homework.study.com [homework.study.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. webqc.org [webqc.org]
- 9. Video: Boiling Points - Concept [jove.com]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. vernier.com [vernier.com]
A Spectroscopic Showdown: Differentiating 3,5-Diethylheptane from its Isomeric Kin
In the intricate world of organic chemistry, isomers—molecules sharing the same molecular formula but differing in atomic arrangement—present a formidable identification challenge. For researchers, scientists, and drug development professionals, the ability to distinguish between closely related isomers is paramount, as subtle structural variations can lead to vastly different chemical and biological properties. This guide provides a comparative analysis of the spectroscopic characteristics of 3,5-diethylheptane (C₁₁H₂₄) and its isomers, offering a framework for their differentiation using fundamental analytical techniques.
Comparative Spectroscopic Data
The following tables summarize key spectroscopic features expected for this compound and two of its isomers: the linear n-undecane and the highly branched 2,2,4,4-tetramethylheptane. These examples highlight the significant impact of molecular structure on spectroscopic output.
Table 1: ¹H NMR Spectroscopy Data
| Isomer | Key Proton Signals and Multiplicities (Predicted/Reported) |
| This compound | Multiple overlapping signals in the 0.8-1.5 ppm range. Expect complex multiplets for methine (-CH) and methylene (B1212753) (-CH₂) protons, and triplets for methyl (-CH₃) groups. Due to its symmetrical nature, fewer signals than a completely asymmetrical isomer would be expected. |
| n-Undecane | A triplet around 0.88 ppm (terminal -CH₃), a large multiplet around 1.26 ppm (internal -CH₂-), and a triplet around 1.25 ppm (for the -CH₂- adjacent to the methyl group).[3] |
| 2,2,4,4-Tetramethylheptane | A sharp singlet for the six equivalent methyl protons of the two C2-gem-dimethyl groups, another singlet for the two equivalent methyl protons of the C4-gem-dimethyl group, a singlet for the C3 methylene protons, and signals for the C5, C6, and C7 protons. |
Table 2: ¹³C NMR Spectroscopy Data
| Isomer | Number of Unique Carbon Signals (Symmetry Dependent) | Key Chemical Shifts (Predicted/Reported) |
| This compound | Due to symmetry, fewer than 11 signals are expected. | Chemical shifts for methyl, methylene, and methine carbons will be in the typical alkane region (approx. 10-40 ppm). |
| n-Undecane | 6 unique signals due to symmetry. | Signals around 14.1 ppm (C1), 22.7 ppm (C2), 31.9 ppm (C3), 29.3 ppm (C4), 29.6 ppm (C5), and 30.0 ppm (C6).[4] |
| 2,2,4,4-Tetramethylheptane | Fewer than 11 signals due to symmetry. | Quaternary carbons will show distinct chemical shifts, typically downfield from methylene and methyl carbons. |
Table 3: Mass Spectrometry Data
| Isomer | Molecular Ion (M⁺) Peak (m/z) | Key Fragmentation Patterns |
| This compound | 156 | Fragmentation will be favored at the branching points, leading to the loss of ethyl and larger alkyl radicals. |
| n-Undecane | 156 | Characteristic series of peaks separated by 14 Da (-CH₂-), with prominent peaks at m/z = 43, 57, 71, 85.[5][6] |
| 2,2,4,4-Tetramethylheptane | 156 | A very stable tert-butyl cation (m/z = 57) is expected to be the base peak. The molecular ion peak may be weak or absent. |
Table 4: IR Spectroscopy Data
| Isomer | Key Vibrational Frequencies (cm⁻¹) | |---|---|---| | This compound | C-H stretching vibrations around 2850-2960 cm⁻¹. C-H bending vibrations for -CH₃ and -CH₂- groups around 1465 cm⁻¹ and 1375 cm⁻¹. | | n-Undecane | C-H stretching vibrations from 2853 to 2924 cm⁻¹. A characteristic rocking vibration for long -(CH₂)n- chains around 722 cm⁻¹.[7] | | 2,2,4,4-Tetramethylheptane | C-H stretching and bending vibrations similar to other alkanes. The presence of gem-dimethyl groups can lead to a characteristic splitting of the C-H bending vibration around 1370 cm⁻¹. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable spectroscopic data.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard (0 ppm).
-
Instrumentation: Data is acquired on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each unique carbon. A longer relaxation delay (e.g., 5 seconds) and a larger number of scans are typically required due to the lower natural abundance of ¹³C and its longer relaxation times.
2. Mass Spectrometry (MS)
-
Sample Introduction: For volatile compounds like undecane (B72203) isomers, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. A dilute solution of the analyte in a volatile solvent (e.g., hexane (B92381) or dichloromethane) is injected into the GC.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: The resulting mass spectrum shows the relative abundance of the molecular ion and various fragment ions.
3. Infrared (IR) Spectroscopy
-
Sample Preparation: A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.
Visualizing the Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic identification and differentiation of alkane isomers.
Caption: A flowchart illustrating the complementary roles of different spectroscopic techniques in the identification of alkane isomers.
Conclusion
The differentiation of this compound from its isomers is a testament to the power of modern spectroscopic techniques. While IR spectroscopy can confirm the presence of a saturated hydrocarbon, it is the detailed information from NMR and MS that allows for the definitive elucidation of the carbon skeleton. ¹H and ¹³C NMR provide insights into the symmetry of the molecule and the connectivity of its atoms, while mass spectrometry reveals characteristic fragmentation patterns based on the stability of the resulting carbocations. By employing a multi-faceted spectroscopic approach, researchers can confidently distinguish between even closely related isomers, a critical capability in the advancement of chemical and pharmaceutical sciences.
References
A Comparative Guide to the Gas Chromatographic Retention Times of Alkane Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the gas chromatographic (GC) retention times of C5 to C8 alkane isomers. The elution behavior of these non-polar compounds is primarily governed by their physical properties, specifically their boiling points, which are influenced by molecular weight and the degree of branching.[1][2] On a non-polar stationary phase, the retention time of alkanes generally increases with their boiling point.[3][4][5] This principle allows for the effective separation and identification of isomeric alkanes.
The following sections present quantitative data on the retention of various alkane isomers, a detailed experimental protocol for their analysis, and a visualization of the underlying principles governing their separation.
Quantitative Data: Retention of Alkane Isomers
The retention of alkane isomers in gas chromatography can be standardized using Kovats retention indices.[6][7] The Kovats index of a compound is its retention time normalized to the retention times of adjacent n-alkanes.[8] The following table summarizes the boiling points and Kovats retention indices for C5-C8 alkane isomers on a standard non-polar stationary phase (polydimethylsiloxane).
| Alkane Isomer | Molecular Formula | Boiling Point (°C) | Kovats Retention Index (Non-polar column) |
| Pentane Isomers | |||
| n-Pentane | C5H12 | 36.1 | 500 |
| Isopentane (2-Methylbutane) | C5H12 | 27.7 | 476 |
| Neopentane (2,2-Dimethylpropane) | C5H12 | 9.5 | 425 |
| Hexane (B92381) Isomers | |||
| n-Hexane | C6H14 | 68.7 | 600 |
| 2-Methylpentane | C6H14 | 60.3 | 573 |
| 3-Methylpentane | C6H14 | 63.3 | 582 |
| 2,2-Dimethylbutane | C6H14 | 49.7 | 533 |
| 2,3-Dimethylbutane | C6H14 | 58.0 | 565 |
| Heptane Isomers | |||
| n-Heptane | C7H16 | 98.4 | 700 |
| 2-Methylhexane | C7H16 | 90.0 | 669 |
| 3-Methylhexane | C7H16 | 92.0 | 677 |
| 2,2-Dimethylpentane | C7H16 | 79.2 | 626 |
| 2,3-Dimethylpentane | C7H16 | 89.8 | 664 |
| 2,4-Dimethylpentane | C7H16 | 80.5 | 637 |
| 3,3-Dimethylpentane | C7H16 | 86.1 | 660 |
| 3-Ethylpentane | C7H16 | 93.5 | 686 |
| 2,2,3-Trimethylbutane | C7H16 | 80.9 | 647 |
| Octane Isomers | |||
| n-Octane | C8H18 | 125.7 | 800 |
| 2-Methylheptane | C8H18 | 117.6 | 766 |
| 3-Methylheptane | C8H18 | 119.0 | 774 |
| 4-Methylheptane | C8H18 | 117.7 | 771 |
| 2,2-Dimethylhexane | C8H18 | 106.8 | 722 |
| 2,3-Dimethylhexane | C8H18 | 115.6 | 761 |
| 2,4-Dimethylhexane | C8H18 | 109.4 | 734 |
| 2,5-Dimethylhexane | C8H18 | 109.1 | 728 |
| 3,3-Dimethylhexane | C8H18 | 112.0 | 757 |
| 3,4-Dimethylhexane | C8H18 | 117.7 | 768 |
| 2,2,3-Trimethylpentane | C8H18 | 114.2 | 747 |
| 2,2,4-Trimethylpentane | C8H18 | 99.2 | 678 |
| 2,3,3-Trimethylpentane | C8H18 | 114.7 | 758 |
| 2,3,4-Trimethylpentane | C8H18 | 113.5 | 751 |
Note: Kovats indices are dependent on the specific stationary phase and temperature program. The values presented are typical for non-polar columns.
Experimental Protocol
This section outlines a standard procedure for the analysis of alkane isomers using gas chromatography.
1. Instrumentation
-
A gas chromatograph equipped with a flame ionization detector (FID) is used.[9]
-
The separation is performed on a capillary column with a non-polar stationary phase, such as 100% dimethylpolysiloxane (e.g., DB-1, SE-30).[3][8]
2. Sample Preparation
-
An n-alkane standard mixture (e.g., C5-C12) is prepared by diluting it in a volatile solvent such as hexane.[9][11]
-
The unknown sample containing alkane isomers is also diluted in hexane to a suitable concentration (e.g., 50 mg/L).[9]
3. Gas Chromatograph Operating Conditions
-
Injector Temperature: 250 °C to ensure rapid vaporization of the sample.[2]
-
Oven Temperature Program: An initial temperature of 40-60 °C is held for a few minutes, followed by a temperature ramp (e.g., 5-10 °C/min) to a final temperature of around 250 °C.[3] This allows for the separation of both volatile and less volatile components.
-
Carrier Gas Flow Rate: A constant flow rate of approximately 1-2 mL/min is maintained.[10]
-
Detector Temperature: The FID is maintained at a temperature of 275-300 °C.[12]
-
Injection Volume: 1 µL of the prepared sample is injected.[12]
4. Data Acquisition and Analysis
-
The chromatogram is recorded, and the retention time for each peak is determined.[13]
-
To identify the components in the unknown sample, their retention times are compared with those of the known standards run under the same conditions.[10]
-
For more accurate identification, Kovats retention indices can be calculated for each peak using the retention times of the n-alkane standards.[8][14] The formula for a non-isothermal (temperature-programmed) run is:
Ix = 100n + 100 (tx - tn) / (tn+1 - tn)
where:
-
Ix is the Kovats index of the unknown peak x.
-
n is the carbon number of the n-alkane eluting before the unknown.
-
tx, tn, and tn+1 are the retention times of the unknown, the preceding n-alkane, and the succeeding n-alkane, respectively.[8]
-
Visualization of Separation Principles
The following diagram illustrates the relationship between the structural properties of alkane isomers and their retention time in gas chromatography on a non-polar stationary phase.
Caption: Relationship between alkane structure and GC retention time.
This guide provides a foundational understanding and practical data for the gas chromatographic analysis of alkane isomers. For more specific applications, optimization of the experimental conditions may be necessary.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. csun.edu [csun.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. repositum.tuwien.at [repositum.tuwien.at]
- 7. researchgate.net [researchgate.net]
- 8. Gas Chromatographic Retention Data [webbook.nist.gov]
- 9. shimadzu.co.uk [shimadzu.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. GC Analysis of C5-C12 n-Alkanes and BTEX on SUPELCOWAX® 10 [sigmaaldrich.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. Gas Chromatography: Analysis of a Hydrocarbon Mixture [sites.pitt.edu]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Cross-Referencing Experimental Alkane Data: A Comparative Guide Against the NIST Database
For researchers, scientists, and drug development professionals, accurate physical and chemical data is the bedrock of discovery. This guide provides a comparative analysis of experimental data for common alkanes, cross-referenced with the comprehensive National Institute of Standards and Technology (NIST) database. We further present a detailed experimental protocol for boiling point determination and visualize key workflows and chemical principles.
Quantitative Data Comparison
The following tables summarize key physical properties for a selection of linear alkanes, comparing values from the NIST Chemistry WebBook with data reported in other peer-reviewed sources. This allows for a direct assessment of data consistency and highlights the importance of consulting multiple datasets.
| Alkane | Boiling Point (°C) - NIST | Boiling Point (°C) - Other Sources | Density (g/cm³) - NIST | Density (g/cm³) - Other Sources |
| n-Pentane | 36.06 | 36.1 | 0.626 at 20°C | 0.6262 at 20°C |
| n-Hexane | 68.73 | 68.7 | 0.659 at 20°C | 0.6594 at 20°C |
| n-Heptane | 98.42 | 98.4 | 0.684 at 20°C | 0.6837 at 20°C |
| n-Octane | 125.66 | 125.7 | 0.703 at 20°C | 0.7025 at 20°C |
| n-Nonane | 150.8 | 150.8 | 0.718 at 20°C | 0.7176 at 20°C |
| n-Decane | 174.12 | 174.1 | 0.730 at 20°C | 0.7299 at 20°C |
Note: "Other Sources" may include data from various scientific publications and handbooks. Density values are typically reported at a specific temperature.
Experimental Protocol: Determination of Boiling Point
This protocol outlines a standard laboratory procedure for determining the boiling point of a liquid alkane using distillation.
Objective: To measure the boiling point of a liquid alkane sample at atmospheric pressure.
Materials:
-
Alkane sample
-
Distillation apparatus (round-bottom flask, distillation head with thermometer adapter, condenser, receiving flask)
-
Heating mantle or water bath
-
Boiling chips
-
Thermometer (calibrated)
-
Barometer
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus as per standard laboratory practice. Ensure all joints are securely clamped.
-
Sample Preparation: Add a measured volume of the alkane sample to the round-bottom flask, along with a few boiling chips to ensure smooth boiling.
-
Heating: Begin heating the flask gently using the heating mantle or water bath.
-
Equilibrium: Observe the temperature as the liquid begins to boil and the vapor rises into the distillation head. The boiling point is reached when the temperature stabilizes, with vapor and liquid in equilibrium.
-
Data Recording: Record the stable temperature reading from the thermometer. This is the observed boiling point.
-
Pressure Correction: Record the atmospheric pressure from the barometer. If the pressure is not exactly 1 atm (101.325 kPa), the observed boiling point will need to be corrected to the normal boiling point using a nomograph or the Clausius-Clapeyron equation.
-
Repeatability: Repeat the measurement at least two more times with fresh samples to ensure the precision of the results.
Visualizing the Workflow and Chemical Principles
The following diagrams, generated using Graphviz, illustrate the data cross-referencing workflow and a fundamental principle of alkane chemistry.
Differentiating Structural Isomers of Undecane Using Mass Spectrometry: A Comparison Guide
For researchers, scientists, and drug development professionals, the precise identification of chemical structures is paramount. This guide provides a comparative analysis of mass spectrometry techniques for differentiating the structural isomers of undecane (B72203), a saturated hydrocarbon with 159 possible isomers. By leveraging the distinct fragmentation patterns of these isomers, mass spectrometry, particularly when coupled with gas chromatography, offers a powerful tool for their unambiguous identification.
Undecane and its isomers are alkanes, which upon electron ionization in a mass spectrometer, fragment in predictable ways. The fragmentation patterns are highly dependent on the carbon skeleton's structure. Straight-chain alkanes, like n-undecane, exhibit a characteristic mass spectrum with clusters of peaks separated by 14 atomic mass units (amu), corresponding to the loss of successive CH2 groups. In contrast, branched alkanes show a reduced abundance of the molecular ion and a tendency to fragment at the branching points, which leads to the formation of more stable secondary and tertiary carbocations. These differences in fragmentation provide the basis for distinguishing between the various structural isomers of undecane.
Comparison of Mass Spectra of Undecane Isomers
The electron ionization (EI) mass spectra of n-undecane and four of its structural isomers—2-methyldecane, 3-methyldecane, 4-methyldecane, and 5-methyldecane—are presented below. The key differences in their fragmentation patterns are highlighted in the accompanying table.
n-Undecane: The mass spectrum of the straight-chain isomer, n-undecane, is characterized by a series of hydrocarbon fragments with decreasing intensity. The most abundant peaks are typically observed at lower mass-to-charge ratios (m/z), such as 43 and 57.
Branched Isomers (Methyldecanes): The introduction of a methyl group creates a branching point that significantly alters the fragmentation pattern. Cleavage at the bond adjacent to the methyl group results in the formation of a stable secondary carbocation. This leads to an enhancement of specific fragment ions, which is diagnostic for the position of the methyl group.
| Isomer | Key Diagnostic Fragment Ions (m/z) and Interpretation |
| n-Undecane | A regular pattern of fragment ions separated by 14 amu (CH2). Prominent peaks at m/z 43, 57, 71, 85. |
| 2-Methyldecane | Enhanced peak at m/z 43 and a significant peak corresponding to the loss of a methyl group (M-15). Cleavage at the C2-C3 bond results in a stable secondary carbocation. |
| 3-Methyldecane | Prominent peaks resulting from cleavage at the C3-C4 bond. The spectrum shows characteristic fragments that indicate branching at the third carbon. |
| 4-Methyldecane | Enhanced peak at m/z 71, with a corresponding diminished peak at m/z 57.[1] This is due to the favorable formation of a secondary pentyl carbocation from cleavage at the branching point.[1] |
| 5-Methyldecane | Fragmentation at the C5-C6 bond leads to characteristic peaks that help identify the methyl group at the fifth carbon position. |
Experimental Protocol: GC-MS Analysis of Undecane Isomers
Gas chromatography-mass spectrometry (GC-MS) is the preferred method for analyzing a mixture of undecane isomers. The gas chromatograph separates the isomers based on their boiling points before they are introduced into the mass spectrometer for identification.
1. Sample Preparation:
-
Dissolve the sample containing undecane isomers in a volatile solvent such as hexane (B92381) or pentane. A typical concentration is 1 mg/mL.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless inlet, operated in split mode with a split ratio of 50:1.
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase the temperature to 200 °C at a rate of 10 °C/min.
-
Hold: Maintain the temperature at 200 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 35 to 200.
-
Solvent Delay: 3 minutes.
Logical Workflow for Isomer Differentiation
The process of differentiating undecane isomers using GC-MS follows a logical sequence from sample introduction to data analysis.
References
A Comparative Analysis of Branched versus Linear Alkanes as Solvents for Research and Development
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate solvent is a critical decision in chemical research, influencing reaction kinetics, product purity, and the efficiency of separation processes. While alkanes are widely recognized for their utility as non-polar solvents, the nuanced differences between linear (n-alkanes) and branched alkanes are often overlooked. This guide provides a comprehensive comparison of these two classes of solvents, supported by experimental data, to inform solvent selection in a variety of scientific applications.
Physicochemical Properties: A Tale of Two Structures
The seemingly subtle difference in molecular architecture—a straight chain versus a branched structure—gives rise to significant variations in the physical properties of alkane isomers. These differences are primarily dictated by the extent of intermolecular van der Waals forces, which are influenced by the molecule's surface area and its ability to pack efficiently.
Linear alkanes, with their larger surface area, experience stronger van der Waals interactions compared to their more compact, branched-chain isomers. This generally results in higher boiling points and, for shorter to medium-chain alkanes, higher viscosities.[1][2][3] The effect on melting points is more intricate, with highly symmetrical branched isomers sometimes exhibiting higher melting points due to their ability to form well-organized crystal lattices.[3]
Data Presentation: Physical Properties of Isomeric Alkanes
The following tables summarize key physical properties of common linear and branched alkanes, illustrating the impact of molecular structure.
| Hexane Isomers (C₆H₁₄) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | Viscosity (mPa·s at 20°C) |
| n-Hexane (Linear) | 68.7 | -95.3 | 0.659 | 0.326 |
| 2-Methylpentane (Isohexane) | 60.3 | -153.7 | 0.653 | 0.300 |
| 2,2-Dimethylbutane (Neohexane) | 49.7 | -99.9 | 0.649 | 0.296 |
| Heptane Isomers (C₇H₁₆) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | Viscosity (mPa·s at 20°C) |
| n-Heptane (Linear) | 98.4 | -90.6 | 0.684 | 0.409 |
| 2,2,4-Trimethylpentane (Isooctane) | 99.3 | -107.4 | 0.692 | 0.504 |
| Octane Isomers (C₈H₁₈) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | Viscosity (mPa·s at 20°C) |
| n-Octane (Linear) | 125.7 | -56.8 | 0.703 | 0.542 |
| 2,2,4-Trimethylpentane (Isooctane) | 99.3 | -107.4 | 0.692 | 0.504 |
Solvent Performance: A Comparative Study
The differences in physical properties between linear and branched alkanes directly impact their performance as solvents in various applications, including solubility, reaction chemistry, and extraction processes.
Solubility
As non-polar solvents, both linear and branched alkanes are effective at dissolving other non-polar substances, adhering to the principle of "like dissolves like".[4] However, the subtle differences in their intermolecular forces can lead to variations in solubility for certain solutes.
The following table presents a comparison of the solubility of two common organic compounds in a linear and a branched alkane.
| Solute | Solvent | Temperature (°C) | Solubility (mole fraction) |
| Naphthalene | n-Hexane | 25 | 0.296 |
| Naphthalene | Cyclohexane | 25 | 0.279 |
| Benzoic Acid | n-Heptane | 25 | 0.019 |
Note: Cyclohexane, a cyclic alkane, is included as a branched-like comparison due to its compact structure.
The data suggests that for non-polar, aromatic compounds like naphthalene, the linear alkane may offer slightly better solubility. For more polarizable solutes, the specific interactions with the solvent structure become more critical.
A standardized measure of a hydrocarbon solvent's power is its Kauri-Butanol (Kb) value, determined by ASTM D1133.[1][5] A higher Kb value indicates greater solvency.
| Solvent | Kauri-Butanol (Kb) Value |
| n-Heptane | 28 |
| Isooctane | 26 |
These values indicate that n-heptane has a slightly higher solvent power for the kauri resin standard than isooctane.
Reaction Medium
The inert nature of alkanes makes them suitable media for a variety of chemical reactions, particularly those involving highly reactive reagents. The choice between a linear and a branched alkane can influence reaction rates. For instance, in SN2 reactions, a less viscous and less structured solvent can facilitate faster reaction kinetics. Given that branched alkanes often have lower viscosity, they may be preferred in such cases.[6]
While specific comparative kinetic data for reactions in linear versus branched alkanes is sparse in publicly available literature, the principles of solvent-transition state interactions suggest that the more compact nature of branched alkanes may lead to different solvation of transition states compared to the more flexible linear alkanes, potentially impacting reaction rates.
Extraction Efficiency
In liquid-liquid extractions, the choice of solvent is paramount for achieving high recovery of the target compound. While both linear and branched alkanes can be effective for extracting non-polar compounds from aqueous media, their differing densities and viscosities can influence phase separation and overall process efficiency. For example, in the extraction of essential oils, the choice between n-pentane and its branched isomers can affect the final yield and composition of the extract.
Direct comparative studies on the extraction efficiency of linear versus branched alkanes for specific compounds are not widely published. However, the selection of a solvent with a boiling point that facilitates easy removal post-extraction is a key practical consideration. The lower boiling points of many branched alkanes can be advantageous in this regard.
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.
Protocol 1: Determination of the Solubility of a Solid Compound
This protocol is based on the principles outlined in ASTM E1148 for determining aqueous solubility and can be adapted for organic solvents.
Objective: To determine the mass of a solid solute that dissolves in a given volume of a linear and a branched alkane at a specific temperature.
Materials:
-
Solid solute (e.g., benzoic acid)
-
Linear alkane solvent (e.g., n-heptane)
-
Branched alkane solvent (e.g., 2,2,4-trimethylpentane)
-
Analytical balance
-
Volumetric flasks
-
Constant temperature water bath
-
Magnetic stirrer and stir bars
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Evaporating dish
-
Oven
Procedure:
-
Prepare saturated solutions by adding an excess of the solid solute to a known volume of each alkane solvent in separate flasks.
-
Place the flasks in a constant temperature water bath and stir vigorously for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant from each flask using a volumetric pipette, ensuring no solid particles are transferred.
-
Transfer the aliquots to pre-weighed evaporating dishes.
-
Carefully evaporate the solvent in a well-ventilated fume hood or using a rotary evaporator.
-
Dry the residue in an oven at a temperature below the melting point of the solute until a constant weight is achieved.
-
Weigh the evaporating dishes with the dried solute.
-
Calculate the mass of the dissolved solute by subtracting the initial weight of the evaporating dish.
-
Express the solubility in grams of solute per 100 mL of solvent.
Protocol 2: Comparative Evaluation of Extraction Efficiency
Objective: To compare the efficiency of a linear and a branched alkane in extracting a target compound from a solid matrix.
Materials:
-
Solid matrix containing the target compound (e.g., tea leaves for caffeine (B1668208) extraction)
-
Linear alkane solvent (e.g., n-hexane)
-
Branched alkane solvent (e.g., petroleum ether, a mixture of branched alkanes)
-
Extraction apparatus (e.g., Soxhlet extractor or sonicator)
-
Round-bottom flasks
-
Heating mantle or ultrasonic bath
-
Condenser
-
Rotary evaporator
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)
-
Analytical balance
Procedure:
-
Weigh a known mass of the dried and ground solid matrix into separate extraction thimbles for each solvent.
-
Set up the extraction apparatus (e.g., Soxhlet) with a known volume of the linear alkane in one and the branched alkane in the other.
-
Perform the extraction for a set period (e.g., 4 hours).
-
After extraction, cool the solutions and transfer them to pre-weighed round-bottom flasks.
-
Remove the solvent using a rotary evaporator.
-
Dry the crude extract to a constant weight.
-
Calculate the total yield of the crude extract for each solvent.
-
For a more accurate comparison, dissolve a known mass of the crude extract in a suitable solvent and quantify the concentration of the target compound using an appropriate analytical technique (e.g., UV-Vis spectrophotometry against a calibration curve).
-
Calculate the extraction efficiency as the mass of the target compound extracted per mass of the initial solid matrix.
Protocol 3: Monitoring Reaction Kinetics
Objective: To compare the rate of a chemical reaction in a linear versus a branched alkane solvent.
Materials:
-
Reactants for a model reaction (e.g., a Diels-Alder or SN2 reaction)
-
Linear alkane solvent (e.g., n-heptane)
-
Branched alkane solvent (e.g., isooctane)
-
Reaction vessel with temperature control and stirring
-
Syringes for sampling
-
Internal standard
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In two separate reaction vessels, dissolve the reactants and a known amount of an internal standard in the linear and branched alkane solvents, respectively.
-
Bring both reaction mixtures to the desired reaction temperature.
-
Initiate the reaction (e.g., by adding the final reactant).
-
At regular time intervals, withdraw small aliquots from each reaction mixture.
-
Quench the reaction in the aliquots immediately (e.g., by rapid cooling or addition of a quenching agent).
-
Analyze the quenched aliquots by GC-MS.
-
Determine the concentration of the reactants and products at each time point by comparing their peak areas to that of the internal standard.
-
Plot the concentration of a reactant versus time for each solvent.
-
Determine the initial reaction rate from the slope of the concentration-time curve at t=0.
-
Compare the initial rates to evaluate the effect of the solvent on the reaction kinetics.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the logical flow of the described protocols.
References
- 1. standards.iteh.ai [standards.iteh.ai]
- 2. economysolutions.in [economysolutions.in]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. SOLUBILITY OF BENZOIC ACID AND RELATED COMPOUNDS IN A SERIES OF ETA-ALKANOLS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kauri-butanol value - Wikipedia [en.wikipedia.org]
- 6. quora.com [quora.com]
Assessing the Octane Rating of 3,5-Diethylheptane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The octane (B31449) rating of a fuel is a critical measure of its ability to resist autoignition, or "knocking," in an internal combustion engine. This guide provides a comparative assessment of the octane rating of 3,5-diethylheptane, a highly branched alkane. Due to the lack of specific experimentally determined octane numbers for this compound in publicly available literature, this guide will focus on a comparative analysis based on its molecular structure relative to other alkanes with known octane ratings. The principles of structure-activity relationships in alkanes will be used to estimate its performance.
The Role of Molecular Structure in Octane Rating
The anti-knock quality of a hydrocarbon is intrinsically linked to its molecular structure. Generally, for alkanes, the octane number increases with a higher degree of branching and decreases with longer, straight carbon chains.[1][2] Branched alkanes are more resistant to the free-radical chain reactions that lead to knocking.[3] The tertiary and quaternary carbon atoms present in branched structures are more stable, slowing down the combustion process to a controlled burn rather than a detonation.[1][3]
This compound (C₁₁H₂₄) is a highly branched alkane. Its structure, featuring ethyl groups at the 3 and 5 positions of a heptane (B126788) backbone, suggests a high octane rating. To contextualize its potential performance, we will compare it with other alkanes of varying structures.
Comparative Analysis of Alkane Octane Ratings
The following table summarizes the known Research Octane Number (RON) and Motor Octane Number (MON) for several alkanes. These compounds are selected to illustrate the effect of chain length and branching on the octane rating. The values for this compound are estimated based on established structure-octane relationships.
| Compound | Chemical Formula | Structure | Research Octane Number (RON) | Motor Octane Number (MON) |
| n-Heptane | C₇H₁₆ | Straight-chain | 0 | 0 |
| n-Octane | C₈H₁₈ | Straight-chain | -20[4] | - |
| 3,5-Dimethylheptane | C₉H₂₀ | Branched | Estimated High | Estimated High |
| This compound | C₁₁H₂₄ | Highly Branched | Estimated Very High | Estimated Very High |
| 2,2,4-Trimethylpentane (B7799088) (Isooctane) | C₈H₁₈ | Highly Branched | 100[5][6][7] | 100 |
As the table illustrates, straight-chain alkanes like n-heptane and n-octane have very low octane ratings.[4] In contrast, the highly branched isomer of octane, 2,2,4-trimethylpentane (commonly known as isooctane), serves as the benchmark for the 100-point on the octane scale.[5][6][7] Given that this compound possesses significant branching, it is reasonable to infer that its RON and MON values would be substantially high, likely approaching or even exceeding that of isooctane. The presence of two ethyl branches contributes to a compact, globular structure that is highly resistant to knocking.
Experimental Protocols for Octane Rating Determination
The standard methods for determining the octane rating of a fuel are the Research Octane Number (RON) and the Motor Octane Number (MON). Both methods utilize a standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.[8]
Research Octane Number (RON) - ASTM D2699
The RON test is designed to simulate fuel performance under low-speed, mild driving conditions.[8]
Experimental Workflow:
-
Engine Preparation: The CFR engine is calibrated using reference fuels with known octane ratings.
-
Sample Introduction: The fuel sample (e.g., this compound) is introduced into the engine's carburetor.
-
Operating Conditions: The engine is operated at a constant speed of 600 rpm with a specified intake air temperature.
-
Compression Ratio Adjustment: The compression ratio of the engine is adjusted until a standard level of knock intensity is detected by a sensor.
-
Comparison with Reference Fuels: The knock intensity of the sample is bracketed by two reference fuels with known octane numbers.
-
RON Determination: The RON of the sample is calculated by interpolation based on the compression ratios required to produce the standard knock for the sample and the reference fuels.
Motor Octane Number (MON) - ASTM D2700
The MON test evaluates fuel performance under more severe, high-speed, or high-load conditions.[8]
Experimental Workflow:
-
Engine Preparation: Similar to the RON test, the CFR engine is calibrated with reference fuels.
-
Sample Introduction: The fuel sample is introduced into the carburetor.
-
Operating Conditions: The engine is operated at a higher speed of 900 rpm, and the fuel-air mixture is preheated to a higher temperature. Ignition timing is also varied.[8]
-
Compression Ratio Adjustment: The compression ratio is adjusted to achieve the standard knock intensity.
-
Comparison with Reference Fuels: The sample's knock intensity is compared to that of reference fuel blends.
-
MON Determination: The MON is determined by interpolation, similar to the RON method.
Logical Workflow for Octane Rating Assessment
The following diagram illustrates the logical process for assessing the octane rating of a new compound like this compound.
Caption: Logical workflow for assessing the octane rating of a novel compound.
References
- 1. quora.com [quora.com]
- 2. octane rating petrol blending Modification of hydrocarbon fuel mixtures alternative fuels advanced A level organic chemistry revision notes [docbrown.info]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. Trimethylpentane (2,2,4-), ACS [rmreagents.com]
- 6. 2,2,4-Trimethylpentane (Isooctane) Pharmaceutical Secondary Standard; Certified Reference Material 540-84-1 [sigmaaldrich.com]
- 7. 2,2,4-Trimethylpentane - Wikipedia [en.wikipedia.org]
- 8. quora.com [quora.com]
A Researcher's Guide to the Validation of Analytical Methods for Quantifying Branched Alkanes
For researchers, scientists, and drug development professionals, the accurate quantification of branched alkanes is critical in fields ranging from petroleum analysis to biomedical research. The complexity of isomeric structures and the need for high sensitivity demand robust analytical methods. This guide provides a comparative overview of common analytical techniques for branched alkane quantification, focusing on method validation parameters and supported by experimental protocols.
Core Analytical Techniques: A Head-to-Head Comparison
The gold standard for the analysis of volatile and semi-volatile compounds like branched alkanes is Gas Chromatography (GC), primarily coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). Each detector offers distinct advantages and is suited for different analytical objectives.
-
Gas Chromatography-Flame Ionization Detector (GC-FID): GC-FID is a widely used technique for quantifying organic compounds. After separation in the GC column, the sample is burned in a hydrogen flame, producing ions that generate a current proportional to the amount of carbon atoms. This makes it an excellent tool for quantification of hydrocarbons.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides both qualitative and quantitative information.[1] As compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound's structure, while the total ion count can be used for quantification.[2][3][4][5]
The choice between GC-FID and GC-MS often depends on the specific requirements of the analysis, such as the need for structural identification versus high-throughput quantification.
Quantitative Performance: A Comparative Analysis
The validation of an analytical method is crucial to ensure reliable and accurate results.[6][7] Key performance parameters for the validation of analytical methods for branched alkane quantification are summarized in the table below, comparing the typical performance of GC-FID and GC-MS.
| Validation Parameter | Gas Chromatography-Flame Ionization Detector (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Specificity/Selectivity | Lower. Relies on chromatographic retention time for identification, which can be ambiguous for co-eluting isomers. | Higher. Provides mass spectra that can differentiate between isomers based on their fragmentation patterns, offering structural confirmation.[5][8] |
| Limit of Detection (LOD) & Limit of Quantification (LOQ) | Generally in the parts-per-million (ppm) range. Less sensitive than GC-MS.[1] | Highly sensitive, with detection limits often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range.[1] |
| Linearity & Range | Excellent linearity over a wide dynamic range for hydrocarbon quantification. | Good linearity, but the range might be narrower than FID for some compounds. |
| Accuracy | High accuracy for quantification when calibrated properly with appropriate standards. | High accuracy for both identification and quantification, especially when using isotopically labeled internal standards. |
| Precision | High precision and reproducibility for quantitative measurements. | High precision, though it can be influenced by instrument tuning and calibration. |
| Robustness | Generally robust and less susceptible to minor changes in experimental conditions. | Can be more sensitive to changes in parameters like ionization energy and vacuum conditions. |
Experimental Protocols: A Step-by-Step Guide
Detailed and standardized experimental protocols are fundamental for reproducible and validatable analytical methods. Below is a representative protocol for the quantification of branched alkanes using GC-MS.
Objective: To identify and quantify branched alkanes in a liquid sample.
Materials:
-
Sample containing branched alkanes
-
Appropriate solvents (e.g., hexane, dichloromethane)
-
Internal standard (e.g., deuterated alkane)
-
GC-MS system with a suitable capillary column (e.g., HP-5ms, DB-5ht)[9][10]
Procedure:
-
Sample Preparation:
-
Accurately weigh or measure the sample.
-
Dilute the sample with a suitable solvent to a concentration within the linear range of the instrument.
-
Spike the sample with a known concentration of an internal standard.
-
Vortex the sample to ensure homogeneity.
-
-
Instrument Setup (GC-MS):
-
Gas Chromatograph (GC):
-
Injector: Split/splitless injector, set to a temperature appropriate for the analytes (e.g., 250-300°C).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.[8]
-
Oven Temperature Program: Start at a low temperature (e.g., 40-80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300-350°C) at a controlled rate (e.g., 5-10°C/min).[9][10] Hold at the final temperature to ensure elution of all compounds.
-
Column: Select a non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) suitable for hydrocarbon analysis.[9][10]
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI) at 70 eV.[10]
-
Ion Source Temperature: e.g., 230°C.
-
Quadrupole Temperature: e.g., 150°C.
-
Scan Range: Set the mass scan range to cover the expected molecular weights of the branched alkanes and their fragments (e.g., m/z 40-550).
-
-
-
Data Acquisition:
-
Inject a defined volume of the prepared sample into the GC-MS.
-
Acquire the data in full scan mode to obtain both qualitative and quantitative information.
-
-
Data Analysis:
-
Identification: Identify the branched alkanes by comparing their retention times and mass spectra to a reference library (e.g., NIST). Branched alkanes often show characteristic fragmentation patterns with preferential cleavage at the branching points.[2][3][5]
-
Quantification: Integrate the peak area of the total ion chromatogram (TIC) or a specific quantifier ion for each identified branched alkane and the internal standard.
-
Calibration: Prepare a series of calibration standards with known concentrations of the target branched alkanes and the internal standard. Plot a calibration curve of the peak area ratio (analyte/internal standard) versus concentration.
-
Calculation: Determine the concentration of the branched alkanes in the sample using the calibration curve.
-
Visualizing the Workflow and Logic
To better illustrate the processes involved in the analysis and validation of methods for branched alkanes, the following diagrams are provided.
Caption: Workflow for GC-MS analysis of branched alkanes.
Caption: Logical relationships of method validation parameters.
References
- 1. The Difference Between GC-MS and FID in Gas Chromatography [monadlabtech.com]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. youtube.com [youtube.com]
- 5. GCMS Section 6.9.2 [people.whitman.edu]
- 6. wjarr.com [wjarr.com]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China [frontiersin.org]
A Guide to Inter-Laboratory Comparison of 3,5-Diethylheptane Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison of 3,5-Diethylheptane analysis. While specific inter-laboratory studies for this compound are not publicly available, this document outlines standardized methodologies, data presentation formats, and experimental protocols based on established practices for volatile organic compounds (VOCs). The objective is to assist laboratories in designing and participating in studies to assess and compare their performance in quantifying this specific alkane.
Introduction to Inter-Laboratory Comparisons
Inter-laboratory comparisons (ILCs), also known as proficiency testing, are crucial for evaluating the performance of analytical methods and the competence of participating laboratories.[1][2] By analyzing the same samples, laboratories can assess the accuracy, precision, and comparability of their results. This process is essential for method validation, quality control, and ensuring the reliability of data across different research and development sites.
Recommended Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) is the most suitable and widely used technique for the analysis of volatile alkanes like this compound.[3][4] The choice of sample introduction method can vary depending on the sample matrix and laboratory capabilities. The two primary recommended techniques are Purge and Trap (P&T) and Headspace (HS) injection.
-
Purge and Trap (P&T) GC-MS: This technique is ideal for analyzing volatile compounds in aqueous and solid samples. It involves purging the sample with an inert gas to extract the volatile analytes, which are then trapped on a sorbent material before being thermally desorbed into the GC-MS system.[5][6] This method offers excellent sensitivity and is well-suited for trace-level analysis.
-
Headspace (HS) GC-MS: Headspace analysis is a simpler and often faster technique where the vapor phase above a sample in a sealed vial is injected into the GC-MS.[5] It is particularly useful for samples where the matrix is complex and direct injection is not feasible.
Hypothetical Inter-Laboratory Performance Data
The following tables present hypothetical data from a simulated inter-laboratory study involving five laboratories (Lab A, B, C, D, and E) analyzing a standard solution of this compound. These tables are designed to illustrate how quantitative data from such a study should be structured for clear comparison.
Table 1: Comparison of Accuracy and Precision
| Laboratory | Measured Concentration (µg/L) (n=5) | Mean (µg/L) | Standard Deviation | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Spiked Sample (True Value: 50 µg/L) | |||||
| Lab A | 48.5, 49.2, 48.8, 49.5, 49.0 | 49.0 | 0.4 | 98.0 | 0.8 |
| Lab B | 51.2, 50.8, 51.5, 51.0, 50.5 | 51.0 | 0.4 | 102.0 | 0.8 |
| Lab C | 47.5, 48.0, 47.2, 47.8, 47.5 | 47.6 | 0.3 | 95.2 | 0.6 |
| Lab D | 52.0, 52.5, 51.8, 52.2, 52.5 | 52.2 | 0.3 | 104.4 | 0.6 |
| Lab E | 49.8, 50.2, 49.5, 50.5, 50.0 | 50.0 | 0.4 | 100.0 | 0.8 |
Table 2: Linearity and Detection Limits
| Laboratory | Linear Range (µg/L) | R² Value | Limit of Detection (LOD) (µg/L) | Limit of Quantitation (LOQ) (µg/L) |
| Lab A | 1 - 200 | 0.9995 | 0.2 | 0.7 |
| Lab B | 1 - 200 | 0.9992 | 0.3 | 1.0 |
| Lab C | 2 - 250 | 0.9989 | 0.5 | 1.5 |
| Lab D | 0.5 - 150 | 0.9998 | 0.1 | 0.4 |
| Lab E | 1 - 200 | 0.9996 | 0.2 | 0.8 |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to the success of an inter-laboratory comparison. The following are example protocols for the analysis of this compound using P&T GC-MS and HS GC-MS.
Protocol 1: Purge and Trap Gas Chromatography-Mass Spectrometry (P&T GC-MS)
This protocol is based on the principles of U.S. EPA Method 8260C for the analysis of volatile organic compounds.[5]
-
Sample Preparation:
-
Collect samples in 40 mL vials with zero headspace.
-
For aqueous samples, add a preservative (e.g., hydrochloric acid) to minimize microbial degradation.
-
Spike each sample with a surrogate standard to monitor extraction efficiency.
-
-
Purge and Trap:
-
Utilize a commercial purge and trap system.
-
Purge a 5 mL sample with helium at a flow rate of 40 mL/min for 11 minutes at ambient temperature.
-
Trap the purged volatiles on a multi-sorbent trap (e.g., Tenax/silica gel/charcoal).
-
Desorb the trapped analytes by rapidly heating the trap to 250°C and backflushing with the carrier gas onto the GC column.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
GC Column: 30 m x 0.25 mm ID, 1.4 µm film thickness, 5% diphenyl / 95% dimethyl polysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 35°C for 2 minutes, ramp to 150°C at 10°C/min, then to 220°C at 20°C/min, and hold for 2 minutes.
-
MS Interface: Transfer line temperature of 280°C.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Scan Range: 35-350 amu.
-
Identification: Based on retention time and comparison of the mass spectrum with a reference spectrum.
-
Quantitation: Use the primary ion of this compound for quantitation.
-
Protocol 2: Headspace Gas Chromatography-Mass Spectrometry (HS GC-MS)
This protocol provides an alternative sample introduction method for volatile compound analysis.
-
Sample Preparation:
-
Place a 10 mL aliquot of the sample into a 20 mL headspace vial.
-
For aqueous samples, add a salting-out agent (e.g., sodium chloride) to enhance the volatility of the analytes.
-
Seal the vial with a PTFE-lined septum and crimp cap.
-
-
Headspace Injection:
-
Equilibrate the vial in the headspace autosampler oven at 80°C for 15 minutes.
-
Pressurize the vial with the carrier gas.
-
Inject 1 mL of the headspace gas into the GC inlet.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
GC-MS parameters (column, carrier gas, oven program, and MS conditions) should be consistent with those described in the P&T GC-MS protocol to ensure comparability of chromatographic separation and detection.
-
Visualizations
The following diagrams illustrate the workflow of the inter-laboratory comparison and the experimental process.
Caption: Workflow for a typical inter-laboratory comparison study.
Caption: General experimental workflow for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Inter-laboratory study for extraction testing of medical devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. store.astm.org [store.astm.org]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. EPA Method 524.2: Water Analysis | Teledyne LABS [teledynelabs.com]
Correlating molecular structure with physical properties of alkane isomers
A Comparative Analysis of Alkane Isomer Physical Properties
This guide provides a detailed comparison of the physical properties of alkane isomers, using the isomers of pentane (B18724) (C₅H₁₂), as a representative example. It explores how molecular structure directly influences macroscopic properties such as boiling point, melting point, and density, supported by experimental data. Detailed protocols for measuring these properties are also provided for research and educational purposes.
Data Summary: Physical Properties of Pentane Isomers
The physical properties of an alkane are highly dependent on its molecular structure. As the degree of branching in an isomer increases, the molecule becomes more compact, which in turn affects the strength of intermolecular forces and the efficiency of crystal lattice packing. The following table summarizes key physical properties for the three structural isomers of pentane.
| Property | n-pentane | Isopentane (B150273) (2-methylbutane) | Neopentane (B1206597) (2,2-dimethylpropane) |
| Structure | CH₃(CH₂)₃CH₃ | (CH₃)₂CHCH₂CH₃ | C(CH₃)₄ |
| Boiling Point (°C) | 36.0[1] | 27.7[1] | 9.5[1][2] |
| Melting Point (°C) | -129.8[1] | -159.9[1] | -16.6[1] |
| Density (g/mL at 20°C) | 0.626 | 0.616 (at 0°C)[1] | 0.586 (at 0°C)[1] |
Correlation Between Molecular Structure and Physical Properties
The differences in the physical properties of alkane isomers can be attributed to variations in intermolecular forces, specifically van der Waals dispersion forces, and molecular symmetry.
-
Boiling Point : The boiling points of alkane isomers decrease with increased branching.[3][4][5] This is because branched alkanes are more compact and have a smaller surface area than their straight-chain counterparts.[2] A smaller surface area reduces the points of contact between adjacent molecules, leading to weaker van der Waals forces.[6] Consequently, less thermal energy is required to overcome these forces and transition from the liquid to the gaseous phase.[6]
-
Melting Point : The trend for melting points is less straightforward and is significantly influenced by how well the molecules pack into a solid crystal lattice.[1] Neopentane, despite having the weakest van der Waals forces, has the highest melting point of the pentane isomers because its highly symmetrical, tetrahedral shape allows it to pack very efficiently into a crystal lattice.[1] In contrast, the branching in isopentane disrupts orderly packing, resulting in the lowest melting point.[1]
-
Density : Density generally decreases with increased branching. The more compact, spherical shape of branched isomers like neopentane prevents them from packing as closely together in the liquid state as the linear n-pentane molecules, resulting in a lower mass per unit volume.[1]
Caption: Logical flow from molecular structure to physical properties of alkane isomers.
Experimental Protocols
Accurate determination of physical properties is crucial for compound identification and purity assessment. Below are standard methodologies for measuring the boiling point, melting point, and density of liquid alkanes.
Determination of Boiling Point (Capillary Method)
This method determines the temperature at which a liquid's vapor pressure equals the atmospheric pressure, using a small sample size.[7]
Apparatus:
-
Thiele tube or similar heating bath (e.g., oil bath in a beaker)
-
Thermometer (-10 to 110 °C range)
-
Small test tube or Durham tube
-
Capillary tube (sealed at one end)
-
Heat source (Bunsen burner or heating mantle)
-
Rubber band or wire for attachment
Procedure:
-
Sample Preparation: Add 0.5-1 mL of the liquid alkane isomer into the small test tube.
-
Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid.[7]
-
Apparatus Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Heating: Immerse the assembly in the Thiele tube's oil bath. Gently heat the side arm of the Thiele tube to induce convection currents and ensure uniform heating.[7]
-
Observation: As the temperature rises, air trapped in the capillary tube will exit as a slow stream of bubbles. Continue heating until a continuous, rapid stream of bubbles emerges from the capillary tip. This indicates the temperature is just above the boiling point.
-
Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube.[7] Record this temperature.
Determination of Melting Point (for solid isomers or other alkanes)
This protocol is used to determine the temperature range over which a solid compound transitions to a liquid. Pure compounds typically have a sharp melting range of 0.5-1.0°C.[8]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or DigiMelt)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. If necessary, crush the solid into a fine powder using a mortar and pestle.
-
Loading the Capillary: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap its sealed end on a hard surface to pack the solid down. The packed sample height should be 2-3 mm.[9]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[9]
-
Approximate Determination (if unknown): Heat the sample at a rapid rate (e.g., 10-20°C per minute) to find an approximate melting range. Allow the apparatus to cool.[10]
-
Accurate Determination: Using a fresh sample, heat rapidly to about 20°C below the approximate melting point found in the previous step. Then, slow the heating rate to 1-2°C per minute.[9]
-
Measurement: Record the temperature at which the first droplet of liquid appears (T₁). Continue heating slowly and record the temperature at which the last crystal of solid melts (T₂). The melting point is reported as the range T₁ - T₂.
Determination of Density (Liquid Alkanes)
Density is a fundamental physical property calculated from the mass and volume of a substance.
Apparatus:
-
Electronic balance (readable to at least 0.01 g)
-
Graduated cylinder (e.g., 10 mL or 25 mL) or a more precise pycnometer
-
Pipette for accurate volume transfer
Procedure:
-
Measure Mass of Empty Container: Place a clean, dry graduated cylinder on the electronic balance and tare it (or record its mass, M₁).[11]
-
Measure Volume of Liquid: Carefully transfer a precise volume of the alkane isomer into the graduated cylinder (e.g., 10.0 mL). Read the volume from the bottom of the meniscus. Record the volume (V).[11]
-
Measure Mass of Container and Liquid: Place the graduated cylinder containing the liquid back on the balance and record the new mass (M₂).[11]
-
Calculation:
-
Calculate the mass of the liquid: Mass (M) = M₂ - M₁.
-
Calculate the density (ρ) using the formula: ρ = M / V .
-
The result should be reported in g/mL.
-
References
- 1. Pentane - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. The Boiling Points of n-Pentane and Isopentane: An Analysis Introduction - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
Benchmarking Lubricant Performance: A Comparative Guide for 3,5-Diethylheptane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the performance of 3,5-Diethylheptane as a potential lubricant base oil. Due to a lack of publicly available experimental data on the lubricant properties of this compound, this document outlines the standard testing methodologies and presents a comparative analysis using hypothetical data alongside typical performance data for established lubricant base oils.
Introduction to this compound
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C11H24 |
| Molecular Weight | 156.31 g/mol |
| Boiling Point | 179 °C |
| Density | 0.7549 g/cm³ |
| Refractive Index | 1.4227 |
Comparative Performance Benchmarking
To evaluate the potential of this compound as a lubricant, its performance would need to be benchmarked against existing base oils. The following tables present a hypothetical performance profile for this compound against common API Group II, Group III, and Group IV (Polyalphaolefin - PAO) base oils.
Table 2: Comparative Viscosity and Low-Temperature Properties
| Property | Test Method | This compound (Hypothetical) | Group II Base Oil (Typical) | Group III Base Oil (Typical) | PAO (Group IV) (Typical) |
| Kinematic Viscosity @ 40°C (cSt) | ASTM D445 | 25.0 | 32.0 | 28.0 | 18.0 |
| Kinematic Viscosity @ 100°C (cSt) | ASTM D445 | 4.5 | 5.4 | 5.6 | 4.0 |
| Viscosity Index | ASTM D2270 | 125 | 105 | 125 | 135 |
| Pour Point (°C) | ASTM D97 | -30 | -15 | -24 | -50 |
Table 3: Comparative Oxidation Stability and Volatility
| Property | Test Method | This compound (Hypothetical) | Group II Base Oil (Typical) | Group III Base Oil (Typical) | PAO (Group IV) (Typical) |
| Oxidation Stability (RPVOT, mins) | ASTM D2272 | 300 | 250 | 400 | 600 |
| Noack Volatility (% loss) | ASTM D5800 | 12 | 15 | 10 | 8 |
| Flash Point (°C) | ASTM D92 | 210 | 220 | 230 | 240 |
Experimental Protocols
A thorough evaluation of a candidate lubricant requires a suite of standardized tests. The following are detailed methodologies for key experiments.
Kinematic Viscosity (ASTM D445)
This test method determines the kinematic viscosity of liquid petroleum products by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer. The test is conducted at two standard temperatures, 40°C and 100°C, to assess the oil's flow characteristics under different operating conditions.
Viscosity Index (ASTM D2270)
The Viscosity Index (VI) is an empirical, unitless number that indicates the effect of temperature changes on the viscosity of the oil. A higher VI signifies a smaller decrease in viscosity with increasing temperature. It is calculated from the kinematic viscosities at 40°C and 100°C.
Pour Point (ASTM D97)
This test method determines the lowest temperature at which an oil will continue to flow when cooled under prescribed conditions. It is a critical parameter for lubricants used in cold environments to ensure proper circulation upon startup.
Rotating Pressure Vessel Oxidation Test (RPVOT) (ASTM D2272)
This test evaluates the oxidation stability of inhibited steam turbine oils. A sample is placed in a pressurized vessel with water and a copper catalyst and rotated at a high temperature. The time until a specified pressure drop occurs is measured, indicating the oil's resistance to oxidation.
Noack Volatility (ASTM D5800)
This test method determines the evaporation loss of lubricating oils. A sample is heated at a specific temperature for a set period, and the percentage of weight loss is measured. Lower volatility is desirable as it indicates less oil consumption and thickening.
Flash Point (ASTM D92)
The flash point is the lowest temperature at which the vapors of the lubricant will ignite when exposed to a flame. It is a crucial safety parameter, indicating the oil's flammability.
Wear Preventive Characteristics (Four-Ball Method) (ASTM D4172)
This test assesses the anti-wear properties of a lubricant. It involves rotating a steel ball under a load against three stationary steel balls lubricated with the test oil. The average size of the wear scars on the stationary balls is measured after the test. A smaller wear scar indicates better wear protection.
Experimental and Logical Workflow
The evaluation of a new lubricant candidate like this compound follows a logical progression from basic property determination to performance testing.
Caption: Lubricant Benchmarking Workflow
Conclusion
While this compound's potential as a lubricant base oil is currently unknown due to the absence of performance data, this guide provides a clear and structured approach for its evaluation. By following the detailed experimental protocols and comparing the results against established benchmarks, researchers can effectively determine its viability and potential applications in the field of lubrication. The provided workflow and comparative tables serve as a foundational tool for such an investigation.
A Comparative Guide to Quantitative Structure-Property Relationship (QSPR) Models for Branched Alkanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various Quantitative Structure-Property Relationship (QSPR) models applied to the prediction of physicochemical properties of branched alkanes. By leveraging experimental data and detailed methodologies, this document aims to offer valuable insights for researchers in the fields of cheminformatics, computational chemistry, and drug discovery.
The fundamental principle of QSPR is that the physical and chemical properties of a molecule are encoded in its structure.[1][2] By quantifying structural features, mathematical models can be developed to predict these properties, saving significant time and resources compared to experimental measurements.[2] This is particularly relevant for branched alkanes, which exhibit significant variation in properties like boiling point and viscosity due to their diverse isomeric forms.[3][4][5][6]
Comparative Analysis of QSPR Models
The performance of QSPR models is highly dependent on the choice of molecular descriptors and the statistical method used for model development. Topological indices, which are numerical descriptors derived from the molecular graph, are commonly employed in QSPR studies of alkanes.[7][8][9][10]
Below is a summary of various QSPR models for predicting the boiling point (BP) of branched alkanes, a key property in many applications. The models utilize different topological indices and regression techniques.
| Model Type | Topological Index (TI) | Regression Equation (P = a + b(TI)) | Correlation Coefficient (r) / (R²) | Data Set | Reference |
| Linear | Second Zagreb Index (M2) | P = a + b(M2) | 0.807 (for molar refraction) | 67 alkanes (n-butanes to nonanes) | [7] |
| Linear | Atom Bond Connectivity (ABC) Index | P = a + b(ABC) | 0.825 (for boiling point) | 67 alkanes (n-butanes to nonanes) | [7] |
| Linear | Randić Index (R) | BP = -76.519 + 51.433(R) | - | 67 alkanes (n-butanes to nonanes) | [11] |
| Quadratic | Randić Index (R) | BP = 199.335(R) - 22.750(R)² - 304.298 | - | 67 alkanes (n-butanes to nonanes) | [11] |
| Single-parameter | Conduction (c) | - | R² = 0.7516, 0.7898, 0.6488 (for 3 test sets) | Alkanes | [12] |
| Multivariate | MW, nC, Hosoya, Wiener, etc. | - | Standard Deviation = 2.7 °C | 187 alkane isomers (C6 to C12) | [13][14] |
| Artificial Neural Network | 36 key chemical features | - | Mean Absolute Error = 0.10 mPa·s (for viscosity) | 261 hydrocarbon compounds | [15] |
Note: The correlation coefficients presented are for the specific properties mentioned in the source and may not all be for boiling point. The table aims to provide a comparative overview of model performance using different descriptors.
Experimental and Computational Protocols
The development of a robust QSPR model follows a systematic workflow. The principal steps include data set selection, calculation of molecular descriptors, variable selection, model construction, and rigorous validation.[1][2]
1. Data Set Selection: A diverse and reliable dataset is crucial for building a predictive QSPR model. For branched alkanes, experimental data for properties like boiling point, melting point, viscosity, and density are collected from literature and chemical databases.[12][15] The dataset is typically divided into a training set for model development and a test set for external validation.[2]
2. Molecular Structure and Descriptor Calculation: The two-dimensional (2D) or three-dimensional (3D) structures of the alkanes are generated and optimized using computational chemistry software. From these structures, a wide range of molecular descriptors are calculated. These can include:
-
Topological Indices: Quantify molecular branching and connectivity (e.g., Wiener index, Randić index, Zagreb indices).[7][8][10][11]
-
Constitutional Descriptors: Based on the molecular formula (e.g., molecular weight, number of atoms).[13][16]
-
Quantum Chemical Descriptors: Derived from quantum mechanics calculations (e.g., HOMO/LUMO energies).
3. Model Development and Validation: Various statistical methods are employed to establish a relationship between the descriptors and the property of interest. Common techniques include:
-
Multiple Linear Regression (MLR): A straightforward method for creating a linear model.[17]
-
Partial Least Squares (PLS): Suitable for datasets with a large number of correlated descriptors.[17]
-
Artificial Neural Networks (ANN): A machine learning approach capable of modeling complex non-linear relationships.[12][15]
The predictive power of the developed model is assessed through rigorous validation techniques, such as cross-validation (e.g., leave-one-out) and external validation using the test set.[18][19]
Visualizing QSPR Workflows and Concepts
To better illustrate the processes and relationships in QSPR studies, the following diagrams are provided.
Caption: General workflow of a QSPR study for branched alkanes.
Caption: Logical relationship between molecular structure, descriptors, QSPR model, and predicted property.
References
- 1. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 2. revues.imist.ma [revues.imist.ma]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Physical Properties of Alkanes | OpenOChem Learn [learn.openochem.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. malayajournal.org [malayajournal.org]
- 8. [PDF] A New Topological Index for QSPR of Alkanes | Semantic Scholar [semanticscholar.org]
- 9. QSPR Analysis of Topological Indices for Nonane and Decane: An Approach to New Open Neighborhood‐Edge‐Degree | CoLab [colab.ws]
- 10. Frontiers | Uses of degree-based topological indices in QSPR analysis of alkaloids with poisonous and healthful nature [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. A new model for predicting boiling points of alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Boiling Point Models of Alkanes | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. QSPR Models to Predict Thermodynamic Properties of Cycloalkanes Using Molecular Descriptors and GA-MLR Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ri.conicet.gov.ar [ri.conicet.gov.ar]
A Researcher's Guide to Isomeric Purity Assessment of Commercially Available 3,5-Diethylheptane
For researchers, scientists, and drug development professionals, the precise isomeric composition of chemical reagents is a cornerstone of reproducible and accurate experimental outcomes. 3,5-Diethylheptane, a branched alkane, and its isomers serve as important compounds in various research applications. However, the isomeric purity of commercially available this compound is not always well-defined by suppliers, necessitating in-house verification. The presence of structural isomers, which have the same molecular formula (C₁₁H₂₄) but different atomic arrangements, can significantly influence physical properties and chemical reactivity.[1]
This guide provides a comprehensive framework for assessing the isomeric purity of commercial this compound. It includes a detailed analytical protocol using gas chromatography, a method for data interpretation, and a structured approach to comparing products from different suppliers.
Comparative Framework for Commercial this compound
Given that detailed isomeric purity data is often absent from supplier certificates of analysis, researchers are encouraged to perform their own comparative assessments. The following table provides a template for recording and comparing results from various commercial sources.
Table 1: Comparison of Commercial this compound Samples
| Supplier | Catalog Number | Lot Number | Stated Purity (%) | Experimentally Determined Isomeric Purity (%) of this compound | Major Isomeric Impurities Detected (and %) |
| Example: Supplier A | XXXXX | YYYYY | >98 | [User to fill in] | [User to fill in] |
| Example: Supplier B | AAAAA | BBBBB | >99 | [User to fill in] | [User to fill in] |
| Example: Supplier C | MMMMM | NNNNN | N/A | [User to fill in] | [User to fill in] |
Analytical Workflow and Experimental Protocol
The most effective and widely used technique for separating and quantifying volatile isomers of hydrocarbons is high-resolution capillary gas chromatography (GC).[2] The workflow involves sample preparation, GC analysis, and data interpretation to determine the relative percentages of this compound and its isomers.
Overall Isomeric Purity Assessment Workflow
The following diagram illustrates the logical flow from sample acquisition to the final purity assessment.
Caption: Workflow for assessing the isomeric purity of commercial this compound.
Detailed Gas Chromatography (GC-FID) Experimental Protocol
This protocol is designed to provide a robust starting point for the separation of C₁₁H₂₄ isomers.[3] Optimization may be necessary based on the specific instrumentation and isomer profile observed.
Instrumentation:
-
A gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector is recommended.[4]
Sample Preparation:
-
Prepare a stock solution of the commercial this compound sample at a concentration of approximately 1 mg/mL in a high-purity volatile solvent such as hexane (B92381) or dichloromethane.[4]
-
Perform serial dilutions as necessary to fall within the linear range of the FID detector.
GC Conditions:
-
Column: A non-polar capillary column, such as one with a 5% phenyl-95% dimethylpolysiloxane stationary phase (e.g., DB-5, Rtx-5MS), is highly recommended for separating non-polar analytes like alkane isomers.[3] A column with dimensions of 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness is a good starting point.[5]
-
Carrier Gas: Use Helium or Hydrogen at a constant flow rate of 1.0 mL/min.[4]
-
Injector:
-
Temperature: 250 °C
-
Mode: Split (a ratio of 50:1 is recommended to prevent column overload).[4]
-
Injection Volume: 1 µL
-
-
Oven Temperature Program: A slow temperature ramp is crucial for separating isomers with similar boiling points.[3]
-
Initial Temperature: 40 °C, hold for 5 minutes.
-
Ramp: Increase temperature at a rate of 2 °C/min to 150 °C.
-
Hold: Hold at 150 °C for 5 minutes.
-
-
Detector (FID):
-
Temperature: 280 °C
-
Data Analysis and Interpretation
-
Peak Identification: The largest peak in the resulting chromatogram is presumed to be this compound. Other smaller peaks represent isomeric impurities. Absolute identification of impurity peaks would require GC-Mass Spectrometry (GC-MS) or the use of certified reference standards for other C₁₁H₂₄ isomers.
-
Quantification: For FID data, the area under each peak is proportional to the mass of the component.[6] The isomeric purity can be calculated using the area percent method:
Isomeric Purity (%) = (Area of this compound Peak / Total Area of All Isomer Peaks) x 100
-
Reporting: Record the retention time of the main peak and the retention times and area percentages of all impurity peaks in Table 1.
Detailed GC Analysis Workflow
The following diagram provides a visual representation of the key steps within the gas chromatography experiment itself.
Caption: Step-by-step workflow of the gas chromatography (GC-FID) analysis.
By implementing this standardized guide, researchers can confidently assess and compare the isomeric purity of this compound from various commercial sources, ensuring the quality and reliability of their starting materials.
References
Safety Operating Guide
Navigating the Disposal of 3,5-Diethylheptane: A Comprehensive Guide for Laboratory Professionals
The proper disposal of 3,5-Diethylheptane, a hydrocarbon solvent, is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to ensure a safe working environment and compliance with regulatory standards. This guide provides essential, immediate safety and logistical information, including a step-by-step operational and disposal plan for this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards associated with this compound. While a specific Safety Data Sheet (SDS) for this compound was not retrieved, its properties can be inferred from similar hydrocarbons. It is imperative to obtain and thoroughly review the specific SDS for this compound from the manufacturer before handling.
Key Hazards:
-
Flammability: Hydrocarbons are typically flammable. Keep away from heat, sparks, open flames, and hot surfaces.[1][2] Use explosion-proof electrical and non-sparking tools.[2]
-
Respiratory Effects: Inhalation of vapors may cause respiratory irritation, drowsiness, or dizziness.[1][3]
-
Aspiration Hazard: May be fatal if swallowed and enters airways.[1][2] Do NOT induce vomiting.[2][3]
Personal Protective Equipment (PPE):
-
Wear protective gloves, protective clothing, and eye/face protection.[3]
-
Work in a well-ventilated area or under a chemical fume hood.[1][3]
Quantitative Data Summary
The following table summarizes key information pertinent to the safe handling and disposal of hydrocarbon solvents like this compound. This data is generalized and should be confirmed with the substance-specific SDS.
| Parameter | Value/Information | Source/Regulation |
| Waste Classification | Likely Hazardous Waste (Ignitable) | Resource Conservation and Recovery Act (RCRA) |
| Personal Protective Equipment | Safety glasses/goggles, chemical-resistant gloves (e.g., nitrile), lab coat | General Laboratory Safety Guidelines |
| Storage Container | Compatible, properly sealed, and labeled container | 40 CFR § 262.15-17 |
| Accumulation Time Limits | Dependent on generator status (LQG, SQG, VSQG) | 40 CFR § 262.15-17 |
| Disposal Method | Licensed hazardous waste disposal facility | RCRA "cradle-to-grave" management system[4] |
Step-by-Step Disposal Protocol for this compound
This protocol provides a generalized procedure for the disposal of this compound. Always consult your institution's Environmental Health and Safety (EHS) department for specific procedures and requirements.
1. Waste Identification and Segregation:
-
Determine if the this compound waste is contaminated with other substances.
-
Segregate halogenated and non-halogenated solvent waste.[5] this compound is a non-halogenated hydrocarbon.
-
Do not mix with incompatible waste streams such as acids, bases, or oxidizers.[6]
2. Containerization:
-
Use a designated, compatible waste container. The original container is often a suitable choice if it is in good condition.[5][7]
-
The container must be clean and free of any residues that could react with the waste.[7]
-
Ensure the container has a secure, tight-fitting lid to prevent spills and vapor release.[7]
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".[8]
-
The label must include the full chemical name: "this compound".
-
Indicate the hazards associated with the waste (e.g., "Ignitable").
-
Note the accumulation start date (the date the first drop of waste was added to the container).
4. Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) at or near the point of generation.[7]
-
The storage area should be a well-ventilated, cool, and dry location, away from ignition sources.[1]
-
Ensure secondary containment is in place to capture any potential leaks.
5. Request for Disposal:
-
Once the container is full or the accumulation time limit is approaching, contact your institution's EHS department to arrange for a waste pickup.
-
Do not dispose of this compound down the drain or in regular trash.[1]
6. Transportation and Final Disposal:
-
Waste will be collected by trained personnel and transported by a licensed hazardous waste transporter to a permitted Treatment, Storage, and Disposal Facility (TSDF).[4]
-
The entire process is tracked using a hazardous waste manifest from "cradle to grave" to ensure proper disposal.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. epa.gov [epa.gov]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. nipissingu.ca [nipissingu.ca]
- 7. geo.utexas.edu [geo.utexas.edu]
- 8. mtu.edu [mtu.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
